Methyl 13-iodotridecanoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H27IO2 |
|---|---|
Molecular Weight |
354.27 g/mol |
IUPAC Name |
methyl 13-iodotridecanoate |
InChI |
InChI=1S/C14H27IO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h2-13H2,1H3 |
InChI Key |
CZTPYRCRUHFDGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCI |
Origin of Product |
United States |
Foundational & Exploratory
Methyl 13-iodotridecanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of Methyl 13-iodotridecanoate, a long-chain functionalized fatty acid methyl ester. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to predict its chemical properties, spectral characteristics, and a viable synthesis route. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this molecule in areas such as chemical biology, materials science, and drug development.
Predicted Chemical and Physical Properties
The chemical and physical properties of this compound have been estimated based on the known characteristics of long-chain fatty acid methyl esters (FAMEs) and iodoalkanes. Long-chain FAMEs are generally liquids or low-melting solids with low solubility in water and good solubility in organic solvents.[1][2] The presence of a terminal iodine atom is expected to significantly increase the molecular weight and density compared to its non-halogenated counterpart, leading to a higher boiling point due to stronger van der Waals forces.[3][4][5] Iodoalkanes are typically denser than water.[3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₁₄H₂₇IO₂ | Calculated from structure |
| Molecular Weight | 354.27 g/mol | Calculated from atomic weights |
| Physical State | Liquid or low-melting solid at room temperature | Analogy with similar long-chain FAMEs and iodoalkanes[6] |
| Boiling Point | Significantly higher than Methyl tridecanoate | Increased molecular mass and van der Waals forces due to iodine[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, ether, acetone) | General solubility of FAMEs and haloalkanes[1][2][4] |
| Density | > 1.0 g/cm³ | General property of iodoalkanes[3] |
Proposed Synthesis and Experimental Protocols
As this compound is not a commercially common compound, a reliable synthesis protocol is essential for its study. A robust two-step synthetic route is proposed, starting from 13-bromotridecanoic acid. The first step involves a standard acid-catalyzed esterification, followed by a halogen exchange via the Finkelstein reaction, which is a highly efficient method for preparing alkyl iodides from chlorides or bromides.[7][8][9]
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Protocol 2.1: Step 1 - Esterification of 13-Bromotridecanoic Acid
This protocol describes the synthesis of the intermediate, Methyl 13-bromotridecanoate, using a Fischer esterification method.[10][11][12]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 13-bromotridecanoic acid.
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-8 hours).
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Methyl 13-bromotridecanoate can be purified further by column chromatography on silica gel if necessary.
Protocol 2.2: Step 2 - Finkelstein Reaction for Iodination
This protocol details the conversion of Methyl 13-bromotridecanoate to the final product, this compound. The Finkelstein reaction is an Sₙ2 reaction driven by the precipitation of the sodium bromide byproduct in acetone.[7][9][13]
-
Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the Methyl 13-bromotridecanoate from Step 1 in dry acetone.
-
Reagent Addition: Add an excess (typically 1.5-3 equivalents) of sodium iodide (NaI).
-
Reaction: Heat the mixture to reflux with stirring. The formation of a white precipitate (NaBr) indicates the reaction is proceeding. Monitor the reaction by TLC until the starting bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water and a dilute solution of sodium thiosulfate (to remove any residual iodine), followed by brine.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purity can be assessed by NMR and MS, with further purification by column chromatography if needed.
Predicted Spectral Data
The following tables summarize the predicted spectral characteristics for this compound, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on established values for long-chain methyl esters and alkyl iodides.[14][15][16][17][18]
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.67 | Singlet | 3H | -COOCH₃ (Methyl ester protons) |
| ~ 3.20 | Triplet | 2H | -CH₂-I (Methylene protons α to iodine) |
| ~ 2.30 | Triplet | 2H | -CH₂-COO- (Methylene protons α to carbonyl) |
| ~ 1.85 | Multiplet | 2H | -CH₂-CH₂-I (Methylene protons β to iodine) |
| ~ 1.63 | Multiplet | 2H | -CH₂-CH₂-COO- (Methylene protons β to carbonyl) |
| ~ 1.25 - 1.40 | Broad Multiplet | 16H | -(CH₂)₈- (Bulk methylene chain protons) |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 174.2 | -C =O (Ester carbonyl carbon) |
| ~ 51.5 | -OC H₃ (Methyl ester carbon) |
| ~ 34.1 | -C H₂-COO- (Carbon α to carbonyl) |
| ~ 33.5 | -C H₂-CH₂-I (Carbon β to iodine) |
| ~ 28.0 - 29.5 | -(C H₂)ₙ- (Bulk methylene chain carbons) |
| ~ 25.0 | -C H₂-CH₂-COO- (Carbon β to carbonyl) |
| ~ 7.0 | -C H₂-I (Carbon α to iodine) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the ester functional group and the alkyl iodide.[19][20][21][22][23]
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2925, 2855 | C-H stretch | Alkane chain |
| 1740 | C=O stretch | Ester |
| 1245, 1170 | C-O stretch | Ester |
| ~ 550 | C-I stretch | Alkyl iodide |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns for a long-chain methyl ester.[24][25][26]
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z Value | Fragment Identity | Description |
| 354 | [M]⁺ | Molecular ion |
| 323 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 227 | [M - I]⁺ | Loss of the iodine atom |
| 127 | [I]⁺ | Iodine cation |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product (characteristic for methyl esters) |
References
- 1. mercuria.com [mercuria.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. aocs.org [aocs.org]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. purdue.edu [purdue.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. m.youtube.com [m.youtube.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
An In-depth Technical Guide to Methyl 13-iodotridecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 13-iodotridecanoate is a long-chain fatty acid methyl ester (FAME) characterized by an iodine atom at the terminal (ω) position of its 13-carbon chain. While not as extensively documented as its more common unfunctionalized or brominated counterparts, this compound holds potential significance in various research and development areas. Its utility can be envisaged in the synthesis of more complex molecules where the iodo group serves as a reactive handle for carbon-carbon bond formation or other functional group interconversions. Furthermore, the incorporation of iodine, particularly radioactive isotopes of iodine, makes such fatty acid analogs valuable tools in biomedical imaging, specifically for myocardial metabolism studies.
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and analytical characterization. Due to the limited direct literature on this specific compound, this guide leverages data from its logical precursor, Methyl 13-bromotridecanoate, and established synthetic methodologies for ω-iodo fatty acid esters.
Physicochemical and Spectroscopic Data
| Property | Methyl 13-bromotridecanoate | This compound (Predicted/Expected) | Data Source/Justification |
| CAS Number | 80982-86-1 | Not readily available | Ambeed |
| Molecular Formula | C₁₄H₂₇BrO₂ | C₁₄H₂₇IO₂ | - |
| Molecular Weight | 307.27 g/mol | 354.27 g/mol | - |
| Appearance | - | Colorless to pale yellow liquid or low melting solid | General property of long-chain FAMEs. |
| Boiling Point | - | Higher than the bromo analog due to increased molecular weight. | General trend in physical properties of alkyl halides. |
| Melting Point | - | Higher than the bromo analog. | General trend in physical properties of alkyl halides. |
| Density | - | Greater than the bromo analog and likely > 1 g/mL. | Iodine is denser than bromine. |
| Solubility | - | Soluble in common organic solvents (e.g., acetone, diethyl ether, chloroform). Insoluble in water. | General solubility of FAMEs. |
| ¹H NMR (CDCl₃) | Expected signals for -CH₂Br (~3.4 ppm), -OCH₃ (3.67 ppm), α-CH₂ (~2.3 ppm), and a large multiplet for the polymethylene chain (~1.2-1.6 ppm). | Expected signals for -CH₂I (~3.2 ppm), -OCH₃ (3.67 ppm), α-CH₂ (~2.3 ppm), and a large multiplet for the polymethylene chain (~1.2-1.6 ppm). | The chemical shift of protons on a carbon bearing an iodine is typically upfield compared to a carbon bearing a bromine. |
| ¹³C NMR (CDCl₃) | Expected signals for -CH₂Br (~33 ppm), -C=O (~174 ppm), -OCH₃ (~51 ppm), and signals for the polymethylene chain. | Expected signals for -CH₂I (~7 ppm), -C=O (~174 ppm), -OCH₃ (~51 ppm), and signals for the polymethylene chain. | The carbon attached to iodine is significantly shielded compared to the carbon attached to bromine. |
Synthesis Pathway
The most direct and efficient method for the synthesis of this compound is via a halogen exchange reaction, specifically the Finkelstein reaction, starting from Methyl 13-bromotridecanoate. This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium bromide in an acetone solvent.
Caption: Synthesis of this compound from its bromo precursor.
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
This protocol is a generalized procedure for the Finkelstein reaction adapted for long-chain fatty acid esters. Researchers should optimize the reaction conditions based on their specific laboratory setup and scale.
Materials:
-
Methyl 13-bromotridecanoate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 13-bromotridecanoate (1.0 equivalent) in anhydrous acetone.
-
Addition of Sodium Iodide: Add anhydrous sodium iodide (1.5 - 3.0 equivalents) to the solution. A significant excess of sodium iodide is often used to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The formation of a white precipitate (sodium bromide) is an indication that the reaction is proceeding. The reaction is typically run for 12-24 hours.
-
Workup:
-
After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude this compound can be further purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Analytical Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Workflow for the analysis and characterization of the final product.
Applications and Future Directions
The primary utility of this compound lies in its potential as a synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to a variety of chemical transformations, including:
-
Grignard Reagent Formation: Reaction with magnesium metal can form the corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.
-
Coupling Reactions: It can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex functionalities at the terminus of the fatty acid chain.
-
Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles to introduce other functional groups.
For drug development professionals, long-chain fatty acids are of interest for their potential to be incorporated into lipids for drug delivery systems or as modifiers of biologically active molecules to alter their pharmacokinetic properties.
In the field of medical imaging, the synthesis of radio-iodinated (e.g., with ¹²³I or ¹³¹I) analogs of this compound could provide valuable probes for studying fatty acid metabolism in vivo, particularly in the context of cardiac and oncologic diseases.
Safety and Handling
Alkyl iodides should be handled with care in a well-ventilated fume hood. They are generally considered to be lachrymators and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) for a closely related long-chain alkyl iodide.
This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields. Further experimental work is needed to fully characterize this compound and explore its potential applications.
An In-depth Technical Guide to the Molecular Weight of Methyl 13-iodotridecanoate
This guide provides a detailed breakdown of the molecular weight of Methyl 13-iodotridecanoate, a compound of interest to researchers and scientists in the field of drug development and chemical analysis.
Molecular Composition and Weight
The molecular formula for this compound is C₁₄H₂₇IO₂. Its molecular weight is derived from the sum of the atomic weights of its constituent atoms. The standard atomic weights for these elements are:
-
Carbon (C): 12.011 amu[1]
The calculated molecular weight is presented in the table below, offering a clear and structured summary of the quantitative data.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 27 | 1.008 | 27.216 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 354.272 |
Experimental Determination of Molecular Weight
The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry. This technique provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate gas-phase ions of the molecule.
-
Mass Analysis: The generated ions are then accelerated into a mass analyzer. The analyzer, which can be a time-of-flight (TOF), quadrupole, or ion trap, separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, allowing for the precise determination of its molecular weight.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the molecular weight of a chemical compound using mass spectrometry.
References
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Iodine | McGraw Hill's AccessScience [accessscience.com]
- 7. Iodine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. Oxygen - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. quora.com [quora.com]
An In-depth Technical Guide to Methyl 13-iodotridecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 13-iodotridecanoate is a long-chain functionalized fatty acid ester. This document provides a comprehensive technical overview of its structure, physicochemical properties, a putative synthesis protocol, and characteristic analytical data. Due to its terminal iodide, this compound presents as a valuable synthetic intermediate for the introduction of a tridecanoate methyl ester moiety into larger molecules, a feature of interest in metabolic studies and the development of targeted therapeutic agents. The information herein is compiled for an audience of researchers, scientists, and professionals in drug development, offering a foundational guide for the potential application of this compound in their work.
Molecular Structure and Properties
This compound is characterized by a thirteen-carbon aliphatic chain, with an iodine atom at the terminal (C13) position and a methyl ester group at the other end (C1). The presence of the iodo- group makes it a versatile precursor for various chemical modifications.
Chemical Structure
The chemical structure of this compound is:
I-(CH2)12-COOCH3
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and comparison with similar long-chain fatty acid esters.
| Property | Value |
| Molecular Formula | C14H27IO2 |
| Molecular Weight | 354.27 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~ 200-205 °C at 1 mmHg |
| Melting Point | ~ 25-30 °C |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform); Insoluble in water |
| Density | ~ 1.2 g/cm³ |
Synthesis Protocol
A plausible and efficient method for the synthesis of this compound is via the esterification of 13-iodotridecanoic acid. The parent carboxylic acid can be synthesized from 13-bromotridecanoic acid through a Finkelstein reaction.
Synthesis of 13-iodotridecanoic acid
Materials:
-
13-bromotridecanoic acid
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 13-bromotridecanoic acid (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 13-iodotridecanoic acid.
Esterification to this compound
Materials:
-
13-iodotridecanoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 13-iodotridecanoic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the solution to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Analytical Data
The following tables present the expected analytical data for this compound based on its structure.
¹H NMR Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.67 | s | 3H | -COOCH₃ |
| 3.19 | t | 2H | I-CH₂- |
| 2.30 | t | 2H | -CH₂-COOCH₃ |
| 1.82 | p | 2H | I-CH₂-CH₂- |
| 1.63 | p | 2H | -CH₂-CH₂-COOCH₃ |
| 1.20-1.45 | m | 16H | -(CH₂)₈- |
¹³C NMR Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| 174.3 | -COO- |
| 51.4 | -OCH₃ |
| 34.1 | -CH₂-COOCH₃ |
| 33.5 | I-CH₂-CH₂- |
| 30.5 | I-CH₂- |
| 29.5-29.1 (multiple peaks) | -(CH₂)₈- |
| 28.5 | I-CH₂-CH₂-CH₂- |
| 24.9 | -CH₂-CH₂-COOCH₃ |
| 7.2 | I-CH₂- |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Interpretation |
| 354 | [M]⁺ (Molecular ion) |
| 323 | [M - OCH₃]⁺ |
| 227 | [M - I]⁺ |
| 74 | [CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement) |
| 59 | [COOCH₃]⁺ |
Experimental Workflow and Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis and the chemical pathway.
Caption: Workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway of this compound.
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, its structure suggests several potential uses:
-
Synthetic Intermediate: The terminal iodide is an excellent leaving group, making it a key substrate for introducing a C13 fatty acid ester chain via nucleophilic substitution or cross-coupling reactions. This is valuable for synthesizing complex lipids, metabolic probes, or targeted drug delivery systems.
-
Radiolabeling: The iodine atom can be substituted with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create a radiolabeled tracer for metabolic studies, allowing for the tracking of fatty acid uptake and metabolism in vitro and in vivo.
-
Bioconjugation: The terminal iodide can be converted to other functional groups (e.g., azide, alkyne) to facilitate click chemistry reactions for conjugation to biomolecules like peptides or antibodies.
Safety and Handling
As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As a long-chain alkyl halide, it may be irritating to the skin, eyes, and respiratory tract. Consult the Material Safety Data Sheet (MSDS) for a related compound for detailed handling and disposal information.
Methyl 13-iodotridecanoate: A Technical Guide to Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 13-iodotridecanoate is a terminal-functionalized fatty acid ester with potential applications in biomedical research and drug development, particularly as a precursor for radiolabeled compounds or as a building block in targeted therapeutic agents. Its utility is intrinsically linked to its purity and stability, as impurities or degradation products can significantly impact experimental outcomes and therapeutic efficacy. This technical guide provides an in-depth overview of the synthesis, purification, characterization, and stability of this compound. Detailed experimental protocols and data presentation are included to assist researchers in handling this compound effectively.
Synthesis and Purification
As this compound is not a commonly available commercial product, a synthetic approach is necessary. A plausible and efficient method is the Finkelstein reaction, which involves the conversion of a more readily available terminal-halogenated precursor, such as Methyl 13-bromotridecanoate.
Proposed Synthetic Pathway
The synthesis involves a nucleophilic substitution reaction where the bromide in Methyl 13-bromotridecanoate is replaced by iodide.
Experimental Protocol: Synthesis
-
Dissolution: Dissolve Methyl 13-bromotridecanoate in anhydrous acetone.
-
Addition of Iodide Source: Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.
-
Reaction: Reflux the mixture with stirring for a period of 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the precipitated sodium bromide is removed by filtration. The acetone is then removed from the filtrate under reduced pressure.
-
Extraction: The residue is redissolved in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and a dilute solution of sodium thiosulfate to remove any residual iodine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Purity Assessment
The purity of the synthesized this compound must be rigorously assessed to ensure the absence of starting materials, reagents, and side-products. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Methods
| Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | To determine the percentage purity and identify volatile impurities. | A single major peak corresponding to this compound. Retention time will be longer than the bromo- and chloro-analogs. |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure and identify any structural isomers or impurities. | 1H NMR will show characteristic peaks for the methyl ester protons, the methylene protons adjacent to the iodine, and the long alkyl chain. 13C NMR will confirm the presence of the carbon attached to the iodine at a characteristic chemical shift. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. | Electron ionization (EI) or electrospray ionization (ESI) will show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine radical. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | A strong carbonyl (C=O) stretch from the ester group and C-H stretching and bending vibrations from the alkyl chain. |
Experimental Protocol: Gas Chromatography (GC-FID)
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a highly polar biscyanopropyl polysiloxane column.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split injection is commonly used to prevent column overloading.
-
Temperature Program: An initial oven temperature of around 150°C, ramped to a final temperature of approximately 250°C.
-
Data Analysis: The percentage purity is calculated from the relative peak areas.
Stability Considerations and Storage
Alkyl iodides are known to be the least stable of the alkyl halides and are susceptible to degradation, particularly in the presence of light and heat.[1][2] This instability can lead to the formation of impurities that may interfere with subsequent applications.
Degradation Pathways
The primary degradation pathway for this compound is likely the homolytic cleavage of the carbon-iodine bond, which is weaker than carbon-bromine or carbon-chlorine bonds.[3] This can be initiated by light or heat, leading to the formation of radical species and subsequent side reactions.
Recommended Storage Conditions
To minimize degradation and maintain the purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | To reduce the rate of thermal decomposition. |
| Light | Store in an amber vial or protect from light | To prevent photolytic cleavage of the C-I bond. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation. |
| Container | Tightly sealed glass container | To prevent contamination and exposure to moisture. |
Stability Monitoring
The stability of stored this compound should be periodically monitored, especially before use in sensitive applications.
-
Visual Inspection: Check for any color change (e.g., development of a yellow or brown tint), which may indicate the formation of free iodine.
-
Purity Re-assessment: Perform GC analysis to quantify the purity and detect the presence of any new impurity peaks.
-
TLC Analysis: A quick check by TLC can reveal the presence of less-polar degradation products.
Conclusion
While specific data for this compound is not extensively published, a comprehensive understanding of its purity and stability can be extrapolated from the well-established chemistry of fatty acid methyl esters and alkyl iodides. A systematic approach to its synthesis, purification, and characterization, as outlined in this guide, is crucial for its successful application in research and development. Careful attention to storage conditions and regular stability monitoring will ensure the integrity of the compound and the reliability of experimental results.
References
Methyl 13-iodotridecanoate safety data sheet (SDS)
An In-depth Technical Guide to the Safety of Methyl 13-iodotridecanoate
Executive Summary
This technical guide provides a comprehensive overview of the potential hazards and safe handling procedures for this compound. Due to the absence of a dedicated Safety Data Sheet for this specific compound, this document synthesizes information from analogous fatty acid methyl esters and considers the potential influence of the terminal iodine substituent. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who may be working with this or similar novel chemical entities. All quantitative data are presented in structured tables, and logical workflows for safety procedures are visualized using diagrams.
Quantitative Safety Data
The following tables summarize the key safety and physical property data extracted from the SDSs of analogous compounds, such as methyl tridecanoate and other fatty acid methyl esters. It is crucial to note that these values are approximations and may not accurately represent the properties of this compound.
Table 1: Physical and Chemical Properties of Analogous Fatty Acid Methyl Esters
| Property | Value | Analogous Compound |
| Physical State | Low melting solid or liquid | Methyl tridecanoate[1] |
| Appearance | Clear, colorless to yellow | Methyl tridecanoate[1] |
| Melting Point | ~7 °C | Methyl tridecanoate[1] |
| Boiling Point | 130 - 132 °C @ 4 torr | Methyl tridecanoate[1] |
| Flash Point | > 110 °C | Methyl tridecanoate[1] |
| Density | ~0.874 g/cm³ @ 20 °C | Methyl tridecanoate |
| Solubility | Insoluble in water | Methyl tetradecanoate[2] |
Table 2: Toxicological Data of Analogous Fatty Acid Methyl Esters
| Endpoint | Result | Analogous Compound/Family |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw (rat) | Fatty acid methyl esters[3] |
| Acute Inhalation Toxicity (LC50) | > 5.0 mg/L air (rat) | Fatty acid methyl esters[3] |
| Skin Corrosion/Irritation | Not considered a skin irritant | Soy methyl esters[4] |
| Serious Eye Damage/Irritation | Not considered an eye irritant | Soy methyl esters[4] |
| Carcinogenicity | Not listed as a carcinogen | Methyl tridecanoate[1] |
Experimental Protocols
Detailed experimental protocols for the toxicological endpoints listed above are typically based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Guideline 401/420/423): The analogous compound, methyl palmitate, was administered to Wistar rats via oral gavage at a dose of 2000 mg/kg body weight.[3] The animals were then observed for 14 days for signs of toxicity and mortality.[3] At the end of the observation period, a gross necropsy was performed.
Acute Inhalation Toxicity (as per OECD Guideline 436): For methyl laurate, rats were exposed head/nose only to an aerosolized concentration of the test substance for four hours.[3] The animals were monitored for clinical signs of toxicity during and after exposure for a period of up to 14 days.[3]
Hazard Identification and Risk Management
While fatty acid methyl esters are generally considered to have low acute toxicity, the presence of an iodine atom in this compound may introduce additional hazards. Iodo-organic compounds can be susceptible to decomposition, potentially releasing iodine or hydrogen iodide. They may also have different toxicological profiles.
Personal Protective Equipment (PPE) Workflow:
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
First Aid Measures Logical Flow:
Caption: Logical flow for first aid measures following an exposure to this compound.
Handling and Storage
Handling:
-
Wear appropriate personal protective equipment (PPE) as outlined in the workflow diagram.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Fire and Reactivity
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use water fog, foam, dry chemical, or carbon dioxide (CO2).[4]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water.[4]
-
Specific Hazards: The material will burn, though it is not easily ignited.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and potentially hydrogen iodide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Reactivity and Stability:
-
The compound is expected to be stable under normal conditions.[1]
-
Avoid incompatible products and excess heat.[1]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]
This guide serves as a foundational resource for the safe handling and use of this compound. It is imperative for users to supplement this information with their own risk assessments and to adhere to all applicable safety regulations.
References
Commercial Availability and Synthesis of Methyl 13-iodotridecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Executive Summary
Commercial Availability of Precursors
Direct searches for commercial suppliers of Methyl 13-iodotridecanoate did not yield any results, indicating that this compound is likely not produced on a commercial scale. However, a key precursor, Methyl 13-hydroxytridecanoate , is available from at least one supplier. This precursor allows for a straightforward, one-step synthesis of the desired iodo-compound.
Additionally, a more fundamental starting material, Tridecanoic Acid , is commercially available from several suppliers. While this would require a multi-step synthesis involving reduction and esterification prior to iodination, it represents an alternative synthetic route.
The following table summarizes the availability of these key precursors.
| Compound Name | CAS Number | Supplier(s) | Purity | Notes |
| Methyl 13-hydroxytridecanoate | 7147-29-7 | Amatek Scientific Co. Ltd.[1] | Not specified | Direct precursor to this compound. |
| Tridecanoic Acid | 638-53-9 | Sigma-Aldrich, Cayman Chemical[2], Chem-Impex[3], GlpBio[4] | ≥98% | Requires reduction and esterification before iodination. |
Proposed Synthesis of this compound
The most direct route to this compound is the conversion of the terminal hydroxyl group of Methyl 13-hydroxytridecanoate to an iodide. The Appel reaction is a well-established and reliable method for this transformation, utilizing triphenylphosphine and iodine.[5][6][7][8] This reaction proceeds under mild conditions and is suitable for substrates with ester functionalities.
Synthetic Workflow
The proposed synthesis is a one-step conversion of the commercially available hydroxy ester to the desired iodo ester.
Detailed Experimental Protocol: Appel Reaction
This protocol is a general procedure for the Appel reaction to convert a primary alcohol to a primary iodide and should be adapted and optimized for the specific substrate, Methyl 13-hydroxytridecanoate.
Materials:
-
Methyl 13-hydroxytridecanoate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 13-hydroxytridecanoate (1 equivalent), triphenylphosphine (1.5 - 2 equivalents), and imidazole (2 - 3 equivalents) in anhydrous dichloromethane or tetrahydrofuran.
-
Addition of Iodine: Cool the reaction mixture to 0 °C using an ice bath. To the stirred solution, add a solution of iodine (1.5 - 2 equivalents) in the same anhydrous solvent dropwise. The addition should be slow to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color of the solution should disappear.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct. Purify the crude material using silica gel column chromatography. The product is typically less polar than the triphenylphosphine oxide byproduct.
Safety Precautions:
-
The Appel reaction should be performed in a well-ventilated fume hood.
-
Dichloromethane is a suspected carcinogen; handle with appropriate personal protective equipment (PPE).
-
Iodine is corrosive and can cause stains; handle with care.
-
Triphenylphosphine and imidazole are irritants.
Signaling Pathways and Biological Applications
There is currently no available information in the scientific literature regarding the involvement of this compound in specific signaling pathways or its use in biological or drug development applications. Its utility is likely as a synthetic intermediate or a tool compound for introducing a long, iodinated lipid chain in chemical and biochemical research.
Conclusion
While this compound is not a commercially available stock chemical, it can be readily synthesized in the laboratory. The availability of its direct precursor, Methyl 13-hydroxytridecanoate, simplifies the synthesis to a single, high-yielding step. The provided experimental protocol for the Appel reaction offers a reliable method for researchers to obtain this compound for their studies. The lack of current biological data for this compound suggests an open area for future research into the effects of terminally iodinated long-chain fatty acid esters in biological systems.
References
- 1. Methyl 13-hydroxytridecanoate suppliers & manufacturers in China [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. glpbio.com [glpbio.com]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
An In-depth Technical Guide to the Fundamental Research of Iodinated Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research on iodinated fatty acid esters, covering their synthesis, characterization, biological activities, and underlying signaling pathways. This document is intended to serve as a core resource for professionals in the fields of chemistry, biology, and pharmacology engaged in the research and development of novel therapeutics and diagnostic agents based on these unique lipid molecules.
Introduction to Iodinated Fatty Acid Esters
Iodinated fatty acid esters are derivatives of unsaturated fatty acids where iodine has been added across the double bonds of the carbon chain. These compounds have garnered significant interest in the biomedical field due to their diverse applications, ranging from therapeutic agents for iodine deficiency to advanced drug delivery systems and diagnostic imaging agents. The incorporation of iodine, a heavy and radio-opaque element, into the lipid backbone imparts unique physicochemical properties that are leveraged for these applications.
Historically, iodinated oils, such as Lipiodol (iodized poppy seed oil), have been used for decades as contrast agents in radiology and as a stable source of iodine for the treatment and prevention of iodine deficiency disorders.[1][2] More recent research has expanded their potential use into oncology, particularly for the embolization of hypervascularized tumors and as a vehicle for the targeted delivery of chemotherapeutic agents.[3] The fundamental research into their synthesis, characterization, and biological interactions is crucial for the development of new and improved applications.
Synthesis of Iodinated Fatty Acid Esters
The synthesis of iodinated fatty acid esters primarily involves the addition of iodine across the double bonds of unsaturated fatty acid esters. Several methods have been developed to achieve this, with the in-situ generation of hydroiodic acid being a common and effective approach.
General Reaction Scheme
The fundamental reaction is an electrophilic addition of iodine to the alkene functional groups present in the fatty acid chain.
Experimental Protocols
Protocol 1: Iodination using an Alkylsilylated Reagent and an Alkaline Iodide [4]
This method relies on the in-situ formation of hydroiodic acid (HI) from the reaction of an alkylsilyl halide with an alkaline iodide in the presence of water.
-
Materials:
-
Unsaturated fatty acid methyl/ethyl ester (e.g., methyl oleate, ethyl linoleate)
-
Sodium iodide (NaI)
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Diethyl ether or other suitable extraction solvent
-
10% Sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium iodide in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylsilyl chloride to the cooled solution with continuous stirring. The reaction is exothermic.
-
After the addition of trimethylsilyl chloride is complete, add water dropwise to generate hydroiodic acid in situ.
-
Add the unsaturated fatty acid ester to the reaction mixture.
-
Allow the reaction to proceed at room temperature with stirring for 24 hours. The progress of the reaction can be monitored by the disappearance of the color of the solution.
-
After 24 hours, quench the reaction by adding water.
-
Extract the iodinated fatty acid ester with diethyl ether.
-
Wash the organic phase sequentially with 10% sodium thiosulfate solution (to remove any remaining iodine) and then with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude iodinated fatty acid ester.
-
Further purification can be achieved through column chromatography if necessary.
-
Workflow for the Synthesis of Iodinated Fatty Acid Esters:
Characterization of Iodinated Fatty Acid Esters
The successful synthesis and purity of iodinated fatty acid esters are confirmed through various analytical techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most direct evidence of successful iodination is the disappearance of signals from olefinic protons (typically in the range of 5.3-5.4 ppm for non-conjugated double bonds).[4] New signals appear in the upfield region corresponding to the protons on the carbon atoms now bonded to iodine. The singlet from the methyl ester protons (around 3.7 ppm) should remain.[5]
-
¹³C NMR: Similar to ¹H NMR, the signals from the sp² hybridized carbons of the double bonds (typically in the range of 120-135 ppm) will disappear. New signals will appear at lower chemical shifts corresponding to the sp³ hybridized carbons bonded to iodine.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for analyzing the fatty acid composition of a sample.[6] For iodinated fatty acid esters, GC-MS can be used to confirm the increase in molecular weight corresponding to the addition of iodine atoms and to assess the purity of the product.
Physicochemical Properties
The physical and chemical properties of fatty acid esters are altered upon iodination. These properties are important for their application, for example, in formulations for drug delivery.
| Property | Description | Expected Change upon Iodination |
| Iodine Value | A measure of the degree of unsaturation of a fat or oil, defined as the grams of iodine absorbed by 100 grams of the sample. | Decreases significantly, approaching zero for fully saturated iodinated esters.[7] |
| Density | Mass per unit volume. | Increases due to the high atomic weight of iodine. |
| Viscosity | A measure of a fluid's resistance to flow. | Generally increases with the increase in molecular weight and intermolecular forces. |
| Saponification Value | The number of milligrams of potassium hydroxide required to saponify one gram of fat. | Decreases due to the increase in the average molecular weight of the fatty acid ester. |
| Acid Value | The mass of potassium hydroxide in milligrams that is required to neutralize one gram of chemical substance. | Should remain low if the ester linkage is stable during the iodination process. |
Biological Activities and Signaling Pathways
Iodinated fatty acid esters exhibit a range of biological activities, from providing a source of essential iodine to direct effects on cellular processes.
Cellular Uptake and Metabolism
The cellular uptake of long-chain fatty acids can occur through passive diffusion and protein-mediated transport.[8][9] Once inside the cell, fatty acids are activated to their acyl-CoA derivatives and can then enter various metabolic pathways, including β-oxidation for energy production or esterification into complex lipids like triglycerides for storage.[10]
The metabolic fate of iodinated fatty acid esters is of particular interest. The presence of bulky iodine atoms on the fatty acid chain can influence their recognition by metabolic enzymes. For instance, in the context of myocardial imaging, the chain length of radioiodinated fatty acids determines whether they are primarily metabolized via β-oxidation or stored as triglycerides.[8]
Proposed Metabolic Fate of Iodinated Fatty Acid Esters:
Interaction with Nuclear Receptors
Fatty acids and their derivatives are known to act as ligands for nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules. The Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs) are key regulators of lipid metabolism and inflammation and are known to be modulated by fatty acids.[11][12][13]
-
Peroxisome Proliferator-Activated Receptors (PPARs): There are three subtypes: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation leads to the upregulation of genes involved in fatty acid oxidation.[14] PPARγ is a master regulator of adipogenesis and is involved in lipid storage.
-
Liver X Receptors (LXRs): LXRs (LXRα and LXRβ) are activated by oxysterols and play a crucial role in cholesterol homeostasis. They also influence fatty acid metabolism, often in a manner that is intertwined with PPAR signaling.[15]
While it is well-established that natural fatty acids are ligands for these receptors, the direct interaction of iodinated fatty acid esters with PPARs and LXRs is an active area of research. The altered stereochemistry and electronic properties of the fatty acid chain upon iodination could potentially modulate their binding affinity and subsequent activation of these receptors, leading to downstream effects on gene expression related to lipid metabolism and inflammation.
Signaling Pathway of Fatty Acid-Mediated Nuclear Receptor Activation:
Applications in Drug Development
The unique properties of iodinated fatty acid esters make them attractive for various applications in drug development.
-
Drug Delivery: Their lipophilic nature allows them to be formulated into emulsions and nanoparticles for the delivery of hydrophobic drugs. The radio-opacity of the iodine atoms can also be used to track the delivery vehicle in vivo.
-
Therapeutic Agents: As a stable source of iodine, they are used to treat and prevent iodine deficiency disorders.
-
Diagnostic Imaging: Radioiodinated fatty acid esters are used as imaging agents for myocardial metabolism and tumor detection.
Future Directions
The field of iodinated fatty acid esters continues to evolve, with several promising areas for future research:
-
Elucidation of Structure-Activity Relationships: A systematic investigation into how the position and number of iodine atoms on different fatty acid backbones affect their biological activity and metabolic fate.
-
Targeted Drug Delivery: The development of more sophisticated drug delivery systems based on iodinated fatty acid esters that can target specific tissues or cell types.
-
Novel Therapeutic Applications: Exploring the potential of these compounds for the treatment of other diseases, such as metabolic disorders and inflammatory conditions, by leveraging their potential interactions with nuclear receptors.
-
Advanced Imaging Agents: The design of new radioiodinated fatty acid esters with improved imaging characteristics, such as higher target-to-background ratios and optimized metabolic trapping.
Conclusion
Iodinated fatty acid esters are a versatile class of molecules with a rich history and a promising future in medicine and biotechnology. A thorough understanding of their fundamental chemistry and biology, as detailed in this guide, is essential for unlocking their full potential in the development of next-generation therapeutics and diagnostics. Continued research in this area is expected to yield new and innovative applications for these fascinating compounds.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. WO1997003038A1 - Iodinated fatty acid esters, iodinated fatty acids and derivatives thereof, produced by iodohydrination using alkylsilylated derivatives and alkaline iodides, and pharmacological activities thereof - Google Patents [patents.google.com]
- 3. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6124357A - Iodinated fatty acid esters iodinated fatty acids and derivatives thereof produced by iodohydrination using alkylsilylated derivatives and alkaline iodides and the pharmacological activities thereof - Google Patents [patents.google.com]
- 5. Activation of Liver X Receptor Attenuates Oleic Acid–Induced Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 9. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Natural Products Targeting Liver X Receptors or Farnesoid X Receptor [frontiersin.org]
The Solubility of Methyl 13-iodotridecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 13-iodotridecanoate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for determining its solubility through detailed experimental protocols. Additionally, qualitative solubility information for a structurally similar compound, Methyl 13-methyltetradecanoate, is presented to offer initial guidance.
Introduction to this compound
This compound is a long-chain fatty acid methyl ester (FAME) containing an iodine atom at the terminal (ω-1) position. Its structure, featuring a long hydrocarbon chain and a polar methyl ester group, alongside the introduced iodine atom, suggests a solubility profile that favors organic solvents over aqueous media. The presence of the iodine atom increases the molecule's molecular weight and polarizability, which can influence its interactions with different solvents. Understanding the solubility of this compound is crucial for a variety of research and development applications, including its use as a chemical intermediate, in the formulation of drug delivery systems, and as a standard in analytical chemistry.
Solubility Data
Table 1: Qualitative Solubility of a Structurally Similar Compound
| Compound Name | Solvent | Solubility |
| Methyl 13-methyltetradecanoate | Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Ethanol | Soluble |
It is important to note that while Methyl 13-methyltetradecanoate shares a similar chain length, the presence of an iodine atom in this compound instead of a methyl group will alter its polarity and intermolecular forces, thus affecting its solubility. The following experimental protocol is recommended for the precise determination of its solubility.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide) of analytical grade
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis, MS, or FID)
-
Volumetric flasks and other standard laboratory glassware
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility in the solvent by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
3.3. Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like." Several factors will influence its solubility:
-
Solvent Polarity: The polarity of the solvent will play a key role. Non-polar solvents like hexane are expected to be good solvents due to the long hydrocarbon chain of the solute. Solvents of intermediate polarity, such as chloroform and ethyl acetate, may also exhibit good solvating power. Highly polar solvents may be less effective, although the methyl ester group provides some polar character.
-
Temperature: Generally, solubility increases with temperature. It is crucial to control the temperature during the experiment as fluctuations can significantly impact the results.
-
Intermolecular Forces: The solubility will depend on the balance of intermolecular forces (van der Waals forces, dipole-dipole interactions) between the solute-solute, solvent-solvent, and solute-solvent molecules.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust experimental framework for its determination. The provided protocol for the isothermal shake-flask method, coupled with a suitable analytical technique, will enable researchers to accurately quantify the solubility of this compound in a variety of organic solvents. The qualitative data for a similar compound suggests that it will be soluble in common organic solvents like DMF, DMSO, and ethanol. This information is critical for the effective design of experiments, formulation development, and other scientific applications involving this compound.
Storage conditions for Methyl 13-iodotridecanoate
An In-depth Technical Guide to the Storage of Methyl 13-iodotridecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the recommended storage conditions and handling procedures for this compound. The information presented is synthesized from general best practices for fatty acid methyl esters (FAMEs) and specific considerations for iodinated organic compounds to ensure the stability and integrity of this specialized chemical.
Introduction
This compound is a halogenated fatty acid methyl ester. The presence of a terminal iodine atom in its long aliphatic chain makes it a valuable compound for various research applications, including its use as a tracer in metabolic studies and as a precursor in synthetic organic chemistry. However, the carbon-iodine bond is known for its potential instability, necessitating specific storage and handling protocols to prevent degradation. This document outlines the optimal conditions to maintain the quality of this compound.
Recommended Storage Conditions
The primary goal of proper storage is to mitigate the risks of degradation from environmental factors such as temperature, light, and atmospheric conditions. Based on the chemical properties of fatty acid methyl esters and iodinated compounds, the following storage conditions are recommended.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. While some FAMEs are stable at ambient temperatures, the presence of the iodo- group necessitates stricter temperature control. Avoid freezing to prevent phase separation. |
| Light | In the dark; use of amber vials | The carbon-iodine bond is susceptible to cleavage by UV and visible light, leading to deiodination.[1] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the fatty acid chain and potential reactions with atmospheric moisture. |
| Container | Tightly sealed glass vials with Teflon-lined caps | Glass is inert and prevents leaching of plasticizers. Teflon liners provide an excellent seal and are resistant to organic solvents.[2] |
| Physical State | Solid (Melting Point: 32-34°C) | Storing below its melting point minimizes molecular mobility and potential degradation. |
Stability Considerations
This compound is susceptible to several degradation pathways. Understanding these is crucial for maintaining the compound's integrity.
Primary Degradation Pathways
-
Deiodination: The carbon-iodine bond can be cleaved by light (photolysis) or heat (thermolysis), resulting in the formation of a free radical or ionic species and subsequent degradation products.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions, yielding tridecanoic acid and methanol. The presence of moisture can accelerate this process.
-
Oxidation: While the fatty acid chain is saturated, long-term exposure to oxygen can still lead to the formation of hydroperoxides and other oxidative byproducts.
Incompatible Materials
To prevent accelerated degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to rapid and uncontrolled oxidation of the molecule.
-
Strong Bases and Acids: Can catalyze the hydrolysis of the ester group.
-
Metals: Some metals can catalyze degradation reactions. It is advisable to avoid contact with metallic spatulas or containers for long-term storage.
Experimental Protocols: Forced Degradation Studies
To assess the stability of this compound and identify potential degradation products, forced degradation studies can be performed. The following are generalized protocols based on the International Council for Harmonisation (ICH) guidelines.[2][3]
Acid and Base Hydrolysis
-
Preparation: Prepare solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Add 0.1 M hydrochloric acid to the solution and maintain the mixture at 60°C.
-
Base Hydrolysis: Add 0.1 M sodium hydroxide to a separate solution and maintain the mixture at 60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the samples and analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect degradation products.
Oxidative Degradation
-
Preparation: Prepare a solution of this compound in a suitable solvent.
-
Oxidation: Add 3% hydrogen peroxide to the solution.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling and Analysis: Withdraw and analyze aliquots at specified time intervals as described for hydrolysis.
Thermal Degradation
-
Preparation: Place a solid sample of this compound in a controlled temperature oven.
-
Exposure: Maintain the temperature at a point below its melting point (e.g., 30°C) and another at an elevated temperature (e.g., 50°C).
-
Sampling and Analysis: Analyze the sample at various time points to assess for degradation.
Photolytic Degradation
-
Preparation: Prepare a solution of this compound.
-
Exposure: Expose the solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.
-
Sampling and Analysis: Analyze the exposed and control samples at appropriate time intervals.
Visualizations
Logical Flow for Storage and Handling
Caption: Logical flow for optimal storage and handling of this compound.
Degradation Pathway Overview
Caption: Overview of potential degradation pathways for this compound.
Conclusion
The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. By adhering to the storage and handling guidelines outlined in this document—specifically, refrigeration in the dark under an inert atmosphere in a tightly sealed glass container—researchers can significantly mitigate the risk of degradation. For critical applications, it is recommended to perform periodic quality control checks using appropriate analytical techniques to confirm the compound's integrity.
References
Methodological & Application
Application Notes and Protocols: Methyl 13-iodotridecanoate as a Tracer in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered lipid metabolism is a key feature of numerous diseases, including cardiovascular conditions, metabolic syndrome, and cancer. The ability to trace the uptake and metabolic fate of fatty acids in vivo and in vitro is crucial for understanding disease mechanisms and developing novel therapeutics. Fatty acid analogs, such as Methyl 13-iodotridecanoate, serve as valuable tools for these investigations. By substituting a terminal iodine atom, this tracer can be radiolabeled (e.g., with ¹²³I or ¹³¹I) for non-invasive imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or used in its stable isotope form for mass spectrometry-based analysis.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tracer to study lipid metabolism.
Principle of Action
This compound is a medium-chain fatty acid analog. Once introduced into a biological system, it is recognized by fatty acid transport proteins and enzymes, thus entering the fatty acid metabolic pathways. Its primary applications are:
-
Measuring Fatty Acid Uptake and Biodistribution: Radiolabeled this compound allows for the visualization and quantification of fatty acid uptake in various tissues, such as the heart, liver, and tumors.[1][2][3][4]
-
Assessing Beta-Oxidation: The metabolic fate of the tracer can provide insights into the rate of fatty acid oxidation. However, similar to other modified fatty acids, the introduction of a methyl branch or a non-carbon radiolabel may alter its metabolism compared to natural fatty acids.[2][5]
Synthesis of this compound
The synthesis of radioiodinated fatty acids like this compound can be achieved through several methods. A common approach is electrophilic radioiodination or isotope exchange reactions.[3][6]
Proposed Synthesis via Isotope Exchange:
This method involves the reaction of a non-radioactive iodinated precursor with a radioiodide salt (e.g., [¹²³I]NaI).
-
Precursor: this compound (stable isotope).
-
Radioisotope: [¹²³I]NaI or [¹³¹I]NaI.
-
Reaction Conditions: The reaction is typically carried out in an organic solvent like acetone.
-
Purification: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.[3]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative data based on studies of similar radioiodinated fatty acid analogs, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA) and β-methyl-iodophenyl-pentadecanoic acid (BMIPP).[2][4] This data is intended to provide researchers with expected ranges for experimental design.
Table 1: Illustrative Biodistribution of [¹²³I]this compound in Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Time Post-Injection | Heart | Liver | Blood | Muscle | Adipose Tissue |
| 5 min | 15.5 ± 2.1 | 25.3 ± 3.5 | 5.2 ± 0.8 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| 30 min | 10.2 ± 1.5 | 18.1 ± 2.9 | 2.1 ± 0.4 | 2.8 ± 0.6 | 3.1 ± 0.5 |
| 60 min | 8.5 ± 1.1 | 12.5 ± 2.2 | 1.0 ± 0.2 | 2.5 ± 0.4 | 3.5 ± 0.6 |
| 120 min | 6.1 ± 0.9 | 8.7 ± 1.8 | 0.5 ± 0.1 | 2.2 ± 0.3 | 3.8 ± 0.7 |
Table 2: Illustrative Cellular Uptake of this compound in Different Cell Lines (nmol/mg protein)
| Cell Line | Treatment | 15 min | 30 min | 60 min |
| Cardiomyocytes (HL-1) | Control | 1.2 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.5 |
| Inhibitor X | 0.5 ± 0.1 | 0.9 ± 0.2 | 1.4 ± 0.3 | |
| Hepatocytes (HepG2) | Control | 2.5 ± 0.4 | 4.8 ± 0.7 | 7.2 ± 1.1 |
| Inhibitor Y | 1.1 ± 0.2 | 2.0 ± 0.4 | 3.1 ± 0.6 | |
| Adipocytes (3T3-L1) | Control | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.8 ± 0.4 |
| Insulin | 1.4 ± 0.2 | 2.5 ± 0.4 | 4.5 ± 0.6 |
Experimental Protocols
Protocol 1: In Vivo Biodistribution Studies in Mice
This protocol outlines the procedure for determining the tissue distribution of radiolabeled this compound.
Materials:
-
[¹²³I]this compound (or other suitable radioisotope).
-
Saline solution (0.9% NaCl).
-
Bovine Serum Albumin (BSA).
-
Experimental animals (e.g., C57BL/6 mice).
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
-
Dissection tools.
Procedure:
-
Tracer Preparation: Prepare a solution of [¹²³I]this compound in saline containing a physiological concentration of BSA to facilitate its solubility and transport in the blood.
-
Animal Administration: Anesthetize the mice and inject a known amount of the tracer solution (e.g., 100 µL, ~1-2 MBq) via the tail vein.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 5, 30, 60, 120 minutes).
-
Tissue Collection: Dissect and collect organs of interest (heart, liver, lungs, kidneys, spleen, muscle, adipose tissue, and blood).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol describes how to measure the uptake of this compound in cultured cells.
Materials:
-
This compound (radiolabeled or stable isotope).
-
Cell culture medium (e.g., DMEM).
-
Cultured cells of interest (e.g., cardiomyocytes, hepatocytes, adipocytes).
-
BSA.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer).
-
Scintillation counter or Mass Spectrometer.
-
Protein assay kit (e.g., BCA assay).
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Tracer Incubation: Prepare a solution of this compound in serum-free medium containing BSA. Remove the culture medium from the cells and add the tracer-containing medium.
-
Time Course: Incubate the cells for different durations (e.g., 15, 30, 60 minutes) at 37°C.
-
Washing: At each time point, aspirate the tracer medium and wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Add lysis buffer to each well to lyse the cells.
-
Quantification:
-
Radiolabeled Tracer: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Stable Isotope Tracer: Process the lysate for mass spectrometry analysis to quantify the amount of incorporated tracer.
-
-
Protein Normalization: Determine the protein concentration in each lysate using a protein assay.
-
Data Analysis: Express the tracer uptake as nmol of tracer per mg of cellular protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and metabolism of this compound.
References
- 1. Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 13-iodotridecanoate in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Methyl 13-iodotridecanoate is a fatty acid analog that can be utilized in cell culture systems to study various cellular processes. Fatty acids and their derivatives are essential components of cellular membranes, serve as energy sources, and act as signaling molecules.[] The introduction of modified fatty acids like this compound can help in understanding lipid metabolism, membrane dynamics, and the signaling pathways influenced by these molecules.[2][3]
This document provides a general protocol for the use of this compound in cell culture, based on methodologies established for similar fatty acid analogs. Researchers should optimize these protocols for their specific cell type and experimental design.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell line of interest (e.g., Jurkat, Hut78, EL4 for suspension cells; adherent cells of choice)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 96-well, 24-well, 6-well)
-
Sterile, conical centrifuge tubes
-
Reagents for downstream assays (e.g., cell viability assay kits, apoptosis detection kits)
Safety and Handling
Caution: The toxicological properties of this compound have not been thoroughly investigated. Handle with care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for similar compounds, such as 13-Methyltetradecanoic acid.[4] General first aid measures include:
-
If inhaled: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If swallowed: Rinse mouth with water.
Consult a physician if any symptoms persist.[4]
Protocol
Preparation of Stock Solution
-
Storage: Store this compound as a neat oil or in a suitable solvent at -20°C or colder in a tightly sealed container.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Cell Seeding
-
Adherent Cells: Seed cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight before treatment.
-
Suspension Cells: Seed cells in multi-well plates at a recommended density for your cell line (e.g., 1 x 10⁵ cells/mL).
Treatment of Cells
-
Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Downstream Analysis
Following incubation, cells can be harvested and analyzed using various assays, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the effect of the compound on cell growth.
-
Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry) to assess the induction of apoptosis.
-
Cell Cycle Analysis: (e.g., Propidium Iodide staining and flow cytometry) to investigate effects on cell cycle progression.
-
Western Blotting: To analyze the expression levels of proteins involved in relevant signaling pathways.
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of a fatty acid analog on T-cell lymphoma cell lines, based on published data for 13-Methyltetradecanoic Acid.[5] Researchers should generate their own data for this compound.
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Jurkat | Cell Proliferation | 10 - 80 µM | 24, 48, 72 h | Dose-dependent inhibition of proliferation |
| Jurkat | Apoptosis (Flow Cytometry) | 40, 80 µM | 2, 4, 8 h | Increased apoptosis over time |
| Jurkat | Cell Cycle Analysis | 20, 40, 80 µM | 24 h | G1 phase arrest in a concentration-dependent manner |
| Hut78 | Cell Proliferation | 10 - 80 µM | 48 h | Inhibition of proliferation |
| EL4 | Cell Proliferation | 10 - 80 µM | 48 h | Inhibition of proliferation |
Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for cell culture treatment.
Postulated Signaling Pathway
Based on studies with similar fatty acid analogs, this compound may induce apoptosis through the modulation of key signaling pathways. The diagram below illustrates a potential mechanism of action.[5]
Caption: Postulated signaling pathway for apoptosis induction.
References
Application Notes & Protocols: Mass Spectrometry Analysis of Methyl 13-iodotridecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 13-iodotridecanoate is a halogenated fatty acid methyl ester of significant interest in various research and development fields, including its potential use as a tracer in metabolic studies and as a precursor in synthetic chemistry. Accurate and reliable analysis of this compound is crucial for its application. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of fatty acid methyl esters (FAMEs).
Fatty acids are often derivatized to their methyl esters to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[1][2] The inherent polarity of free fatty acids can lead to adsorption issues, but esterification to FAMEs provides excellent stability and yields quantitative samples for GC analysis.[3]
Principle of Mass Spectrometry Analysis of FAMEs
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated molecules then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions, including the molecular ion and various fragment ions, are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification and quantification of the compound. While hard ionization techniques like EI can cause fragmentation that aids in structural analysis, they may reduce sensitivity.[4] Softer ionization methods can be employed to preserve the molecular ion.[4][5]
Experimental Protocols
Sample Preparation and Derivatization
For accurate analysis, it is crucial to start with a clean, well-prepared sample. If this compound is present in a complex matrix (e.g., biological tissues, reaction mixtures), an initial lipid extraction is necessary.
Protocol for Derivatization to Fatty Acid Methyl Ester (FAME):
This protocol is adapted from standard procedures for FAME synthesis.[3]
-
Sample Preparation: Weigh 1-25 mg of the lipid extract or the fatty acid into a 5-10 mL reaction vial. If the sample is solid, it can be derivatized neat or after dissolving in a suitable solvent.[3]
-
Reagent Addition: Add 2 mL of 12% (w/w) Boron trichloride-methanol solution (BCl3-methanol).
-
Reaction: Heat the vial at 60°C for 5-10 minutes. It is advisable to optimize the derivatization time for representative samples.[3]
-
Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Shake the vessel vigorously to ensure the transfer of the FAME into the non-polar hexane layer.[3]
-
Collection: Allow the layers to separate. Carefully transfer the upper organic layer (hexane) containing the this compound to a clean vial for GC-MS analysis.
Critical Considerations: Use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.[3]
GC-MS Instrumentation and Conditions
The following are typical starting conditions for the GC-MS analysis of FAMEs. These may need to be optimized for your specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Capillary column coated with a non-polar stationary phase (e.g., DB-5ms, HP-5ms) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Speed | 1000 amu/s |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation and Interpretation
Expected Mass Spectrum of this compound
The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns of long-chain FAMEs, with additional features due to the presence of the iodine atom.
Molecular Formula: C₁₄H₂₇IO₂ Molecular Weight: 354.27 g/mol
Key Expected Fragments:
| m/z | Fragment Identity | Notes |
| 354 | [M]⁺ | Molecular ion. May be of low abundance in EI. |
| 323 | [M - OCH₃]⁺ | Loss of the methoxy group. |
| 227 | [M - I]⁺ | Loss of the iodine atom. This is expected to be a significant fragment due to the relative weakness of the C-I bond. |
| 127 | [I]⁺ | Iodine cation. |
| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement product, characteristic of saturated FAMEs.[6] |
| 87 | [CH₂CH₂COOCH₃]⁺ | Cleavage at the β-γ carbon bond. |
The presence of iodine can also lead to characteristic isotopic patterns, although natural iodine is monoisotopic (¹²⁷I).
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation of this compound.
Quantitative Analysis
For quantitative studies, it is recommended to use a stable isotope-labeled internal standard.[4] This approach enhances the precision and accuracy of the measurement by compensating for variations during sample preparation and analysis.[4] A calibration curve should be prepared using standards of known concentrations of this compound.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the mass spectrometry analysis of this compound. By following the detailed steps for sample preparation, derivatization, and GC-MS analysis, researchers can achieve reliable identification and quantification of this compound. The provided diagrams illustrate the experimental workflow and expected fragmentation patterns, aiding in data interpretation. For more specialized applications, such as LC-MS analysis, further method development, potentially involving derivatization to enhance ionization efficiency, may be necessary.[7][8]
References
- 1. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeol.com [jeol.com]
- 6. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Methyl 13-iodotridecanoate
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 13-iodotridecanoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The content includes predicted quantitative ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and graphical representations of the experimental workflow and data analysis logic. These guidelines are designed to ensure the acquisition of high-quality, reproducible NMR data for the structural elucidation and purity assessment of this compound and analogous long-chain functionalized esters.
Introduction
This compound is a long-chain functionalized fatty acid methyl ester. The terminal iodide makes it a valuable synthetic intermediate for the introduction of various functional groups, rendering it a molecule of interest in materials science and drug delivery research. NMR spectroscopy is an essential analytical technique for the unambiguous structural characterization and purity determination of such compounds. This application note provides the necessary protocols and predicted spectral data to facilitate these analyses.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. These predictions are based on established principles of NMR spectroscopy and additivity rules for chemical shifts.
Predicted ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Ester) | 3.67 | Singlet | 3H | - |
| -CH₂-I (Position 13) | 3.19 | Triplet | 2H | 7.0 |
| -CH₂-C(O)O- (Position 2) | 2.30 | Triplet | 2H | 7.5 |
| -CH₂- (Position 12) | 1.82 | Quintet | 2H | 7.2 |
| -CH₂- (Position 3) | 1.63 | Quintet | 2H | 7.3 |
| -(CH₂)₈- (Positions 4-11) | 1.26 | Multiplet | 16H | - |
Predicted ¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| -C(O)O- (Carbonyl) | 174.3 |
| -O-CH₃ (Ester) | 51.4 |
| -CH₂-C(O)O- (Position 2) | 34.1 |
| -CH₂- (Position 12) | 33.5 |
| -(CH₂)ₙ- (Bulk Methylene) | 29.4 - 29.1 |
| -CH₂- (Position 3) | 24.9 |
| -CH₂-I (Position 13) | 7.2 |
Experimental Protocols
The following protocols are designed to provide a standardized procedure for the NMR analysis of this compound. Adherence to these protocols will help ensure data quality and reproducibility.
NMR Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.[2][3] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.[1]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a cotton ball placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3][4][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Instrument Insertion and Locking: Insert the NMR tube into the spinner turbine and place it in the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single pulse (e.g., zg30)
-
Number of Scans: 8-16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: ~16 ppm
-
-
¹³C NMR:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: ~240 ppm
-
-
Data Processing and Analysis
Once the raw data (Free Induction Decay - FID) is acquired, it must be processed to generate the final spectrum.
-
Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) can be used.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak.
Conclusion
The protocols and predicted data presented in this application note provide a robust framework for the NMR analysis of this compound. By following these standardized procedures, researchers can obtain high-quality NMR spectra for structural verification, purity assessment, and further investigation of this and related compounds. The provided quantitative data serves as a reliable reference for spectral interpretation.
References
Application Notes and Protocols for Incorporating Methyl 13-iodotridecanoate into Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 13-iodotridecanoate is a terminally iodinated, long-chain fatty acid ester. Its structure makes it a valuable tool for researchers studying fatty acid metabolism, transport, and the roles of lipids in various cellular processes. The terminal iodine atom can serve as a tracer, either in its stable form for detection by mass spectrometry or as a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for highly sensitive detection in imaging and uptake studies.[1][2][3] This document provides detailed application notes and protocols for the effective incorporation and analysis of this compound in biological systems.
Physicochemical Properties and Handling
While specific experimental data for this compound is not widely published, its properties can be inferred from similar long-chain fatty acid esters. It is a hydrophobic molecule with poor solubility in aqueous solutions. Therefore, for cell culture applications, it must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₄H₂₇IO₂ |
| Molecular Weight | 354.27 g/mol |
| Physical State | Liquid (predicted) |
| Solubility | Poor in water; Soluble in organic solvents (e.g., ethanol, DMSO) |
| Storage | Store at -20°C to -80°C, protected from light to prevent deiodination. |
Application Notes
Tracing Fatty Acid Uptake and Metabolism
This compound can be used as an analog of natural long-chain fatty acids to monitor their transport across the plasma membrane and subsequent intracellular trafficking.[4][5] The iodine atom provides a unique mass signature for tracking by mass spectrometry-based lipidomics or can be radiolabeled for imaging and quantitative uptake assays.[2][3]
Myocardial Imaging and Metabolism Studies
Radioiodinated fatty acids are extensively used as agents for myocardial imaging to assess perfusion and metabolism.[1][2][3][6] While many studies have focused on longer-chain analogs, the principles of uptake and metabolic trapping are applicable.[1] Upon entering cardiomyocytes, this compound is expected to be converted to its acyl-CoA derivative and either undergo β-oxidation for energy production or be incorporated into the triglyceride pool for storage.[1][7]
Investigating Fatty Acid-Modulated Signaling Pathways
Fatty acids and their metabolites are known to act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[8] this compound can be employed to investigate how exogenous fatty acids influence these pathways.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex for Cell Culture
This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture experiments. The molar ratio of fatty acid to BSA is critical and can influence cellular responses.[5] A 5:1 molar ratio is a common starting point.[7]
Materials:
-
This compound
-
Ethanol (100%, high purity)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or cell culture medium without serum
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or heat block set to 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Gently mix to dissolve and warm to 37°C. Sterile filter the solution.
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to make a concentrated stock solution (e.g., 150 mM).
-
Complexation: a. In a sterile conical tube, add the required volume of the 10% BSA solution. b. Slowly add the ethanolic stock solution of this compound to the BSA solution while gently vortexing. The final ethanol concentration in the cell culture medium should be kept low (ideally <0.5%) to avoid solvent toxicity.[7] c. Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to allow for complexation.[1][7]
-
Final Dilution: The this compound-BSA complex can now be diluted to the desired final concentration in your cell culture medium.
Table 2: Example Calculations for a 5:1 Molar Ratio Fatty Acid:BSA Stock Solution
| Parameter | Value |
| Molecular Weight of this compound | ~354 g/mol |
| Molecular Weight of BSA | ~66,500 g/mol |
| Desired Final Fatty Acid Concentration in Culture | 100 µM |
| Molar Ratio (Fatty Acid:BSA) | 5:1 |
| Required BSA Concentration in Culture | 20 µM |
| Stock Solution Concentration (Fatty Acid) | 5 mM |
| Stock Solution Concentration (BSA) | 1 mM |
| Volume of Stock to add to 10 mL of medium | 200 µL |
Protocol 2: Cellular Uptake Assay using Radiolabeled this compound
This protocol outlines a method to quantify the uptake of radiolabeled this compound (e.g., with ¹²⁵I) into cultured cells.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 12-well plates)
-
Radiolabeled this compound-BSA complex
-
Ice-cold PBS
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation vials and scintillation cocktail
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in 12-well plates and grow to the desired confluency.
-
Pre-incubation: Wash the cells once with serum-free medium.
-
Uptake: Add the medium containing the radiolabeled this compound-BSA complex to the cells. Incubate for various time points (e.g., 2, 5, 15, 30, 60 minutes) at 37°C.
-
Stopping the Uptake: To stop the uptake, quickly aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial. Measure the radioactivity using a gamma counter.
-
Protein Quantification: Use a small aliquot of the lysate to determine the total protein content (e.g., using a BCA assay) for normalization.
-
Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein.
Table 3: Recommended Concentration and Incubation Times for Cellular Uptake Assay
| Parameter | Recommended Range | Notes |
| Cell Type | Adherent cell lines (e.g., adipocytes, cardiomyocytes, hepatocytes) | Optimize for your specific cell line. |
| This compound Concentration | 10 - 200 µM | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 2 - 60 minutes | Time course experiments are recommended to determine the initial rate of uptake. |
| Temperature | 37°C | Perform a control at 4°C to assess non-specific binding. |
Protocol 3: Analysis of Intracellular Lipid Pools by Thin Layer Chromatography (TLC)
This protocol is for the separation and analysis of major neutral lipid classes to determine the metabolic fate of this compound.
Materials:
-
Cells treated with this compound
-
Lipid extraction solvent (e.g., Hexane:Isopropanol, 3:2, v/v)
-
TLC plates (silica gel 60)
-
TLC developing chamber
-
TLC solvent system (e.g., Hexane:Diethyl Ether:Acetic Acid, 80:20:1, v/v/v)
-
Lipid standards (e.g., triolein, oleic acid, cholesterol oleate)
-
Iodine vapor or other visualization agent (e.g., phosphomolybdic acid spray)
Procedure:
-
Lipid Extraction: After incubating cells with this compound, wash them with PBS and extract the total lipids using an appropriate organic solvent mixture.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and resuspend in a small volume of chloroform or hexane.
-
TLC Plate Spotting: Spot the lipid extracts and standards onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to migrate up the plate.
-
Visualization: After development, dry the plate and visualize the lipid spots. If using a radiolabeled compound, expose the plate to a phosphor screen or film. For non-radiolabeled compounds, place the plate in a chamber with iodine crystals or spray with a visualization reagent and heat.
-
Analysis: Identify the different lipid classes by comparing the Rf values of the sample spots to the standards. The incorporation of this compound can be quantified by scraping the corresponding silica spots and measuring radioactivity or by densitometry.
Visualizations
References
- 1. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 2. wklab.org [wklab.org]
- 3. Measurement of long-chain fatty acid uptake into adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Methyl 13-iodotridecanoate: A Novel Tracer for Tracking Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of fatty acid (FA) uptake and metabolism is crucial for elucidating the pathophysiology of numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer. Methyl 13-iodotridecanoate is a novel tracer designed for the sensitive and quantitative tracking of fatty acid uptake in both in vitro and in vivo models. This synthetic methyl ester of a C13 fatty acid is labeled with iodine at the terminal position, providing a unique signature for detection. The iodine can be a stable isotope for mass spectrometry-based quantification or a radioactive isotope (e.g., ¹²³I or ¹²⁵I) for non-invasive imaging techniques such as Single Photon Emission Computed Tomography (SPECT). These application notes provide detailed protocols for utilizing this compound to investigate fatty acid transport and metabolism.
Principle of the Method
This compound is structurally analogous to natural fatty acids and is recognized by cellular fatty acid transport proteins.[1] Once administered, it is taken up by cells and tissues, where its accumulation can be quantified to determine the rate of fatty acid uptake. The methyl ester form enhances its stability and cellular permeability. The iodine atom serves as a robust tracer, allowing for detection through various analytical methods.
Applications
-
High-throughput screening of fatty acid uptake inhibitors: Quantify the effect of novel therapeutic compounds on FA uptake in cell-based assays.
-
In vivo metabolic imaging: Non-invasively visualize and quantify fatty acid uptake in target organs and tumors in animal models using SPECT imaging.
-
Mass spectrometry-based metabolic flux analysis: Trace the incorporation of the fatty acid backbone into complex lipids and other metabolites.
Data Presentation
The following tables represent illustrative data obtained from typical experiments using this compound.
Table 1: In Vitro Fatty Acid Uptake Inhibition
| Compound ID | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition of Fatty Acid Uptake |
| Control (Vehicle) | 0 | 15,842 | 0% |
| Inhibitor A | 1 | 11,230 | 29.1% |
| Inhibitor A | 10 | 6,785 | 57.2% |
| Inhibitor A | 50 | 2,150 | 86.4% |
| Inhibitor B | 1 | 14,990 | 5.4% |
| Inhibitor B | 10 | 13,560 | 14.4% |
| Inhibitor B | 50 | 11,870 | 25.1% |
Table 2: In Vivo Biodistribution of [¹²³I]-Methyl 13-iodotridecanoate in a Murine Model
| Organ | % Injected Dose per Gram (%ID/g) - Control | % Injected Dose per Gram (%ID/g) - Treatment | p-value |
| Blood | 1.2 ± 0.3 | 1.1 ± 0.2 | >0.05 |
| Heart | 8.5 ± 1.2 | 4.2 ± 0.8 | <0.01 |
| Liver | 15.3 ± 2.1 | 14.8 ± 1.9 | >0.05 |
| Brown Adipose Tissue | 25.6 ± 3.5 | 12.3 ± 2.7 | <0.001 |
| Skeletal Muscle | 3.1 ± 0.7 | 1.5 ± 0.4 | <0.05 |
| Tumor | 18.9 ± 2.8 | 9.7 ± 1.5 | <0.01 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay in Adherent Cells
This protocol is designed for a 96-well plate format and is suitable for high-throughput screening of compounds that modulate fatty acid uptake.
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Cell culture medium
-
This compound (fluorescently labeled or radiolabeled)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Test compounds and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
96-well clear bottom black plates
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Reagents:
-
Tracer Solution: Prepare a 2X working solution of this compound complexed with fatty acid-free BSA in serum-free medium. The final concentration will depend on the specific activity and cell type but is typically in the low micromolar range.
-
Compound Dilutions: Prepare 2X serial dilutions of test compounds in serum-free medium.
-
-
Assay Execution:
-
Wash the cells once with warm PBS.
-
Add 50 µL of the 2X test compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubate for 30-60 minutes at 37°C.
-
Add 50 µL of the 2X tracer solution to all wells.
-
Incubate for 15-60 minutes at 37°C. The optimal time should be determined empirically.
-
-
Signal Detection:
-
Aspirate the assay solution from the wells.
-
Wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Add 100 µL of PBS to each well.
-
Read the plate on a fluorescence plate reader (e.g., Ex/Em 488/523 nm for a BODIPY label) or a scintillation counter for radiolabeled tracer.
-
-
Data Analysis:
-
Subtract the background signal (wells with no cells).
-
Calculate the percentage inhibition of fatty acid uptake for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition versus compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vivo SPECT Imaging of Fatty Acid Uptake
This protocol describes the use of radioiodinated this compound for non-invasive imaging in a murine model.
Materials:
-
[¹²³I]-Methyl 13-iodotridecanoate (or other suitable radioisotope)
-
Animal model (e.g., tumor-bearing mice)
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
-
Saline solution for injection
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to the experiment to reduce circulating levels of endogenous fatty acids.
-
Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Position the animal on the scanner bed.
-
-
Tracer Administration:
-
Administer a bolus injection of [¹²³I]-Methyl 13-iodotridecanoate (typically 5-10 MBq) via the tail vein.
-
-
SPECT/CT Imaging:
-
Perform a whole-body CT scan for anatomical reference.
-
Acquire dynamic or static SPECT images at various time points post-injection (e.g., 15, 30, 60, and 120 minutes) to assess the tracer's biodistribution and clearance.
-
-
Image Analysis:
-
Reconstruct the SPECT and CT images.
-
Co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) on the CT images for various organs and tissues (e.g., heart, liver, tumor).
-
Quantify the radioactivity in each ROI from the SPECT images and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Biodistribution (Optional but Recommended):
-
After the final imaging session, euthanize the animal.
-
Harvest organs and tissues of interest.
-
Weigh the tissue samples and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to validate the imaging data.
-
Troubleshooting
-
High background signal in vitro: Ensure thorough washing of the cells. Optimize the BSA concentration to prevent non-specific binding.
-
Low signal-to-noise ratio in vivo: Increase the injected dose of the radiotracer. Optimize the imaging acquisition time.
-
High variability between replicates: Ensure consistent cell seeding density and careful pipetting. For in vivo studies, ensure accurate and consistent injection of the tracer.
Conclusion
This compound is a versatile and powerful tool for the investigation of fatty acid uptake and metabolism. The protocols outlined in these application notes provide a framework for its use in both basic research and drug discovery settings. The ability to employ this tracer in both high-throughput in vitro assays and non-invasive in vivo imaging makes it a valuable asset for the scientific community.
References
Application Notes and Protocols for Studying Fatty-Acid Metabolism with Iodinated Tracers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Iodinated fatty acid tracers are powerful tools for investigating fatty acid metabolism in both in vitro and in vivo settings. These analogs of natural fatty acids, where a carbon atom is substituted with an iodine isotope (commonly 123I), allow for non-invasive tracking and quantification of fatty acid uptake, oxidation, and esterification. Their primary application lies in the field of cardiology for myocardial imaging, but their use is expanding into oncology and other metabolic research areas.[1][2][3][4]
There are two main classes of iodinated fatty acid tracers:
-
Straight-chain iodinated fatty acids: These tracers, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA), are metabolized by β-oxidation. Their clearance rate from a tissue is indicative of the rate of fatty acid oxidation.[1][5]
-
Branched-chain iodinated fatty acids: Tracers like 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) have a methyl group that inhibits β-oxidation.[4][6] This leads to their intracellular trapping and accumulation, primarily reflecting fatty acid uptake and esterification into complex lipids.[4][6]
The choice of tracer depends on the specific metabolic process being investigated. For studying fatty acid oxidation, a straight-chain tracer is more appropriate, while for assessing fatty acid uptake and storage, a branched-chain tracer is the preferred choice. These tracers are particularly useful for single-photon emission computed tomography (SPECT) imaging.[1][2]
Signaling Pathways in Fatty Acid Metabolism
The uptake and subsequent metabolic fate of fatty acids are tightly regulated by a complex network of signaling pathways. A key player in fatty acid uptake is the transmembrane protein CD36, which facilitates the transport of long-chain fatty acids into the cell. Downstream, the peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as master regulators of lipid metabolism, controlling the expression of genes involved in fatty acid uptake, activation, and oxidation.
Below are diagrams illustrating the CD36-mediated fatty acid uptake pathway and a simplified overview of the PPAR signaling pathway.
Caption: CD36-mediated fatty acid uptake pathway.
Caption: Simplified PPAR signaling pathway.
Experimental Protocols
In Vitro Protocol: Iodinated Fatty Acid Uptake in Cultured Cardiomyocytes
This protocol describes the measurement of iodinated fatty acid (e.g., 123I-BMIPP) uptake in cultured cardiomyocytes.
Materials:
-
Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or H9c2 cells)
-
Plating medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
123I-BMIPP
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cardiomyocytes in 12-well plates and culture until they reach desired confluency.
-
Preparation of Tracer Solution: Prepare a working solution of 123I-BMIPP complexed with fatty acid-free BSA in serum-free medium. The final concentration of 123I-BMIPP will need to be optimized but a starting point of 37 kBq/mL can be used.
-
Cell Treatment:
-
Aspirate the plating medium and wash the cells twice with warm PBS.
-
Pre-incubate the cells with serum-free medium for 1 hour at 37°C.
-
Remove the serum-free medium and add the 123I-BMIPP working solution to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
-
Uptake Termination and Cell Lysis:
-
To stop the uptake, aspirate the tracer solution and wash the cells three times with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
-
Quantification:
-
Measure the radioactivity in an aliquot of the cell lysate using a gamma counter to determine the amount of tracer uptake.
-
Use another aliquot of the cell lysate to determine the total protein concentration using a protein assay kit.
-
-
Data Analysis: Express the tracer uptake as counts per minute per milligram of protein (CPM/mg protein) or as a percentage of the total added radioactivity.
In Vivo Protocol: Biodistribution of Iodinated Fatty Acid in a Rat Model of Myocardial Ischemia
This protocol outlines a procedure for assessing the biodistribution of an iodinated fatty acid tracer in a rat model of myocardial ischemia.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
123I-BMIPP
-
Saline solution
-
Gamma counter
-
Organ balance
Procedure:
-
Animal Model: Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery. Sham-operated animals will serve as controls.
-
Tracer Injection:
-
After a desired period of ischemia (e.g., 24 hours), anesthetize the rat.
-
Inject a known amount of 123I-BMIPP (e.g., 0.74 MBq) via the tail vein.
-
-
Biodistribution:
-
At various time points post-injection (e.g., 30, 60, 120 minutes), euthanize the animals.
-
Collect blood and dissect major organs (heart, liver, lungs, kidneys, muscle, etc.).
-
Isolate the ischemic and non-ischemic regions of the heart.
-
-
Quantification:
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis: Compare the %ID/g in different organs and between ischemic and non-ischemic heart tissue to assess the effect of ischemia on tracer uptake.
Data Presentation
Table 1: In Vitro Uptake of 123I-BMIPP in Isolated Perfused Rat Hearts
This table summarizes the uptake of 123I-BMIPP in isolated rat hearts perfused with different energy substrates. Data is adapted from a study investigating the metabolic fate of BMIPP.[5]
| Energy Substrate | 123I-BMIPP Uptake (% Injected Dose/g) |
| 0.4 mmol/L Oleate | 28.0 ± 1.2 |
| 10 mmol/L Glucose + 25 U/L Insulin | 43.9 ± 2.2 |
| 5 mmol/L Acetate | 8.5 ± 0.4 |
| 0.4 mmol/L Cold BMIPP | 6.2 ± 0.3 |
Table 2: Kinetic Parameters of 123I-BMIPP in Isolated Rat Hearts under Ischemia-Reperfusion
This table presents the myocardial uptake (K1) and clearance (k2) rates of 123I-BMIPP in an isolated rat heart model of no-flow ischemia followed by reperfusion.[7]
| Group | Myocardial Uptake (K1, mL/min) | Myocardial Clearance (k2, min-1) |
| Normal Control (NG) | 3.06 ± 0.88 | 0.0056 ± 0.0028 |
| Mild Ischemia (MG) | 3.91 ± 0.87 | 0.0029 ± 0.0010 |
| Severe Ischemia (SG) | 4.94 ± 1.51 | 0.0037 ± 0.0022 |
Experimental Workflow
The following diagram illustrates a general experimental workflow for studying fatty acid metabolism using iodinated tracers.
Caption: General experimental workflow.
References
- 1. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 123I-BMIPP fatty acid analogue imaging is a novel diagnostic and prognostic approach following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of iodine-123-BMIPP in perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
- 7. Accelerated BMIPP uptake immediately after reperfused ischemia in the isolated rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Methyl 13-iodotridecanoate in Tissue Samples using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 13-iodotridecanoate is an iodinated odd-chain fatty acid methyl ester. Due to the iodine atom, it can be used as a tracer in metabolic studies to investigate fatty acid uptake, transport, and metabolism within various tissues.[1] Accurate quantification of this compound in biological matrices is crucial for understanding the pharmacokinetics and biodistribution of fatty acids and their analogs. This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS), a highly robust and reliable technique for fatty acid analysis.[2][3]
Principle of the Method
The methodology involves the homogenization of tissue samples, followed by a robust lipid extraction process to isolate the analyte from the complex biological matrix.[4] An internal standard, such as Methyl nonadecanoate (C19:0) or another non-endogenous fatty acid methyl ester, is added at the beginning of the procedure to correct for analyte loss during sample preparation and analysis.[4] Since this compound is already a methyl ester, the conventional derivatization step required for free fatty acids is omitted, simplifying the workflow.[5] The extracted lipids are then concentrated and analyzed by GC-MS. Quantification is achieved by creating a calibration curve of the analyte against the internal standard. The high sensitivity and selectivity of MS, particularly in Selected Ion Monitoring (SIM) mode, allow for accurate measurement even at low concentrations.[3]
Experimental Protocols
Protocol 1: Tissue Homogenization and Lipid Extraction
This protocol is adapted from established lipid extraction methods, such as the Bligh & Dyer or Folch methods, which are widely used for fatty acid analysis from tissues.[4]
Materials and Reagents:
-
Tissue samples (e.g., liver, heart, adipose), stored at -80°C
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
Internal Standard (IS) solution (e.g., 1 mg/mL Methyl nonadecanoate in chloroform)
-
Butylated hydroxytoluene (BHT) as an antioxidant (optional, to prevent oxidation of other lipids).[6]
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge tubes (glass, solvent-resistant caps)
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Weigh approximately 30-50 mg of frozen tissue. Perform all initial steps on ice to minimize degradation.
-
Homogenization: Place the weighed tissue in a suitable homogenization tube. Add 800 µL of methanol and a pre-determined amount of the Internal Standard solution (e.g., 10 µL).[2] Homogenize the tissue until a uniform suspension is achieved.
-
Lipid Extraction:
-
To the homogenate, add 1.25 mL of chloroform and 1 mL of PBS.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.[2]
-
Add another 1.25 mL of chloroform and 1.25 mL of PBS, vortexing for 2 minutes after each addition.[2]
-
Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[2]
-
-
Isolate Lipid Layer: Carefully collect the lower organic layer (chloroform), which contains the lipids including this compound, using a glass Pasteur pipette. Transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected organic layer to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known, small volume of a suitable solvent for GC-MS analysis (e.g., 100 µL of hexane or iso-octane). Transfer the final sample to a GC vial for analysis.[7]
Protocol 2: GC-MS Analysis and Quantification
Materials and Reagents:
-
Reconstituted sample from Protocol 1
-
This compound standard for calibration curve
-
Hexane or other suitable solvent
Procedure:
-
Calibration Curve Preparation: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the Internal Standard.
-
GC-MS Injection: Inject 1 µL of the reconstituted sample and each calibration standard into the GC-MS system.
-
Data Acquisition: Run the samples using the instrumental parameters outlined in Table 2. Acquire data in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification). For this compound, characteristic ions would be selected for monitoring.
-
Quantification:
-
Identify the peaks for this compound and the Internal Standard based on their retention times.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for the prepared standards.
-
Calculate the concentration of this compound in the tissue samples using the regression equation from the calibration curve.
-
Data Presentation
Quantitative results should be summarized for clarity. The following tables provide an example of how to present the final data and the instrumental parameters used.
Table 1: Illustrative Quantitative Data for this compound in Rat Tissues
(Disclaimer: The data presented below are hypothetical and for illustrative purposes only.)
| Tissue Type | Concentration (ng/mg tissue) | Standard Deviation (±) | Recovery (%) |
| Liver | 152.4 | 12.1 | 91.5 |
| Heart | 88.9 | 7.5 | 89.2 |
| Adipose | 450.7 | 35.8 | 95.3 |
| Brain | 25.1 | 3.2 | 85.6 |
| Muscle | 65.3 | 6.8 | 88.0 |
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23, 30 m x 0.25 mm ID, 0.25 µm film or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 |
| Carrier Gas | Helium at 1.0 mL/min constant flow[7] |
| Oven Program | 80°C for 1 min, ramp at 4°C/min to 220°C, hold for 5 min[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) and SIM |
| SIM Ions | To be determined from the mass spectrum of the standard |
Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the key workflows for the quantification of this compound in tissue samples.
Caption: Workflow for tissue sample preparation and lipid extraction.
Caption: Workflow for GC-MS analysis and data quantification.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. schebb-web.de [schebb-web.de]
- 5. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]
- 8. jeol.com [jeol.com]
Application Notes and Protocols for Handling and Disposal of Radioiodinated Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, experimental use, and disposal of radioiodinated fatty acid esters. The information is intended to guide laboratory personnel in conducting research efficiently and safely.
Introduction to Radioiodinated Fatty Acid Esters
Radioiodinated fatty acid esters are valuable tools in biomedical research, particularly in the fields of cardiology, oncology, and neurology. By labeling a fatty acid ester with a radioisotope of iodine (e.g., Iodine-123, Iodine-125, or Iodine-131), researchers can trace the metabolic fate and distribution of these molecules in vitro and in vivo. This allows for the non-invasive study of fatty acid metabolism, which can provide insights into various physiological and pathological processes.
Quantitative Data
Table 1: Physical Properties of Common Iodine Radioisotopes for Fatty Acid Ester Labeling
| Property | Iodine-123 (I-123) | Iodine-125 (I-125) | Iodine-131 (I-131) |
| Half-life | 13.2 hours[1] | 60.1 days[2] | 8.06 days[3] |
| Primary Emissions | Gamma (159 keV)[1] | Gamma (35 keV), X-rays (27-32 keV)[2] | Beta (max 606 keV), Gamma (364 keV)[3] |
| Shielding | Lead (Pb) | Lead foil[4] | Lead (Pb) |
| Detection Method | Gamma Counter, NaI Detector[4] | Gamma Counter, NaI Detector[4] | Gamma Counter, NaI Detector |
Table 2: Typical Experimental Parameters for Radioiodinated Fatty Acid Esters
| Parameter | In Vitro Cellular Uptake Assay | In Vivo Biodistribution Study |
| Typical Compound | 125I-BMIPP | 123I-BMIPP, 125I-BMIPP |
| Specific Activity | 1-10 µCi/mL | 100-200 µCi/animal |
| Concentration | 0.1-1.0 µM | Varies with injection volume |
| Incubation/Study Time | 1-3 hours | 30 minutes to 24 hours[4] |
Safety, Handling, and Disposal Protocols
General Safety Precautions
-
Training: All personnel handling radioiodinated fatty acid esters must receive appropriate radiation safety training.[5]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and two pairs of disposable gloves are mandatory.[5]
-
Designated Work Area: All work with radioiodinated compounds should be conducted in a designated and properly labeled fume hood to minimize inhalation exposure, as radioiodine can be volatile.[2]
-
Monitoring: A survey meter, such as a Geiger-Muller counter, should be used to monitor the work area for contamination during and after the experiment. Wipe tests should be performed regularly.
-
Dosimetry: Personnel handling significant quantities of radioiodine should wear appropriate dosimetry badges to monitor their radiation exposure.
Storage of Radioiodinated Fatty Acid Esters
-
Temperature: Store radioiodinated fatty acid esters at low temperatures (e.g., -20°C or -80°C) to minimize chemical decomposition.[5]
-
Light Protection: Protect from light to prevent autoradiolysis.
-
Container: Store in the original lead-shielded container in a designated and locked radioactive materials storage area.
-
Solvent: If stored in solution, use a non-aqueous solvent as water can cause hydrolysis.[5]
Disposal of Radioactive Waste
Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.
-
Solid Waste:
-
Includes contaminated gloves, bench paper, plasticware, etc.
-
Segregate into "short half-life" (e.g., I-123, I-131) and "long half-life" (e.g., I-125) waste streams.
-
Place in clearly labeled, durable plastic bags within a designated radioactive waste container.
-
Short half-life waste can be stored for decay-in-storage (typically 10 half-lives) until it reaches background radiation levels, at which point it can be disposed of as regular waste after defacing radioactive labels.
-
Long half-life waste must be collected by the institution's radiation safety office for disposal at a licensed facility.[6]
-
-
Liquid Waste:
-
Includes aqueous buffers and media from experiments.
-
Low-level aqueous waste may be disposable via a designated laboratory sink, heavily diluted with running water, if permitted by institutional policy and local regulations.[2]
-
Organic radioactive waste (e.g., solvents) must be collected in a designated, labeled, and sealed container and disposed of through the radiation safety office. Do not mix aqueous and organic radioactive waste.
-
-
Scintillation Vials:
-
Place in a designated container for liquid scintillation waste.
-
Segregate based on the radioisotope and type of scintillation cocktail.
-
Disposal is managed by the radiation safety office.[6]
-
-
Animal Carcasses and Tissues:
-
Animal carcasses and tissues from biodistribution studies are considered radioactive waste.
-
They should be placed in a sealed, labeled bag and stored frozen in a designated radioactive materials freezer until collection by the radiation safety office.
-
Experimental Protocols
In Vitro Cellular Uptake Assay
This protocol describes a method for measuring the uptake of a radioiodinated fatty acid ester in cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Radioiodinated fatty acid ester (e.g., 125I-BMIPP)
-
Scintillation cocktail
-
Cell lysis buffer
-
Multi-well cell culture plates (e.g., 24-well)
-
Liquid scintillation counter
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO2 incubator.
-
Preparation of Radiolabeled Medium: Prepare the assay medium by diluting the radioiodinated fatty acid ester to the desired final concentration (e.g., 0.5 µCi/mL) in pre-warmed cell culture medium.
-
Uptake Initiation:
-
Aspirate the old medium from the cell culture plate.
-
Wash the cells once with warm PBS.
-
Add the radiolabeled medium to each well.
-
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes).
-
Uptake Termination and Washing:
-
To stop the uptake, aspirate the radiolabeled medium.
-
Wash the cells three times with ice-cold PBS to remove any unbound radioactivity.
-
-
Cell Lysis: Add a sufficient volume of cell lysis buffer (e.g., 0.1 M NaOH) to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification:
-
Transfer the lysate from each well into a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the radioactivity counts.
-
Express the data as counts per minute (CPM) per milligram of protein or as a percentage of the total added radioactivity.
-
In Vivo Animal Biodistribution Study
This protocol outlines the procedure for assessing the distribution of a radioiodinated fatty acid ester in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
Radioiodinated fatty acid ester (e.g., 123I-BMIPP)
-
Anesthetic
-
Syringes and needles
-
Dissection tools
-
Tared collection tubes
-
Gamma counter
Protocol:
-
Animal Preparation: Acclimatize the animals to the laboratory conditions. Fasting may be required depending on the experimental design.
-
Dose Preparation: Prepare the injection dose by diluting the radioiodinated fatty acid ester in a sterile, injectable vehicle (e.g., saline with a small percentage of ethanol or albumin to aid solubility). The typical injected dose is 100-200 µCi per animal.
-
Injection: Anesthetize the animal. Administer the radiolabeled compound via a specific route (e.g., tail vein injection for intravenous administration).
-
Distribution Phase: Allow the radiotracer to distribute for the desired time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).[4]
-
Euthanasia and Tissue Collection: At the designated time point, humanely euthanize the animal according to approved institutional protocols.
-
Dissection:
-
Sample Weighing and Counting:
-
Place each tissue sample into a pre-weighed (tared) tube.
-
Weigh each tube with the tissue to determine the wet weight of the sample.
-
Measure the radioactivity in each sample using a gamma counter.[4]
-
-
Standard Preparation and Counting:
-
Prepare a standard by diluting a known fraction of the injected dose (e.g., 1:100) in a known volume.
-
Count the standard along with the tissue samples.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample using the following formula: %ID/g = (CPM in tissue / tissue weight in g) / (Total CPM injected) x 100
-
The total CPM injected can be calculated from the counts in the standard.
-
Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moravek.com [moravek.com]
- 6. Radioactive Waste Disposal Flowchart | Environmental Health and Safety [ehs.osu.edu]
Application Notes and Protocols: The Use of Non-Radioactive Iodinated Compounds as Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-radioactive iodinated compounds are essential tools in a wide range of scientific disciplines, from biomedical research to drug development and environmental analysis. Serving as stable and reliable standards, they are instrumental in the accurate quantification and identification of their radioactive and non-radioactive counterparts. The stable isotope of iodine, iodine-127 (¹²⁷I), is the only naturally occurring and non-radioactive isotope of iodine, making it the foundation for these standards.[1][2] This document provides detailed application notes and protocols for the use of non-radioactive iodinated compounds as standards in various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application Note 1: Quantification of Thyroid Hormones using Non-Radioactive Iodinated Standards by LC-MS/MS
Overview
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of thyroid hormones and their metabolites in biological samples.[3] Non-radioactive iodinated compounds, such as ¹³C-labeled or deuterated analogues of thyroxine (T4) and triiodothyronine (T3), are commonly used as internal standards to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4]
Experimental Protocol
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 200 µL of serum, add 20 µL of a 1000 pg/mL solution of the non-radioactive iodinated internal standard (e.g., ¹³C₆-T4).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of a mixture of isopropanol and tert-butyl methyl ether (30:70 v/v).[3]
-
Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in methanol.
-
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analytes and the internal standards.
Quantitative Data
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of thyroid hormones using non-radioactive iodinated standards.
| Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) | Accuracy (%) | Precision (%CV) |
| Thyroxine (T4) | 1 - 10000 | 1 | 95 - 105 | < 10 |
| Triiodothyronine (T3) | 1 - 1000 | 1 | 92 - 108 | < 15 |
| Reverse T3 (rT3) | 1 - 1000 | 1 | 90 - 110 | < 15 |
Data compiled from multiple sources.[5]
Signaling Pathway: Thyroid Hormone Metabolism
Caption: Metabolic pathway of thyroid hormones.
Application Note 2: Determination of Iodide in Food Samples by HPLC with Electrochemical Detection
Overview
The accurate determination of iodide content in food products, particularly in iodized salt and mineral water, is crucial for monitoring dietary iodine intake and preventing iodine deficiency disorders. High-performance liquid chromatography (HPLC) with electrochemical detection offers a selective and sensitive method for iodide analysis.[6][7] Non-radioactive iodide salts, such as potassium iodide (KI), are used to prepare calibration standards for quantification.[8]
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock standard solution of 1000 mg/L iodide by dissolving a precisely weighed amount of potassium iodide in deionized water.
-
Prepare working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5 - 10.0 mg/L).[7]
2. Sample Preparation (Iodized Salt): [8]
-
Weigh 0.5 g of the iodized salt sample into a 15-mL tube.
-
Dissolve the sample in 10.00 mL of deionized water. For iodate reduction to iodide, a reducing agent like sodium bisulfite can be used.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Analysis: [6]
-
HPLC System: An isocratic HPLC system with an electrochemical detector.
-
Column: A reversed-phase C18 column suitable for inorganic anion analysis.
-
Mobile Phase: A buffered aqueous solution, for example, a phosphate buffer at a specific pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detector: Electrochemical detector with a silver working electrode.
Quantitative Data
The following table presents typical validation parameters for the HPLC determination of iodide.
| Parameter | Value |
| Linearity Range | 0.5 - 10.0 mg/L[7] |
| Correlation Coefficient (r²) | > 0.999[7] |
| Limit of Detection (LOD) | 22.84 ng/mL[7] |
| Recovery | 98.5 - 100.2%[7] |
| Repeatability (RSD) | < 5%[7] |
Experimental Workflow
Caption: Workflow for iodide analysis by HPLC.
Application Note 3: Structural Characterization of Iodinated Compounds by NMR Spectroscopy
Overview
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, including non-radioactive iodinated compounds. While ¹²⁷I NMR is possible, it often yields very broad signals due to its quadrupolar nature, limiting its application to studies of iodide ion binding.[9] Therefore, ¹H and ¹³C NMR are the primary methods for characterizing the structure of iodinated organic compounds.[10][11] These spectra provide information about the chemical environment of protons and carbon atoms, respectively, allowing for the determination of the compound's connectivity and stereochemistry.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified non-radioactive iodinated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional): For complex structures, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Data Interpretation
-
Chemical Shifts (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. The electronegativity of the iodine atom will influence the chemical shifts of nearby protons and carbons.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a ¹H NMR signal provides information about the number of neighboring protons.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.
Logical Relationship: NMR Data to Structure
Caption: From NMR data to molecular structure.
Application Note 4: Use of Non-Radioactive Iodinated Compounds in Drug Development
Overview
Non-radioactive iodinated compounds play a crucial role throughout the drug development process, from initial discovery to preclinical and clinical research.[12][13] They are used as reference standards for analytical method development, as building blocks in the synthesis of new chemical entities, and as non-radioactive counterparts for characterizing radiolabeled imaging agents.
Role in the Drug Development Workflow
-
Discovery and Development:
-
Synthesis: Iodinated aromatic compounds are versatile intermediates in organic synthesis, enabling the creation of diverse molecular scaffolds for new drug candidates.[14]
-
Standard for Radiolabeling: Non-radioactive versions of potential PET or SPECT imaging agents are synthesized first to develop and optimize the radiolabeling chemistry before introducing radioactive isotopes.[15][16]
-
-
Preclinical Research:
-
Analytical Method Validation: Non-radioactive standards are essential for validating the accuracy, precision, linearity, and specificity of bioanalytical methods (e.g., LC-MS/MS) used to measure drug concentrations in biological matrices from animal studies.[4]
-
Metabolite Identification: Synthesized non-radioactive standards of potential metabolites help in their identification and quantification in metabolism studies.
-
-
Clinical Research:
-
Bioanalysis of Clinical Samples: As in preclinical studies, non-radioactive internal standards are critical for the reliable quantification of drug and metabolite levels in human plasma, urine, and other biological samples.[4]
-
Drug Development Workflow with Iodinated Standards
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Quantification of thyroid hormones and analogs by liquid chromatography coupled to mass spectrometry. Preliminary results in athletes and non-athletes serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eaglebio.com [eaglebio.com]
- 7. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. The Drug Development Process | FDA [fda.gov]
- 13. youtube.com [youtube.com]
- 14. Computational studies and synthesis of 131 iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00684D [pubs.rsc.org]
- 15. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 13-iodotridecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Methyl 13-iodotridecanoate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Finkelstein reaction, a common and effective method for this conversion. The primary route involves the reaction of Methyl 13-bromotridecanoate with an iodide salt.
Problem 1: Low or No Conversion of Starting Material (Methyl 13-bromotridecanoate)
| Potential Cause | Recommended Solution |
| Inactive Iodide Salt | Use freshly dried sodium iodide (NaI) or potassium iodide (KI). Iodide salts can absorb moisture, which can hinder the reaction. Dry the salt under vacuum at high temperature before use. |
| Inappropriate Solvent | The classic Finkelstein reaction relies on the differential solubility of halide salts.[1][2] Acetone is the most common solvent because NaI is soluble, while the resulting sodium bromide (NaBr) is not, driving the reaction forward.[1][2] Ensure the acetone is anhydrous. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be used.[1] |
| Insufficient Reaction Time or Temperature | For long-chain alkyl halides, the reaction may require longer heating times or higher temperatures to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction temperature to the boiling point of the solvent and extending the reaction time. |
| Poor Quality Starting Material | Ensure the purity of the Methyl 13-bromotridecanoate starting material. Impurities can interfere with the reaction. |
Problem 2: Presence of Side Products in the Final Mixture
| Potential Cause | Recommended Solution |
| Hydrolysis of the Ester Group | The presence of water can lead to the hydrolysis of the methyl ester, forming 13-iodotridecanoic acid. Ensure all reagents and glassware are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Elimination Reactions | Although less common with primary halides, elimination reactions can occur at higher temperatures, leading to the formation of unsaturated byproducts. If elimination is suspected, consider running the reaction at a lower temperature for a longer duration. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unreacted Starting Material | If the reaction has not gone to completion, separating the iodo-product from the bromo-starting material can be challenging due to their similar polarities. Optimize the reaction conditions to drive the reaction to completion. Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective for separation. |
| Presence of Iodide Salts in the Product | After the reaction, the product will be mixed with unreacted iodide salts and the precipitated bromide salt. Quench the reaction with water and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a dilute aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a brine wash. |
| Co-elution of Impurities during Chromatography | If impurities are difficult to separate by standard silica gel chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and efficient method is the Finkelstein reaction, which involves the nucleophilic substitution of a halogen.[1][2] Typically, Methyl 13-bromotridecanoate is reacted with an excess of sodium iodide in anhydrous acetone. The reaction is driven to completion by the precipitation of the insoluble sodium bromide.[1][2]
Q2: What are the typical reaction conditions for the Finkelstein reaction in this synthesis?
While specific conditions can vary, a general protocol involves:
-
Reactants: Methyl 13-bromotridecanoate and a molar excess of sodium iodide (typically 1.5 to 3 equivalents).
-
Solvent: Anhydrous acetone.
-
Temperature: Refluxing temperature of acetone (approximately 56°C).
-
Reaction Time: Several hours to overnight, with monitoring by TLC or GC to determine completion.
Q3: Can I use Methyl 13-chlorotridecanoate as a starting material?
Yes, the Finkelstein reaction can also be performed with alkyl chlorides.[1][2] However, the reaction is generally slower than with alkyl bromides due to the stronger carbon-chlorine bond. Therefore, longer reaction times or higher temperatures might be necessary.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. The product, this compound, is less polar than the starting material, Methyl 13-bromotridecanoate, and will therefore have a higher Rf value on a silica gel plate. A suitable eluent system would be a mixture of hexane and ethyl acetate. Gas Chromatography (GC) can also be used to monitor the disappearance of the starting material and the appearance of the product.
Q5: What is the best way to purify the final product?
After aqueous workup to remove salts, the crude product is typically purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is usually effective in separating the desired product from any unreacted starting material and non-polar impurities.
Q6: Is this compound stable?
Omega-iodo fatty acid esters are generally stable under normal storage conditions. However, they can be sensitive to light and prolonged exposure to high temperatures, which may cause decomposition. It is recommended to store the purified product in a cool, dark place, preferably under an inert atmosphere.
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
This protocol describes a general procedure for the synthesis of this compound from Methyl 13-bromotridecanoate.
Materials:
-
Methyl 13-bromotridecanoate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 13-bromotridecanoate in anhydrous acetone.
-
Add a molar excess (e.g., 2 equivalents) of anhydrous sodium iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetone under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Methyl 13-bromotridecanoate | C₁₄H₂₇BrO₂ | 307.27 | - |
| Sodium Iodide | NaI | 149.89 | White crystalline solid |
| This compound | C₁₄H₂₇IO₂ | 354.27 | - |
Table 2: Typical Finkelstein Reaction Parameters
| Parameter | Value |
| Stoichiometry (NaI:Substrate) | 1.5:1 to 3:1 |
| Solvent | Anhydrous Acetone |
| Temperature | 56 °C (Reflux) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | > 90% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
Technical Support Center: Optimizing the Synthesis of Methyl 13-iodotridecanoate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to optimize the synthesis of Methyl 13-iodotridecanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and efficient method is a two-step process. First, 13-bromotridecanoic acid is converted to its methyl ester, Methyl 13-bromotridecanoate, via Fischer esterification.[1][2] This is followed by a Finkelstein reaction, which involves a halogen exchange using sodium iodide in acetone to yield the final product, this compound.[3][4]
Q2: Why is acetone the preferred solvent for the Finkelstein reaction?
A2: Acetone is the preferred solvent because sodium iodide (NaI) is soluble in it, while the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[5] This insolubility of the byproduct salt drives the reaction forward by Le Chatelier's principle, leading to higher yields of the desired alkyl iodide.[6]
Q3: Can other solvents be used for the Finkelstein reaction?
A3: Yes, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can be used, especially if the starting alkyl halide has poor solubility in acetone.[7] However, the solubility difference of the sodium halide salts might not be as pronounced, potentially affecting the reaction equilibrium.
Q4: What are the typical yields for the synthesis of this compound?
A4: With an optimized protocol, the yield for the Finkelstein reaction step can be expected to be in the range of 85-95%. The overall yield from the starting 13-bromotridecanoic acid will also depend on the efficiency of the initial esterification step.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product, this compound, is less polar than the starting material, Methyl 13-bromotridecanoate, and will therefore have a higher Rf value. A developing system of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point. The disappearance of the starting material spot indicates the reaction is nearing completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive sodium iodide (e.g., hydrated). 2. Insufficient reaction temperature or time. 3. Poor quality starting material (Methyl 13-bromotridecanoate). 4. Water present in the reaction mixture. | 1. Use freshly dried sodium iodide. Dry it in an oven at 120°C for several hours before use. 2. Increase the reaction temperature to the reflux temperature of acetone and extend the reaction time. Monitor by TLC. 3. Verify the purity of the starting material by NMR or GC-MS. 4. Ensure all glassware is oven-dried and use anhydrous acetone. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient equivalents of sodium iodide. 2. Reaction has not reached equilibrium. 3. Poor solubility of the starting material at lower temperatures. | 1. Use a larger excess of sodium iodide (e.g., 3-5 equivalents). 2. Increase the reaction time and ensure the mixture is refluxing vigorously. 3. If solubility is an issue, consider a co-solvent system or switch to a solvent like DMF in which both reactants are more soluble. |
| Presence of Side Products | 1. Elimination reaction (E2) forming an unsaturated ester, especially if the reaction is overheated or a stronger base is present.[8] 2. Hydrolysis of the ester group if water is present. | 1. Maintain the reaction temperature at the reflux of acetone and avoid unnecessarily high temperatures. Ensure the sodium iodide used is not significantly basic. 2. Use anhydrous solvent and reagents. |
| Difficult Purification | 1. Product and starting material have similar polarities. 2. Oily product is difficult to handle. | 1. Use a high-efficiency column chromatography system with a shallow solvent gradient to improve separation. 2. If the product is an oil at room temperature, ensure complete removal of the solvent under high vacuum. Cooling the product may help in its handling. |
Experimental Protocols
Protocol 1: Esterification of 13-bromotridecanoic acid
-
Materials: 13-bromotridecanoic acid, methanol (anhydrous), concentrated sulfuric acid, sodium bicarbonate solution (saturated), brine, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
-
Procedure:
-
To a solution of 13-bromotridecanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 13-bromotridecanoate.
-
Protocol 2: Synthesis of this compound (Finkelstein Reaction)
-
Materials: Methyl 13-bromotridecanoate, sodium iodide (anhydrous), acetone (anhydrous), round-bottom flask, reflux condenser, filter funnel, rotary evaporator.
-
Procedure:
-
In a dry round-bottom flask, dissolve Methyl 13-bromotridecanoate (1.0 eq) in anhydrous acetone (15 volumes).
-
Add anhydrous sodium iodide (2.5 eq) to the solution.
-
Heat the mixture to reflux. A white precipitate of sodium bromide should start to form.
-
Maintain the reaction at reflux for 12-24 hours. Monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium bromide and wash the solid with a small amount of cold acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Presentation
Table 1: Optimization of Finkelstein Reaction Conditions for this compound Synthesis
| Entry | NaI (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.5 | Acetone | 56 (reflux) | 12 | 75 |
| 2 | 2.5 | Acetone | 56 (reflux) | 12 | 88 |
| 3 | 2.5 | Acetone | 56 (reflux) | 24 | 92 |
| 4 | 3.5 | Acetone | 56 (reflux) | 24 | 93 |
| 5 | 2.5 | DMF | 80 | 12 | 85 |
| 6 | 2.5 | Acetonitrile | 82 (reflux) | 12 | 82 |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Finkelstein Reaction [unacademy.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. An Asymmetric Aromatic Finkelstein Reaction: A Platform for Remote Diarylmethane Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Incorporation of Methyl 13-iodotridecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low incorporation of Methyl 13-iodotridecanoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a modified fatty acid. It is a methyl ester of a 13-carbon chain fatty acid with an iodine atom at the terminal (omega) position. This compound is likely used as a tracer to study fatty acid uptake, transport, and metabolism within cells. The iodine atom can be a heavy atom marker or be replaced with a radioactive isotope of iodine for radiolabeling studies.
Q2: What are the main reasons for low incorporation of this compound into cells?
Low incorporation can stem from several factors, which can be broadly categorized as issues with the compound itself, problems with the experimental setup, or biological factors related to the cells being used. Key reasons include:
-
Compound Instability: Iodinated organic compounds can be sensitive to light and temperature, leading to degradation.
-
Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or concentrations of the fatty acid analog can lead to poor uptake.
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Cell Health and Viability: Unhealthy or non-viable cells will not actively transport fatty acids.
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Low Expression of Fatty Acid Transporters: The cell type used may have low expression levels of the necessary fatty acid transport proteins.
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Improper Handling of Cells: Rough handling of cells, especially adipocytes, can lead to cell rupture and inaccurate results.[1]
Q3: How can I improve the solubility of this compound in my culture medium?
Long-chain fatty acids and their analogs often have poor solubility in aqueous media. To improve solubility and delivery to cells, it is recommended to complex the this compound with fatty-acid-free bovine serum albumin (BSA).[2][3] This mimics the physiological transport of fatty acids in the bloodstream.
Q4: What cell lines are suitable for fatty acid uptake assays?
Cell lines known to have high rates of fatty acid transport are ideal. These include:
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3T3-L1 adipocytes: A widely used model for studying adipogenesis and fatty acid metabolism.[1][4][5][6]
-
Caco-2 cells: A human colon adenocarcinoma cell line often used as a model for the intestinal barrier.
-
HepG2 cells: A human liver cancer cell line used in studies of liver metabolism.
-
Primary adipocytes: These cells are more physiologically relevant but can be more challenging to work with.[1]
Troubleshooting Guides
Problem 1: Low or No Detectable Incorporation of this compound
This is the most common issue and can be caused by a variety of factors. The following table provides a structured approach to troubleshooting this problem.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Degradation | Store this compound protected from light and at a low temperature (e.g., -20°C). Prepare fresh working solutions for each experiment. Alkyl iodides can be unstable and prone to degradation. | Increased incorporation due to a higher concentration of intact compound. |
| Suboptimal Incubation Time | Perform a time-course experiment, measuring uptake at various time points (e.g., 1, 5, 15, 30, and 60 minutes). | Identification of the optimal incubation time for maximal uptake. |
| Incorrect Compound Concentration | Titrate the concentration of this compound in your assay. Start with a concentration range of 1-10 µM. | Determination of the optimal concentration for uptake without causing cellular toxicity. |
| Poor Cell Health | Check cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Ensure cells are not overgrown or starved of nutrients. | Confirmation that low uptake is not due to a high percentage of dead or unhealthy cells. |
| Low Expression of Transporters | If using a cell line not known for high fatty acid uptake, consider switching to a more appropriate model (e.g., 3T3-L1 adipocytes). For 3T3-L1 cells, ensure they are fully differentiated into adipocytes, as this increases the expression of fatty acid transporters.[7] | Increased incorporation due to a higher density of fatty acid transport proteins on the cell surface. |
| Inefficient Washing Steps | If using a radiolabeled or fluorescently tagged analog, ensure that washing steps to remove unincorporated compound are thorough but gentle. Use ice-cold PBS with a low concentration of fatty-acid-free BSA (e.g., 0.1%) to help remove non-specifically bound tracer.[8] | Reduced background signal and a more accurate measurement of true cellular uptake. |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your culture plate. Use a hemocytometer or automated cell counter to accurately determine cell numbers before seeding. | Reduced well-to-well variability in uptake measurements. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of a multi-well plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. | More consistent results across the plate. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of the fatty acid analog or other reagents. | Improved precision and accuracy of your measurements. |
| Incomplete Mixing of Reagents | Gently mix the culture plate after the addition of the fatty acid analog to ensure even distribution. | Uniform exposure of all cells to the compound, leading to more consistent uptake. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
This protocol is based on established methods for the esterification and iodination of fatty acids.
Materials:
-
13-bromotridecanoic acid
-
Sodium iodide (NaI)
-
Anhydrous methanol
-
Boron trichloride-methanol solution (12% w/w) or sulfuric acid
-
Anhydrous acetone
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
Procedure:
Step 1: Esterification of 13-bromotridecanoic acid
-
Dissolve 13-bromotridecanoic acid in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or a boron trichloride-methanol solution.[9]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in hexane and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 13-bromotridecanoate.
Step 2: Halogen Exchange (Finkelstein Reaction)
-
Dissolve the methyl 13-bromotridecanoate in anhydrous acetone in a round-bottom flask.
-
Add an excess of sodium iodide (NaI).
-
Reflux the mixture for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in hexane and wash with water and then with a dilute sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
Purify the final product by column chromatography if necessary.
Protocol 2: Cellular Fatty Acid Uptake Assay using 3T3-L1 Adipocytes
This protocol is adapted from established methods for measuring fatty acid uptake in differentiated 3T3-L1 cells.[5][6][8][10]
Materials:
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Differentiated 3T3-L1 adipocytes in a 24-well plate
-
This compound (or a radiolabeled/fluorescent version)
-
Fatty-acid-free BSA
-
Krebs-Ringer-HEPES (KRH) buffer
-
Serum-free DMEM
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation counter or appropriate detector for the label being used
Procedure:
-
Cell Preparation:
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
In a separate tube, prepare a solution of fatty-acid-free BSA in KRH buffer (e.g., 2% w/v).
-
Slowly add the fatty acid stock solution to the BSA solution while vortexing to create a 2:1 molar ratio of fatty acid to BSA.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Dilute the complex in KRH buffer to the final desired working concentration (e.g., 100 µM fatty acid, 50 µM BSA).
-
-
Uptake Assay:
-
Wash the cells once with warm KRH buffer.
-
Add the fatty acid-BSA complex solution to each well and incubate at 37°C for the desired amount of time (e.g., 5 minutes).
-
-
Stopping the Uptake and Washing:
-
To stop the uptake, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold KRH buffer containing 0.1% fatty-acid-free BSA.
-
Perform a final wash with ice-cold PBS.
-
-
Cell Lysis and Quantification:
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Quantify the amount of incorporated this compound using a scintillation counter (for radiolabels) or another appropriate detection method.
-
Normalize the uptake to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Visualizations
Fatty Acid Uptake Signaling Pathway
The uptake of long-chain fatty acids into cells is a multi-step process involving several key proteins. Fatty acids first dissociate from albumin in the extracellular space and are then transported across the plasma membrane by transporters such as CD36 and Fatty Acid Transport Proteins (FATPs).[11][12][13][14][15] Once inside the cell, fatty acids are bound by Fatty Acid Binding Proteins (FABPs) and are then activated by Acyl-CoA synthetases (ACSLs) to form Fatty Acyl-CoAs, which can then enter various metabolic pathways.[12][15]
Caption: Cellular uptake and activation of long-chain fatty acids.
Troubleshooting Workflow
When faced with low incorporation of this compound, a systematic approach to troubleshooting is recommended. Start by verifying the integrity of the compound and then move on to optimizing the experimental conditions and finally, scrutinizing the biological system.
Caption: A logical workflow for troubleshooting low fatty acid incorporation.
References
- 1. Functional Domains of the Fatty Acid Transport Proteins: Studies Using Protein Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. bioassaysys.com [bioassaysys.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. 2.7. Determination of Lipid Accumulation, Free Fatty Acid Uptake and Triglyceride Content [bio-protocol.org]
- 11. CD36 (SR-B2) as master regulator of cellular fatty acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid transport proteins - Wikipedia [en.wikipedia.org]
- 14. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]
- 15. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing deiodination of Methyl 13-iodotridecanoate in vitro
Welcome to the technical support center for Methyl 13-iodotridecanoate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the in vitro deiodination of this valuable compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could lead to the deiodination of this compound in your in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| High levels of free iodide detected in the medium post-incubation. | Enzymatic Deiodination: Certain cell types may express dehalogenases or other enzymes that can cleave the carbon-iodine bond. While iodothyronine deiodinases primarily target thyroid hormones, their activity on other iodinated compounds cannot be entirely ruled out in all biological systems. | 1. Cell Line Selection: If possible, choose cell lines with low known dehalogenase or deiodinase activity. 2. Enzyme Inhibitors: Consider the use of broad-spectrum deiodinase inhibitors, such as propylthiouracil (PTU), in your experimental design as a control to assess enzymatic contribution to deiodination. 3. Subcellular Fractions: If studying a specific metabolic pathway, consider using isolated mitochondria or other subcellular fractions to reduce the presence of cytosolic enzymes. |
| Chemical Instability in Media: Components in the cell culture medium, such as certain amino acids (e.g., cysteine) or metal ions, can promote the chemical degradation of the compound, leading to iodine release. | 1. Media Composition Analysis: Review the composition of your cell culture medium for potentially reactive components. Consider using a simpler, defined medium for the duration of the experiment. 2. Antioxidants: The addition of antioxidants, like ascorbic acid (Vitamin C) or Trolox, to the medium can help mitigate oxidative damage that may lead to deiodination. 3. Chelating Agents: If metal-catalyzed degradation is suspected, the addition of a chelating agent like EDTA may be beneficial. | |
| Photodegradation: Exposure to light, especially UV light, can induce the cleavage of the C-I bond. | 1. Light Protection: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 2. Work in a Dark Room: When possible, perform experimental manipulations in a dark or dimly lit room. | |
| Inconsistent results or loss of signal in assays. | Improper Storage and Handling: The compound may degrade over time if not stored under optimal conditions. Freeze-thaw cycles can also impact stability. | 1. Storage Conditions: Store this compound at -20°C or lower in a tightly sealed container, protected from light. If in solution, use an anhydrous organic solvent and store under an inert atmosphere (e.g., argon or nitrogen). 2. Aliquoting: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
| Oxidation: Long-chain fatty acids are susceptible to oxidation, which can destabilize the entire molecule, including the carbon-iodine bond. | 1. Use of Antioxidants: As mentioned above, include antioxidants in your experimental setup. 2. Degas Solutions: De-gas aqueous solutions to remove dissolved oxygen before adding the compound. |
Frequently Asked Questions (FAQs)
**Q1: What are the primary mechanisms of in
Technical Support Center: Improving the Stability of Iodinated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with iodinated organic compounds.
Frequently Asked Questions (FAQs)
Q1: My iodinated compound is showing a yellow to brown discoloration over time. What is the likely cause?
A1: The discoloration of iodinated organic compounds is often a sign of degradation, leading to the formation of molecular iodine (I₂), which has a characteristic yellow-brown color.[1] This degradation is primarily caused by the cleavage of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[1]
Q2: What are the primary factors that contribute to the degradation of iodinated organic compounds?
A2: Several factors can accelerate the degradation of iodinated compounds:
-
Light Exposure: Photolysis, or degradation due to light, can cleave the weak C-I bond.[2]
-
Elevated Temperatures: Heat can provide the energy needed to break the C-I bond, leading to decomposition.[3]
-
Humidity and Moisture: The presence of water can facilitate hydrolytic degradation pathways.[3]
-
Presence of Oxygen: Oxidation is a common degradation pathway, particularly for compounds with electron-rich aromatic systems or other susceptible functional groups.
-
pH: Both acidic and alkaline conditions can catalyze degradation, depending on the specific structure of the compound.[3]
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Impurities: Trace metals or other reactive impurities can act as catalysts for decomposition.[3]
Q3: How can I improve the stability of my iodinated organic compound during storage?
A3: Proper storage is crucial for maintaining the integrity of iodinated compounds. Key recommendations include:
-
Light Protection: Store compounds in amber or opaque containers to protect them from light.[2]
-
Temperature Control: Store at recommended low temperatures, often refrigerated or frozen, to minimize thermal degradation.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Moisture Control: Use tightly sealed containers and consider storing in a desiccator to protect from humidity.[2][3]
Q4: Are there any chemical additives I can use to stabilize my iodinated compound in solution?
A4: Yes, several additives can help improve stability:
-
Antioxidants: For compounds susceptible to oxidation, adding antioxidants can be effective. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
-
Reducing Agents: In cases where oxidation leads to the formation of I₂, a reducing agent like sodium thiosulfate can be used to convert it back to iodide.[3]
-
Chelating Agents: If metal-catalyzed degradation is suspected, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions.
-
Buffers: To prevent pH-catalyzed degradation, using a suitable buffer system to maintain an optimal pH range is recommended.
Troubleshooting Guides
Problem 1: Unexpected peaks appear in the HPLC chromatogram of my iodinated compound during a stability study.
-
Possible Cause 1: Deiodination. The most common degradation pathway is the cleavage of the C-I bond, leading to the formation of the corresponding non-iodinated organic molecule and free iodide.
-
Troubleshooting Step: Analyze the mass spectrum of the new peak. A mass difference corresponding to the mass of an iodine atom (126.9 amu) compared to the parent compound is a strong indicator of deiodination.
-
-
Possible Cause 2: Other Degradation Pathways. Depending on the molecule's structure, other reactions like dehydration, decarboxylation, or cleavage of amide bonds can occur.[4][5][]
-
Troubleshooting Step: Use LC-MS/MS to identify the structure of the degradation products. This will help elucidate the degradation pathway and inform stabilization strategies.
-
Problem 2: My reaction yield for a process involving an iodinated starting material is consistently low, and I observe significant byproduct formation.
-
Possible Cause: Instability of the Iodinated Starting Material under Reaction Conditions. The reaction conditions (e.g., temperature, reagents, solvent) may be causing the starting material to degrade before it can react as intended.
-
Troubleshooting Step 1: Run a control experiment where the iodinated starting material is subjected to the reaction conditions without the other reactants. Monitor its stability over time by HPLC or TLC.
-
Troubleshooting Step 2: If degradation is observed, consider modifying the reaction conditions. This could involve using a lower reaction temperature, degassing the solvent to remove oxygen, or using a more stable precursor.
-
Troubleshooting Step 3: For cross-coupling reactions, ensure that the catalyst system and ligands are compatible with the iodinated compound and that the reaction is performed under an inert atmosphere.
-
Data on Iodine Stability
The stability of iodinated compounds is significantly influenced by environmental conditions. The following table summarizes the percentage of iodine loss from iodized salt under various storage conditions over a period of three months. While this data is for iodized salt, it provides a general illustration of the impact of environmental factors on iodine stability.
| Storage Condition | Temperature | Humidity | Light Exposure | Average Iodine Loss (%) |
| Condition 1 | Refrigerator (4°C) | High | Dark | 26.7 |
| Condition 2 | Refrigerator (4°C) | Low | Dark | 23.0 |
| Condition 3 | 37°C | High | Dark | 24.4 |
| Condition 4 | 37°C | Low | Dark | 21.5 |
| Condition 5 | Ambient | High | Light | 37.7 |
| Condition 6 | Ambient | Low | Light | 26.0 |
| Condition 7 | Ambient | High | Dark | 23.3 |
| Condition 8 | Ambient | Low | Dark | 14.9 |
Data adapted from a study on the stability of iodine in iodized salt and illustrates general trends.[7]
Experimental Protocols
Protocol 1: General Procedure for Stabilizing an Iodinated Organic Compound in Solution with an Antioxidant
-
Determine the appropriate antioxidant: Based on the suspected degradation pathway (e.g., oxidation) and the solubility of your compound, select a suitable antioxidant (e.g., BHT for non-polar organic solvents, ascorbic acid for aqueous solutions).
-
Prepare a stock solution of the antioxidant: Dissolve the chosen antioxidant in a compatible solvent at a known concentration (e.g., 10 mg/mL).
-
Determine the optimal concentration of the antioxidant:
-
Prepare several small-scale samples of your iodinated compound in the desired solvent.
-
Add varying amounts of the antioxidant stock solution to achieve a range of final antioxidant concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Include a control sample with no antioxidant.
-
-
Incubate the samples: Store the samples under conditions that are known to cause degradation (e.g., exposure to light or elevated temperature).
-
Monitor stability: At regular intervals, withdraw an aliquot from each sample and analyze it by a suitable method (e.g., HPLC-UV) to quantify the amount of the parent iodinated compound remaining.
-
Analyze the data: Plot the concentration of the parent compound versus time for each antioxidant concentration. The concentration that shows the least degradation over time is the optimal concentration.
Protocol 2: Monitoring the Stability of an Iodinated Compound by High-Performance Liquid Chromatography (HPLC)
-
Method Development:
-
Column Selection: A C18 reversed-phase column is often a good starting point for the analysis of many organic compounds.
-
Mobile Phase Selection: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from its potential degradation products. A common starting gradient is to increase the organic solvent concentration from 5% to 95% over 20-30 minutes.
-
Detection: UV detection is commonly used. The detection wavelength should be set to the λmax of the iodinated compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in identifying peak purity.
-
-
Sample Preparation:
-
Prepare a stock solution of your iodinated compound in a suitable solvent at a known concentration.
-
For the stability study, dilute the stock solution to the working concentration in the desired matrix (e.g., formulation buffer, solvent).
-
-
Stability Study Setup:
-
Store your samples under the desired stability conditions (e.g., 25°C/60% RH, 40°C/75% RH, photostability chamber).
-
At each time point (e.g., 0, 1, 3, 6 months), remove a sample for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peaks.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).
-
Identify and quantify any degradation products that appear. The relative response factor of the degradation products should be determined if accurate quantification is required.
-
Visualizations
Caption: Common degradation pathways for iodinated organic compounds.
Caption: A logical workflow for troubleshooting unstable iodinated compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Antioxidants - CD Formulation [formulationbio.com]
- 3. CN103370064A - Pharmaceutical formulations using water-soluble antioxidants - Google Patents [patents.google.com]
- 4. cantera.org [cantera.org]
- 5. Problem with Reaction Path Diagram [groups.google.com]
- 7. GitHub - VlachosGroup/renview: The Reaction Network Viewer (ReNView) generates a graphic representation of the reaction fluxes within the system essential for identifying dominant reaction pathways and mechanism reduction. [github.com]
Overcoming solubility issues with Methyl 13-iodotridecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Methyl 13-iodotridecanoate.
Troubleshooting Guide: Overcoming Solubility Challenges
Researchers handling this compound may encounter difficulties in achieving the desired concentration in various solvents due to its long alkyl chain and terminal iodine. The following guide provides a systematic approach to identifying a suitable solvent system.
Predicted Solubility Profile
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Key Considerations |
| Nonpolar Aprotic | Hexanes, Toluene, Chloroform, Dichloromethane (DCM) | High | Good for initial stock solutions. Evaporate easily. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Moderate to High | Often used for biological assays. Can be difficult to remove. |
| Polar Protic | Water, Ethanol, Methanol | Very Low to Insoluble | Not recommended for primary dissolution. May be used as an anti-solvent for precipitation. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Can be used for extractions and as reaction solvents. |
Experimental Protocol: Small-Scale Solubility Screening
This protocol outlines a systematic approach to determine the optimal solvent for this compound for your specific experimental needs.
Objective: To identify a suitable solvent and estimate the solubility of this compound.
Materials:
-
This compound
-
Selection of solvents from Table 1 (e.g., Hexane, DCM, DMSO, Ethanol)
-
Small glass vials (e.g., 1.5 mL) with caps
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes
Methodology:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into each vial.
-
Solvent Addition: To the first vial, add a small, precise volume of the first solvent to be tested (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mg/mL).
-
Initial Dissolution Attempt: Cap the vial and vortex vigorously for 30-60 seconds at room temperature. Observe for complete dissolution.
-
Assisted Dissolution: If the compound is not fully dissolved, use a water bath sonicator for 5-10 minutes. Gentle warming (e.g., 30-40°C) can also be applied, but be cautious of potential degradation with prolonged heating.
-
Incremental Solvent Addition: If the compound remains insoluble, add another measured aliquot of the same solvent (e.g., 100 µL) to decrease the concentration. Repeat the vortexing and sonication steps.
-
Observation and Record Keeping: Continue adding solvent incrementally until complete dissolution is achieved. Record the total volume of solvent required to dissolve the initial mass of the compound. This provides an estimated solubility in mg/mL.
-
Repeat for Other Solvents: Repeat steps 2-6 for each selected solvent to compare their dissolving power.
-
Stability Check: After successful dissolution, let the solution stand at the intended experimental temperature for a period (e.g., 1-2 hours) to check for any precipitation, indicating that the solution is saturated or supersaturated.
Workflow for Solubility Screening
Caption: Workflow for determining the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for dissolving this compound?
For initial attempts, a nonpolar aprotic solvent like Dichloromethane (DCM) or Chloroform is recommended. These are often effective for long-chain lipids. For biological applications where a solvent must be miscible with aqueous media, high-purity DMSO is a common choice for creating a concentrated stock solution that can then be diluted into the final medium.
Q2: My compound dissolved in DMSO but precipitated when I added it to my aqueous buffer. What should I do?
This is a common issue when a compound is poorly soluble in water. Here are a few strategies to try:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final buffer.
-
Increase the percentage of co-solvent: If your experiment allows, slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control to ensure the solvent itself is not affecting the experimental outcome.
-
Use a surfactant or cyclodextrin: These can help to encapsulate the nonpolar compound and increase its apparent solubility in aqueous solutions.
-
Prepare a fresh, diluted stock: Instead of a highly concentrated stock, try making a more dilute stock solution in your organic solvent before adding it to the buffer.
Q3: Can I heat the solvent to dissolve my compound?
Gentle heating (e.g., to 30-40°C) can be an effective way to increase the rate of dissolution and the solubility limit. However, be aware that this compound contains an iodide, which can be a leaving group. Prolonged or excessive heating, especially in the presence of nucleophilic solvents or impurities, could potentially lead to degradation. Always use the lowest effective temperature for the shortest possible time.
Q4: I noticed the compound turning slightly yellow or brown in solution over time. What does this mean?
Discoloration can be a sign of degradation. Alkyl iodides can be sensitive to light and air, potentially leading to the formation of elemental iodine (which is brownish-yellow). It is recommended to store solutions of this compound protected from light (e.g., in amber vials) and under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
Q5: What factors influence the solubility of this compound?
The solubility is a balance of several factors, as illustrated in the diagram below. The long, nonpolar carbon chain dominates the molecule's character, favoring nonpolar solvents. The polar ester group and the polarizable iodine atom introduce some polarity, but this is generally insufficient to overcome the hydrophobicity of the alkyl chain.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of this compound.
Technical Support Center: Minimizing Isotopic Exchange in Labeling Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic exchange in your labeling experiments, ensuring the integrity and accuracy of your data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a problem in labeling experiments?
A1: Isotopic exchange is the process where an isotope label (e.g., deuterium, ¹³C) on a molecule is unintentionally swapped with a non-labeled isotope from the surrounding environment (e.g., solvent, reagents). This phenomenon can lead to a loss or scrambling of the isotopic label, resulting in an underestimation of the true labeling extent and potentially leading to misinterpretation of experimental results. In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), this is known as back-exchange, where deuterium atoms on the protein are replaced by hydrogen atoms from the aqueous environment during sample processing.[1][2] In ¹³C metabolic labeling, this can manifest as isotopic scrambling, where the position of the ¹³C label within a molecule changes, complicating metabolic flux analysis.
Q2: What are the primary causes of isotopic exchange?
A2: The primary causes of isotopic exchange depend on the type of labeling experiment:
-
Hydrogen-Deuterium Exchange (HDX): The main cause is exposure of the deuterated sample to protic solvents (containing hydrogen) under conditions that are not optimized to slow the exchange rate. Factors that significantly influence the rate of back-exchange include pH, temperature, and the duration of sample handling and analysis.[1][2][3] The exchange rate is at its minimum at approximately pH 2.5 and low temperatures (around 0°C).[3][4]
-
¹³C Metabolic Labeling: Isotopic exchange or scrambling in metabolic labeling experiments can occur due to:
-
Incomplete Quenching: Failure to rapidly and completely halt all enzymatic activity can lead to the continued interconversion of metabolites after sample collection, altering the labeling patterns.[5]
-
Metabolite Instability: Certain metabolites are inherently unstable and can degrade or undergo non-enzymatic reactions during extraction and storage, which may affect the isotopic label.
-
Derivatization Artifacts: For analyses like Gas Chromatography-Mass Spectrometry (GC-MS), the chemical derivatization process itself can sometimes cause isotopic exchange if not properly optimized.
-
Q3: What is a "fully deuterated" control in HDX-MS, and why is it important?
A3: A "fully deuterated" or "maximally labeled" control is a sample of the protein of interest that has been treated to exchange all its backbone amide hydrogens for deuterium. This is typically achieved by unfolding the protein in the presence of a denaturant (like deuterated guanidine) in a D₂O buffer, allowing for complete solvent accessibility.[6] This control is crucial because it allows for the calculation of the level of back-exchange that occurs during the analytical workflow. By comparing the observed deuterium incorporation in the control to the theoretical maximum, you can determine the percentage of deuterium lost and use this to correct your experimental data. Average back-exchange rates are often in the range of 25-45%.[6]
Troubleshooting Guides
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Problem: High levels of back-exchange are compromising my data.
Solution: High back-exchange is a common issue in HDX-MS. Here are several parameters to optimize to minimize it:
-
Maintain Low Temperature: All steps following the deuterium labeling reaction (quenching, digestion, and chromatography) should be performed at low temperatures, ideally at or near 0°C. Some advanced systems even utilize sub-zero temperature chromatography (-10°C to -30°C), which has been shown to significantly reduce back-exchange.[7] A 10°C decrease in temperature can reduce the back-exchange rate by approximately three-fold.[7]
-
Control pH: The quenching of the labeling reaction should be rapid and result in a final pH of ~2.5. This is the pH at which the amide hydrogen exchange rate is at its minimum.[4]
-
Minimize Analysis Time: The time from quenching to mass analysis should be as short as possible. This includes using fast chromatography gradients. However, it's important to note that shortening the LC gradient has a limited impact; for example, shortening a gradient by two-fold may only reduce back-exchange by ~2% (e.g., from 30% to 28%).[2] Increasing the flow rate can also shorten the analysis time and has been shown to improve deuterium recovery.[8]
-
Optimize Ionic Strength: Studies have shown that using higher salt concentrations during the proteolysis and trapping steps, followed by lower salt concentrations (<20 mM) before electrospray injection, can improve deuterium recovery.[2][9]
Quantitative Impact of Different Parameters on Deuterium Back-Exchange
| Parameter | Condition 1 | Deuterium Recovery/Back-Exchange (Condition 1) | Condition 2 | Deuterium Recovery/Back-Exchange (Condition 2) | Reference |
| LC Gradient Duration | 6 min | ~70% Recovery (~30% Back-Exchange) | 3 min | ~72% Recovery (~28% Back-Exchange) | [2] |
| Chromatography Temperature | Room Temperature | 22.6% Deuterium Incorporation | -10°C | 62.2% Deuterium Incorporation | [7] |
| Flow Rate | 100 µL/min (6 min gradient) | Baseline Deuterium Recovery | 200 µL/min (3 min gradient) | Average 3.4% higher Deuterium Recovery | [8] |
¹³C Metabolic Labeling Experiments
Problem: I suspect isotopic scrambling is occurring in my metabolomics samples.
Solution: Isotopic scrambling can be a significant issue in ¹³C metabolic flux analysis. Here are key areas to troubleshoot:
-
Effective Quenching of Metabolism: The first and most critical step is to rapidly halt all enzymatic activity.
-
Method Comparison: The choice of quenching method is crucial. For suspension cultures, rapid filtration followed by quenching in 100% cold (-80°C) methanol has been shown to be highly effective.[1][10] Mixing cells with a saline ice slurry (~0°C) is generally less effective.[1][10] Using 60% cold methanol can lead to significant metabolite leakage.[1][10]
-
Acidification: For some cell types, including an acid like formic acid in the quenching solvent can help to instantaneously inactivate enzymes and prevent metabolite interconversion.[5]
-
-
Metabolite Extraction:
-
Solvent Choice: The extraction solvent should be optimized for your cells and the metabolites of interest. A common method for adherent mammalian cells is to use a cold methanol-based extraction.[11]
-
Avoid Contamination: Ensure that there is no carryover of unlabeled metabolites from the culture medium into your cell pellet, as this will dilute your labeled pool. Washing the cells with an appropriate ice-cold solution (e.g., PBS or ammonium acetate) is important.[12]
-
-
Derivatization for GC-MS:
-
Reagent Choice: The choice of derivatization reagent can impact isotopic integrity. While silylation reagents like MSTFA are common, their stability should be considered.[13]
-
Reaction Conditions: Optimize derivatization time and temperature to ensure complete reaction without inducing side reactions that could lead to isotopic scrambling.
-
Experimental Protocols
Protocol 1: Minimizing Back-Exchange in HDX-MS
-
Sample Preparation:
-
Prepare your protein of interest in a deuterium-compatible buffer (avoid primary amines). Ensure the protein purity is >95%.
-
Prepare a deuterated labeling buffer (e.g., your protein buffer made with 99.9% D₂O).
-
Prepare a quench buffer (e.g., 0.5 M TCEP, 4 M Guanidine-HCl in 100 mM phosphate buffer, pH 2.5). Chill all solutions on ice.
-
-
Deuterium Labeling:
-
Initiate the exchange reaction by diluting your protein sample into the deuterated labeling buffer at a 1:10 or higher ratio (e.g., 5 µL of protein into 45 µL of D₂O buffer).
-
Incubate for a series of time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Quenching:
-
At each time point, quench the reaction by adding an equal volume of ice-cold quench buffer (e.g., 50 µL of labeling reaction into 50 µL of quench buffer).
-
Immediately flash-freeze the quenched sample in liquid nitrogen and store at -80°C until analysis.
-
-
LC-MS Analysis:
-
Set up your LC-MS system with an in-line protease column (e.g., pepsin) and a reversed-phase trap and analytical column, all maintained at ~0°C.
-
Thaw the quenched sample and immediately inject it into the LC-MS system.
-
Perform online digestion of the protein.
-
Separate the resulting peptides using a rapid UPLC gradient (e.g., 5-15 minutes).
-
Analyze the eluted peptides by mass spectrometry.
-
-
Control Experiment:
-
Prepare a fully deuterated control by incubating your protein with a deuterated denaturant (e.g., 6M deuterated guanidine) in D₂O buffer for an extended period (e.g., 24 hours) to ensure complete exchange.[6]
-
Process and analyze this control sample using the same workflow to determine the level of back-exchange.
-
Protocol 2: Quenching and Extraction for ¹³C Metabolomics of Adherent Mammalian Cells
-
Cell Culture and Labeling:
-
Culture adherent mammalian cells to the desired confluency.
-
Replace the regular medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
-
Incubate for a sufficient time to achieve isotopic steady-state for the pathways of interest (this can range from minutes for glycolysis to over 24 hours for lipid metabolism).[12]
-
-
Quenching and Harvesting:
-
Prepare an 80% methanol/water quenching solution and cool it to -80°C.
-
Aspirate the labeling medium from the cell culture dish.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Add the pre-chilled 80% methanol quenching solution to the cells.
-
Use a cell scraper to detach the cells into the quenching solution.
-
Transfer the cell suspension to a pre-chilled tube.
-
-
Metabolite Extraction:
-
Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
For non-polar metabolites, the remaining pellet can be further extracted with a solvent like chloroform.
-
Dry the metabolite extracts using a vacuum concentrator without heat.
-
-
Sample Preparation for Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., for LC-MS).
-
If performing GC-MS, proceed with derivatization, being mindful of potential artifacts.
-
Visualizations
Caption: Workflow for HDX-MS experiments highlighting critical stages for back-exchange.
Caption: Decision tree for troubleshooting isotopic scrambling in ¹³C labeling experiments.
References
- 1. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hdxms.net [hdxms.net]
- 7. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 11. SiMeEx, a simplified method for metabolite extraction of adherent mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storing and Handling Sensitive Iodinated Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of sensitive iodinated compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing sensitive iodinated compounds?
A1: To maintain the integrity and stability of sensitive iodinated compounds, it is crucial to adhere to the following best practices:
-
Temperature Control: Store compounds at the manufacturer's recommended temperature. Many iodinated compounds require refrigerated storage (2°C to 8°C) to prevent degradation.[1]
-
Light Protection: Photosensitive iodinated compounds should always be stored in light-resistant containers, such as amber vials or bottles, to prevent photodegradation.[2][3] If the original packaging is not light-resistant, it should be kept in a dark place or wrapped in aluminum foil.[3]
-
Humidity Control: Protect compounds from high humidity, which can accelerate degradation.[4] Store them in a dry environment and ensure containers are tightly sealed.
-
Inert Atmosphere: For highly sensitive compounds, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: My iodinated compound solution has turned yellow. What does this indicate and is it still usable?
A2: A yellow discoloration in an iodinated compound solution often indicates the formation of elemental iodine (I₂) due to oxidation or photodegradation.[5] The usability of the solution depends on the specific application and the extent of degradation. For quantitative assays or in vivo studies, the presence of impurities can significantly affect the results and potentially lead to toxicity. It is recommended to perform a purity analysis (e.g., via HPLC) to determine the extent of degradation before use. If significant degradation has occurred, the solution should be discarded.
Q3: Are there specific handling precautions for radioiodinated compounds?
A3: Yes, working with radioiodinated compounds requires strict adherence to radiation safety protocols to minimize exposure and prevent contamination. Key precautions include:
-
Designated Work Area: All work with radioiodine should be conducted in a designated and properly shielded fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear two pairs of disposable gloves, a lab coat, and safety glasses.[7]
-
Monitoring: Regularly monitor hands, clothing, and the work area for contamination using a suitable radiation survey meter.[7]
-
Spill Kit: Keep a spill kit specifically for radioactive materials readily available. This should include absorbent materials, decontamination solutions, and waste containers.
-
Waste Disposal: Dispose of all radioactive waste in clearly labeled, dedicated containers according to your institution's radiation safety guidelines.[8][9]
Q4: How should I dispose of non-radioactive iodinated compound waste?
A4: Non-radioactive iodinated waste should be treated as chemical waste. Segregate it from other waste streams and dispose of it according to your institution's hazardous waste management procedures.[10][11][12] Do not pour iodinated compounds down the drain.[12] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[8]
Troubleshooting Guides
Issue 1: Crystallization or Precipitation in Solution
Symptom: Visible crystals, precipitate, or a milky appearance in your iodinated compound solution.
Possible Causes:
-
Low Temperature: The compound may have a lower solubility at colder temperatures, leading to crystallization.
-
High Concentration: The solution may be supersaturated.
-
Solvent Evaporation: Partial evaporation of the solvent can increase the compound's concentration, causing it to precipitate.
-
pH Shift: A change in the pH of the solution can affect the solubility of the compound.
Troubleshooting Steps:
Issue 2: Suspected Compound Degradation
Symptom: Unexpected experimental results, loss of biological activity, or changes in the physical appearance (e.g., color) of the compound.
Possible Causes:
-
Light Exposure: The compound is photosensitive and has been exposed to light.
-
Improper Temperature Storage: The compound has been stored at a temperature outside the recommended range.
-
Oxidation: The compound is sensitive to air and has oxidized.
-
Hydrolysis: The compound has reacted with moisture.
Troubleshooting Steps:
Quantitative Data Summary
The stability of iodinated compounds is significantly influenced by storage conditions. The following tables summarize key quantitative data.
Table 1: Recommended Storage Temperatures for Iodinated Contrast Media
| Manufacturer | Product Line (Example) | Recommended Storage Temperature |
| Bayer | Ultravist | Below 30°C |
| GE Healthcare | Visipaque | Below 30°C |
| Bracco | Iomeron | Below 25°C |
Data sourced from a study on storage and administration of iodine contrast agents.[4]
Table 2: Impact of Storage Conditions on Iodine Loss in Iodized Salt (Potassium Iodide vs. Potassium Iodate)
| Storage Condition | % Iodine Loss (Potassium Iodide) | % Iodine Loss (Potassium Iodate) |
| Exposure to Sunlight | 52.5% | 30.07% |
| High Humidity | 47.5% | 26.67% |
| Optimal (dark, dry, sealed) | 35% | 16.17% |
This table illustrates the greater stability of potassium iodate over potassium iodide under adverse conditions.[12]
Experimental Protocols
Protocol 1: General Handling of Sensitive Iodinated Compounds
This protocol outlines the standard workflow for handling a new sensitive iodinated compound in a research laboratory.
Protocol 2: Photostability Testing of an Iodinated Compound (ICH Q1B Guideline Summary)
This protocol provides a step-by-step methodology for assessing the photosensitivity of a new iodinated drug substance.
Objective: To determine if light exposure results in unacceptable changes to the compound.
Materials:
-
Iodinated compound (drug substance)
-
Chemically inert and transparent containers
-
Light-protective containers (e.g., amber glass, aluminum foil-wrapped containers)
-
Photostability chamber with a calibrated light source (providing both UV and visible light)
-
Validated stability-indicating analytical method (e.g., HPLC)
Methodology:
-
Sample Preparation:
-
Prepare samples of the iodinated compound.
-
Place samples in both transparent and light-protective containers (as controls).
-
-
Exposure:
-
Place the samples in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
-
The light-protected control samples should be placed in the same chamber to experience the same temperature and humidity conditions.
-
-
Analysis:
-
At the end of the exposure period, visually inspect all samples for any changes in appearance (e.g., color).
-
Analyze the exposed and control samples using a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.[2]
-
-
Evaluation:
-
Compare the results from the exposed samples to those of the control samples.
-
If significant degradation is observed in the exposed samples compared to the controls, the compound is considered photosensitive.
-
The data will help in determining the need for light-protective packaging and appropriate storage instructions.[3]
-
Protocol 3: Decontamination of a Minor Radioiodine Spill
This protocol details the steps for cleaning up a minor spill of a radioiodinated compound (e.g., <1 mCi of I-131) in a laboratory setting.
Immediate Actions:
-
Alert: Immediately notify all personnel in the area of the spill.
-
Contain: Cover the spill with absorbent paper to prevent its spread.
-
Isolate: Cordon off the affected area.
Decontamination Procedure:
-
Prepare: Put on appropriate PPE, including two pairs of disposable gloves, a lab coat, and safety glasses.
-
Decontaminate:
-
For liquid spills, add a small amount of a stabilizing solution (e.g., 0.1 M NaOH and 0.1 M Na₂S₂O₃) to the absorbent paper over the spill to bind any volatile iodine.[14]
-
Working from the outside edge of the spill inward, wipe the area with absorbent paper soaked in a decontamination solution (e.g., Radiacwash or a mild soap and water solution).[1]
-
-
Waste Disposal: Place all contaminated materials (absorbent paper, gloves, etc.) into a designated radioactive waste bag.[1]
-
Survey:
-
Monitor the decontaminated area with a suitable survey meter (e.g., a Geiger-Müller counter with a pancake probe) to check for residual contamination.
-
Perform wipe tests on the area and count them in a gamma counter or liquid scintillation counter to ensure removable contamination is below acceptable limits.[7]
-
-
Repeat if Necessary: If contamination is still present, repeat the decontamination steps.
-
Report: Report the incident to your institution's Radiation Safety Officer.
References
- 1. viallabeller.com [viallabeller.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 4. hfswitzerland.ch [hfswitzerland.ch]
- 5. qlaboratories.com [qlaboratories.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. flore.unifi.it [flore.unifi.it]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mwcog.org [mwcog.org]
- 10. actenviro.com [actenviro.com]
- 11. trdsf.com [trdsf.com]
- 12. essex.ac.uk [essex.ac.uk]
- 13. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Node, Edge and Graph Attributes [bioweb.pasteur.fr]
Technical Support Center: Optimizing Mass Spectrometry for Halogenated Compounds
Welcome to the technical support center for the analysis of halogenated compounds by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why are the isotopic patterns of my chloro- or bromo-compounds unusual?
A1: Chlorine and bromine have distinct, naturally occurring heavy isotopes. The presence of these isotopes leads to characteristic patterns in the mass spectrum, specifically the molecular ion cluster. For a compound with one chlorine atom, you will observe a peak at the molecular ion mass (M) and another peak at M+2, with an intensity ratio of approximately 3:1.[1][2] For a compound with one bromine atom, you will see peaks at M and M+2 with a nearly 1:1 intensity ratio.[1][2] The presence of multiple chlorine or bromine atoms will result in more complex, but predictable, patterns (e.g., M, M+2, M+4).[2] If your observed ratios deviate significantly from the theoretical values, it could indicate co-eluting impurities or unexpected adduct formation.
Q2: I'm not seeing the expected molecular ion for my halogenated compound. What could be the issue?
A2: The absence of a clear molecular ion can be due to several factors. Halogenated compounds, particularly those with more labile C-X bonds (where X is a halogen), can be prone to in-source fragmentation. This means the molecule may be breaking apart in the ionization source before it is detected. You may see prominent fragment ions corresponding to the loss of the halogen atom or a hydrogen halide molecule. Additionally, poor ionization efficiency for your specific compound and chosen ionization technique (e.g., ESI, APCI) can lead to a weak or absent molecular ion signal.[3]
Q3: What are common adducts I should look for with halogenated compounds?
A3: In electrospray ionization (ESI), common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) in positive ion mode.[4][5] In negative ion mode, you might observe formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts if these are present in your mobile phase.[5] While not exclusive to halogenated compounds, their presence can complicate spectral interpretation. It's also possible to see adducts with the halogen itself, such as chloride adducts ([M+Cl]⁻), particularly in negative ion mode.[5]
Q4: Which ionization technique, ESI or APCI, is better for my halogenated compound?
A4: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the polarity and thermal stability of your analyte. ESI is generally preferred for polar to moderately polar compounds that are already ionized in solution.[6] APCI is often a better choice for less polar, more volatile compounds that are not easily ionized in solution.[6][7] For highly non-polar halogenated compounds, APCI may provide better sensitivity. It is often beneficial to screen both techniques during method development.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected
This is a common issue that can stem from various sources. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for poor or no signal.
Issue 2: Peak Tailing in LC-MS
Peak tailing can compromise resolution and quantification. For halogenated compounds, this can be due to interactions with the stationary phase or issues with the LC system.
Possible Causes & Solutions:
-
Secondary Interactions: Basic halogenated compounds can interact with acidic silanol groups on silica-based columns, leading to tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol ionization. Consider using an end-capped column or a column with a different stationary phase chemistry.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.[8]
-
-
Extra-Column Volume: Excessive tubing length or poor connections between the column and the mass spectrometer can cause peak broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all connections are properly fitted to minimize dead volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[9]
-
Issue 3: In-Source Fragmentation
If you observe significant fragmentation in the ion source, leading to a weak or absent molecular ion, consider the following:
-
Reduce Source Energy: High source temperatures or voltages can induce fragmentation.
-
Solution: Systematically reduce the source temperature, capillary voltage (in ESI), or corona discharge current (in APCI) to find a balance between ionization efficiency and fragmentation.
-
-
Use a Softer Ionization Technique: If available, try a different ionization method that imparts less energy to the molecule.
-
Optimize Mobile Phase: The mobile phase composition can influence ionization and fragmentation.
-
Solution: For ESI, ensure the mobile phase promotes stable ion formation. The addition of a small amount of a modifier like ammonium acetate can sometimes help stabilize the molecular ion.
-
Data & Protocols
Table 1: Isotope Patterns for Chloro- and Bromo-Compounds
| Number of Halogen Atoms | Halogen | Expected Peaks | Approximate Intensity Ratio |
| 1 | Chlorine | M, M+2 | 3:1 |
| 2 | Chlorine | M, M+2, M+4 | 9:6:1 |
| 1 | Bromine | M, M+2 | 1:1 |
| 2 | Bromine | M, M+2, M+4 | 1:2:1 |
Data compiled from multiple sources.[1][2]
Table 2: Recommended Starting Ion Source Parameters
| Parameter | ESI | APCI |
| Capillary Voltage (Positive) | 3.0 - 4.5 kV | N/A |
| Capillary Voltage (Negative) | -2.5 to -4.0 kV | N/A |
| Corona Current | N/A | 2 - 5 µA |
| Nebulizer Gas Pressure | 30 - 50 psi | 40 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min | 5 - 10 L/min |
| Drying Gas Temperature | 250 - 350 °C | 300 - 450 °C |
| Vaporizer Temperature | N/A | 250 - 400 °C |
These are general starting points and should be optimized for your specific compound and instrument.
Experimental Protocol: Optimizing Collision Energy for MS/MS
This protocol outlines a systematic approach to optimizing collision energy (CE) for a selected precursor ion to achieve the desired fragmentation pattern for quantification or structural elucidation.
Caption: Workflow for collision energy optimization.
Detailed Steps:
-
Prepare a standard solution of your halogenated compound at a concentration that gives a stable signal (e.g., 100-1000 ng/mL) in a solvent composition similar to your intended mobile phase.
-
Infuse the solution directly into the mass spectrometer using a syringe pump. This provides a constant stream of ions.
-
Set the mass spectrometer to MS/MS mode and select the m/z of the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) for fragmentation.
-
Create a series of experiments where the collision energy is ramped in steps (e.g., 5 eV increments) across a relevant range (e.g., 5 to 50 eV).
-
Acquire product ion spectra at each collision energy step.
-
Analyze the resulting data to identify the collision energy that produces the most intense and stable fragment ions suitable for your application (e.g., for Selected Reaction Monitoring - SRM). Plot the intensity of key fragment ions as a function of collision energy to visualize the optimal setting.
-
Select the optimal collision energy for each fragment ion and incorporate it into your final analytical method.
Experimental Protocol: Mass Spectrometer Source Cleaning
Regular cleaning of the ion source is crucial for maintaining sensitivity and preventing contamination, especially when analyzing a wide range of compounds.
Disclaimer: Always consult your instrument's specific user manual before performing any maintenance. The following is a general guide.
Materials:
-
Lint-free gloves and wipes
-
Appropriate solvents (e.g., methanol, isopropanol, water - all LC-MS grade)
-
Beakers for sonication
-
Ultrasonic bath
-
Abrasive cloth (if recommended by the manufacturer)[10]
Procedure:
-
Vent the instrument and allow the source to cool completely.
-
Carefully remove the source components as per the manufacturer's instructions. Take pictures during disassembly to aid in reassembly.[11]
-
Place metal parts in a beaker with an appropriate solvent (e.g., 50:50 methanol:water).
-
Sonicate the parts for 15-20 minutes.
-
For stubborn contamination, a very fine abrasive material may be used on certain parts if specified by the manufacturer.[10]
-
Rinse the parts thoroughly with LC-MS grade water, followed by methanol or isopropanol.
-
Dry the parts completely in a clean environment. A gentle stream of nitrogen can be used to speed up the process.
-
Reassemble the source carefully, wearing clean gloves to avoid re-contamination.[11]
-
Pump down the system and allow it to stabilize before checking the performance.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC-MS Ionization: ESI/APCI/APPI Selection, Source Conditions And Robustness [eureka.patsnap.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
Technical Support Center: Reducing Background Noise in Fatty Acid Tracer Experiments
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in fatty acid tracer experiments?
A1: Background noise can originate from several sources, including:
- Non-Specific Binding: The tracer may bind to the surfaces of the culture plate, pipette tips, or other labware.
- Contaminated Reagents: Solvents, buffers, or bovine serum albumin (BSA) may contain contaminating fatty acids or other substances that interfere with the assay.
- Inefficient Washing: Residual extracellular tracer that is not fully removed after incubation is a major contributor to high background.
- Cellular Stress or Death: Stressed or dying cells can exhibit altered membrane permeability, leading to increased, non-specific tracer uptake.
- Tracer Impurities: The labeled fatty acid tracer itself may contain radioactive or fluorescent impurities.
Q2: Why is the fatty acid to Bovine Serum Albumin (BSA) molar ratio so important?
A2: Long-chain fatty acids are poorly soluble in aqueous culture media and require a carrier protein like BSA for delivery to cells. The molar ratio of FA to BSA determines the concentration of "free" or unbound fatty acid available for cellular uptake. A high FA:BSA ratio can lead to an excess of unbound fatty acids, which may form micelles, increase non-specific binding to surfaces, and induce cellular toxicity (lipotoxicity), all of which contribute to background noise. It is crucial to use fatty acid-free BSA to avoid competition from endogenous bovine fatty acids.
Q3: What are the key differences between using radiolabeled and fluorescent fatty acid tracers regarding background?
A3: Both tracer types have unique challenges:
- Radiolabeled FAs (e.g., 3H- or 14C-labeled): The primary source of background is residual extracellular tracer that was not removed by washing. Scintillation counting cannot distinguish between intracellular and extracellular radioactivity. Therefore, meticulous washing is paramount.
- Fluorescent FA Analogs (e.g., BODIPY-FAs): These tracers can also suffer from high background due to non-specific binding. However, an advantage is the availability of quenching agents that can eliminate the signal from extracellular probes, allowing for no-wash protocols. Fluorescence is also highly sensitive to the local environment, which can sometimes be used to distinguish between membrane-bound and internalized tracers.
Q4: How does insufficient delipidation of endogenous proteins affect results?
A4: In studies involving purified fatty acid binding proteins (FABPs), incomplete removal of endogenous lipids (delipidation) can lead to artificially low measurements of tracer binding. The pre-bound, unlabeled fatty acids occupy the binding sites, preventing the tracer from associating with the protein. Protocols using hydrophobically functionalized beads can achieve >97% removal of bound fatty acids.
Troubleshooting Guide
Problem: My background signal is high in the "no-cell" control wells.
| Potential Cause | Solution |
|---|---|
| Non-specific binding of tracer to the culture plate. | - Pre-coat plates with a blocking agent like 1-2% fatty acid-free BSA.
|
| Contaminated reagents or media. | - Use fresh, high-purity (e.g., LC-MS grade) solvents for preparing FA stocks.
|
| Precipitation of the FA-BSA complex. | - Ensure the FA is fully solubilized in the initial solvent (e.g., ethanol or DMSO) before complexing with BSA.
|
Problem: My signal-to-noise ratio is too low.
| Potential Cause | Solution |
|---|---|
| Suboptimal tracer concentration or incubation time. | - Perform a time-course and dose-response experiment to determine the optimal incubation time and tracer concentration that maximizes specific uptake without increasing background. |
| Inefficient washing. | - Increase the number of wash cycles (from 3 to 4-5).
|
| Low cellular uptake. | - Confirm cell viability and health; ensure cells are not over-confluent.
|
Problem: I'm seeing high variability between replicate wells.
| Potential Cause | Solution |
|---|---|
| Inconsistent cell seeding. | - Ensure a single-cell suspension before plating and mix gently between seeding replicates to maintain uniform cell density. |
| Edge effects in the microplate. | - Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.
|
| Incomplete removal of wash buffer. | - After the final wash, carefully aspirate all residual buffer. Invert the plate and gently tap it on a sterile paper towel to remove any remaining droplets before cell lysis. |
Quantitative Data Summary
The following tables provide illustrative data on how different experimental conditions can affect background signal and signal-to-noise ratio. Values are representative and will vary by cell type and specific protocol.
Table 1: Effect of Washing Procedure on Background Signal (Radiolabeled Tracer)
| Washing Protocol | Background CPM (No-Cell Control) | Cellular CPM (Signal) | Signal-to-Noise Ratio |
|---|---|---|---|
| 2x Washes with PBS | 1,500 ± 120 | 9,500 ± 450 | 6.3 |
| 4x Washes with PBS | 650 ± 60 | 8,900 ± 410 | 13.7 |
| 4x Washes with PBS + 0.1% BSA | 350 ± 45 | 8,800 ± 390 | 25.1 |
Adding a protein like BSA to the wash buffer can help displace non-specifically bound tracers, significantly reducing background and improving the signal-to-noise ratio.
Table 2: Impact of FA:BSA Molar Ratio on Specific vs. Non-Specific Uptake
| FA:BSA Molar Ratio | Total Uptake (RFU) | Non-Specific Uptake (RFU) (with inhibitor) | Specific Uptake (RFU) |
|---|---|---|---|
| 1:1 | 4,500 ± 300 | 500 ± 50 | 4,000 |
| 3:1 | 12,000 ± 850 | 1,100 ± 90 | 10,900 |
| 6:1 | 15,500 ± 1,100 | 3,200 ± 250 | 12,300 |
While a higher FA:BSA ratio increases total tracer uptake, it can disproportionately increase non-specific uptake, potentially confounding results. An optimal ratio maximizes specific uptake while keeping non-specific binding low.
Experimental Protocols
Protocol 1: Preparation of Fatty Acid-BSA Complexes
This protocol describes the preparation of a 1 mM palmitate solution with a 6:1 molar ratio to BSA.
- Prepare a 150 mM NaCl solution using tissue culture-grade water.
- Prepare a BSA solution:
- Weigh 2.267 g of ultra-fatty-acid-free BSA.
- Add the BSA to 100 mL of 150 mM NaCl in a glass beaker while stirring.
- Cover the beaker and place it in a 37°C water bath on a heated stir plate until the BSA is completely dissolved. Do not exceed 40°C.
- Sterile-filter the BSA solution through a 0.22 µm filter.
- Prepare a sodium palmitate solution:
- Weigh 30.6 mg of sodium palmitate and add it to 44 mL of 150 mM NaCl in a glass flask.
- Heat the solution to 70°C while stirring until the palmitate is fully dissolved. The solution should become clear.
- Conjugate Palmitate to BSA:
- While stirring the BSA solution at 37°C, slowly add the hot (70°C) palmitate solution dropwise. Adding the fatty acid solution too quickly can cause precipitation.
- Once all the palmitate solution is added, continue stirring at 37°C for 1 hour to allow for complete complexing.
- Adjust the final volume to 100 mL with 150 mM NaCl to achieve a final concentration of 1 mM palmitate.
- Check the pH and adjust to 7.4 if necessary.
- Aliquot into sterile glass vials and store at -20°C. Avoid plastic tubes for long-term storage as lipids can adsorb to the surface.
Protocol 2: Cell-Based Fatty Acid Uptake Assay with Optimized Washing
This protocol is for adherent cells using a radiolabeled tracer.
- Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are approximately 80-90% confluent on the day of the assay.
- Serum Starvation: One to two hours before the assay, remove the culture medium and wash the cells twice with serum-free medium. Add serum-free medium and incubate at 37°C to clear endogenous fatty acids from receptors.
- Tracer Incubation:
- Prepare the working tracer solution by diluting the FA-BSA stock in serum-free medium to the desired final concentration.
- Remove the starvation medium and add the tracer solution to the cells. Include "no-cell" wells with the tracer solution for background measurement.
- Incubate for the predetermined optimal time (e.g., 5-15 minutes) at 37°C.
- Stop and Wash:
- To stop the uptake, place the plate on ice and immediately aspirate the tracer solution.
- Wash the cells 4 times with ice-cold wash buffer (PBS supplemented with 0.1% fatty acid-free BSA).
- During each wash, add the buffer, let the plate sit on ice for 30-60 seconds, and then aspirate completely.
- Cell Lysis and Measurement:
- After the final wash, add a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS) to each well and incubate for 20 minutes at room temperature to ensure complete lysis.
- Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
Protocol 3: Lipid Extraction (Folch Method) for Tracer Analysis
This method is used to isolate total lipids from cells for subsequent analysis. The key to reducing background is to use high-purity solvents and clean glassware.
- Cell Harvesting: After the tracer uptake and washing steps, wash cells twice with cold PBS. Scrape the cells in PBS, transfer to a glass tube, and centrifuge to pellet. Discard the supernatant.
- Homogenization: Add 2 mL of a 2:1 chloroform:methanol solvent mixture to the cell pellet. Vortex vigorously for 1 minute to homogenize and extract lipids.
- Phase Separation:
- Add 0.4 mL of 0.9% NaCl solution to the tube to induce phase separation.
- Vortex for 30 seconds and then centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the layers.
- Lipid Collection:
- The bottom layer is the organic phase containing the lipids. Carefully collect this lower chloroform layer using a glass Pasteur pipette or syringe, being careful not to disturb the protein interface.
- Transfer the lipid extract to a clean glass vial.
- Drying and Analysis:
- Dry the lipid extract under a stream of nitrogen gas.
- The dried lipid residue can be resuspended in an appropriate solvent for analysis by scintillation counting, mass spectrometry, or chromatography.
Visualizations
Experimental and Troubleshooting Workflows
Technical Support Center: Method Refinement for Separating Iodinated from Non-Iodinated Lipids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the separation of iodinated from non-iodinated lipids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating iodinated from non-iodinated lipids?
A1: The primary principle is the difference in polarity and the number of double bonds between the molecules. Iodination involves the addition of iodine across the carbon-carbon double bonds of unsaturated lipids. This chemical modification results in two key changes that can be exploited for separation:
-
Loss of Double Bonds: The iodinated lipid no longer has the double bonds that were present in its unsaturated precursor.
-
Increased Polarity: The addition of electronegative iodine atoms increases the overall polarity of the lipid molecule.
These differences allow for separation using chromatographic techniques where the stationary phase can differentiate based on these properties.
Q2: Which chromatographic techniques are most effective for this separation?
A2: Argentation (silver ion) chromatography is the most effective and recommended technique.[1][2][3][4] In this method, the stationary phase is impregnated with silver ions. Lipids with double bonds (non-iodinated unsaturated lipids) form reversible polar complexes with the silver ions and are retained, while lipids without double bonds (iodinated lipids and non-iodinated saturated lipids) do not form these complexes and elute much faster.[3][5]
Other techniques like normal-phase and reversed-phase chromatography can also be used, exploiting the polarity difference. However, argentation chromatography offers superior selectivity based on the presence or absence of double bonds.
Q3: How does an iodinated lipid behave chromatographically compared to its non-iodinated counterparts?
A3:
-
Compared to the unsaturated precursor: The iodinated lipid is more polar and lacks double bonds. In argentation chromatography, it will be significantly less retained. In normal-phase chromatography, it will also be less retained than the more polar non-iodinated lipid (depending on the specific structure and mobile phase). In reversed-phase chromatography, the increased polarity would lead to earlier elution.
-
Compared to the saturated analogue: The iodinated lipid and its corresponding saturated lipid both lack double bonds. Therefore, in argentation chromatography, they will exhibit similar behavior, eluting together at the solvent front.[3][5] To separate an iodinated lipid from a saturated lipid of the same chain length, other techniques like reversed-phase chromatography, which separates based on hydrophobicity, would be necessary.
Q4: Can I use iodine vapor staining in TLC for this separation?
A4: Iodine vapor is a visualization agent used to detect unsaturated lipids on a developed TLC plate; it is not a separation method itself.[6] It reacts with the double bonds of unsaturated lipids to produce brownish spots.[6] While useful for seeing where the non-iodinated unsaturated lipids are on the plate, it does not aid in the physical separation of the iodinated and non-iodinated species.
Troubleshooting Guides
Argentation Thin-Layer Chromatography (TLC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No separation between iodinated and unsaturated lipids | Inactive TLC plate (silver ions are not effective). | Ensure the plate has been properly activated by heating before use. Prepare fresh plates if necessary. |
| Incorrect mobile phase composition. | Adjust the polarity of the mobile phase. A less polar mobile phase will increase the retention of unsaturated lipids. | |
| Streaking of spots | Sample overload. | Apply a smaller amount of the sample to the plate. |
| High polarity of the spotting solvent. | Ensure the spotting solvent is evaporated completely before developing the plate. | |
| The sample contains highly polar impurities. | Pre-purify the sample using solid-phase extraction (SPE) to remove interfering substances. | |
| All spots (iodinated and non-iodinated) run with the solvent front | The mobile phase is too polar. | Use a less polar mobile phase. For example, increase the proportion of hexane to diethyl ether. |
| All spots remain at the origin | The mobile phase is not polar enough. | Use a more polar mobile phase. For example, decrease the proportion of hexane to diethyl ether. |
| Fading or discoloration of spots after development | Silver nitrate is sensitive to light. | Minimize the exposure of the TLC plate to light during and after development. Store plates in a dark, dry place. |
Argentation High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between iodinated and unsaturated lipids | Loss of silver ions from the column. | Use a pre-column saturated with silver ions to protect the analytical column.[3] Flush the system with a mobile phase containing no silver nitrate when not in use.[7] |
| Inappropriate mobile phase gradient or isocratic composition. | Optimize the mobile phase. For separating lipids based on unsaturation, a non-polar mobile phase with a small amount of a polar modifier is typically used.[8] | |
| Peak tailing | Active sites on the silica support. | Ensure the column is well-conditioned. The presence of a small amount of a polar modifier in the mobile phase can help to mask active sites. |
| Column overload. | Inject a smaller sample volume or a more dilute sample. | |
| Drifting baseline | Silver ions eluting from the column.[3] | Use a column where silver ions are bonded to the stationary phase. If using a silver nitrate-impregnated column, ensure the mobile phase is saturated with silver nitrate.[7] |
| Mobile phase contamination or degradation. | Use high-purity solvents and prepare fresh mobile phases daily. Keep the mobile phase in dark bottles to protect it from light.[7] | |
| Irreproducible retention times | Temperature fluctuations. | Use a column oven to maintain a constant temperature.[7] |
| Column degradation. | Flush the column thoroughly after each run, especially when using mobile phases containing silver nitrate.[7] |
Experimental Protocols
Protocol 1: Separation by Argentation Thin-Layer Chromatography (TLC)
This protocol is adapted from methods for separating saturated and unsaturated fatty acids.[9][10] Iodinated lipids are expected to behave similarly to saturated lipids.
Materials:
-
Pre-coated silica gel TLC plates
-
Silver nitrate (AgNO₃)
-
Methanol
-
Developing tank
-
Mobile Phase: Hexane:Diethyl Ether (90:10, v/v)
-
Lipid sample (dissolved in a small amount of hexane or chloroform)
-
Standards: Saturated lipid (e.g., stearic acid methyl ester) and unsaturated lipid (e.g., oleic acid methyl ester)
-
Visualization reagent (e.g., iodine vapor or a charring solution like 50% sulfuric acid)
Procedure:
-
Plate Preparation: Prepare a 10% (w/v) solution of silver nitrate in methanol. Dip the silica gel TLC plates in this solution for 30 seconds. Let the plates air dry in a dark place for 30 minutes, then activate them in an oven at 110°C for 30 minutes. Cool to room temperature before use.
-
Sample Application: Using a capillary tube, spot the lipid sample and standards onto the activated TLC plate, about 1.5 cm from the bottom edge.
-
Development: Place the spotted TLC plate in a developing tank containing the mobile phase. Ensure the solvent level is below the sample spots. Cover the tank and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the tank and allow the solvent to evaporate completely. Visualize the spots by placing the plate in a chamber with iodine crystals or by spraying with a charring reagent and heating.
-
Analysis: The iodinated lipids and saturated standards will have the highest Rf values (closest to the solvent front), while the unsaturated lipids will be retained and have lower Rf values.
Expected Rf Values (Qualitative):
| Lipid Type | Expected Rf Value |
| Iodinated Lipid | High (similar to saturated) |
| Saturated Lipid | High |
| Monounsaturated Lipid | Intermediate |
| Polyunsaturated Lipid | Low |
Protocol 2: Separation by Argentation High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for silver ion HPLC of fatty acid methyl esters.[8][11]
Instrumentation & Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Silver ion HPLC column (e.g., a silica-based ion-exchange column loaded with silver ions)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Lipid sample (dissolved in hexane)
-
Standards: Saturated, unsaturated, and if available, purified iodinated lipids.
Procedure:
-
System Equilibration: Equilibrate the silver ion column with the initial mobile phase composition (e.g., 100% Hexane) at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Injection: Inject the lipid sample and standards.
-
Elution: A typical separation can be achieved using an isocratic elution with a mobile phase of hexane containing a small percentage of acetonitrile.[8] For a broader range of lipids, a gradient elution may be necessary. A shallow gradient from 100% hexane to 99:1 (v/v) hexane:acetonitrile over 20 minutes can be effective.
-
Detection: Monitor the elution profile using a UV detector (at a low wavelength like 205-215 nm) or an ELSD.
-
Analysis: Iodinated and saturated lipids will elute first, followed by unsaturated lipids in order of increasing number of double bonds.
Expected Elution Order (Qualitative):
| Elution Order | Lipid Type |
| 1 (Fastest) | Saturated & Iodinated Lipids |
| 2 | trans-Monounsaturated Lipids |
| 3 | cis-Monounsaturated Lipids |
| 4 | Diunsaturated Lipids |
| 5 (Slowest) | Polyunsaturated Lipids |
Visualizations
Caption: Argentation TLC Workflow.
Caption: Principle of Argentation Chromatography.
References
- 1. Silver ion chromatography of lipids and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aocs.org [aocs.org]
- 4. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Separation of polyunsaturated fatty acids by argentation thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of fatty acids or methyl esters including positional and geometric isomers by alumina argentation thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
Validation & Comparative
Navigating the Landscape of Fatty Acid Tracers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fatty acid tracer is a critical decision in the study of metabolic pathways in health and disease. This guide provides a detailed comparison of established fatty acid tracers, offering insights into their mechanisms, applications, and performance based on experimental data. This guide also addresses the current standing of Methyl 13-iodotridecanoate, a lesser-known compound in this field.
Introduction to Fatty Acid Tracers
Radiolabeled fatty acids and their analogs are indispensable tools for the in vivo and in vitro investigation of fatty acid uptake, transport, and metabolism. These tracers are widely employed in preclinical and clinical research to study physiological and pathophysiological processes, particularly in organs with high fatty acid metabolism such as the heart, liver, and skeletal muscle. The ideal fatty acid tracer should mimic the behavior of natural fatty acids, exhibit high target-to-background ratios, and possess imaging characteristics suitable for the chosen modality, either Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Established Fatty Acid Tracers: A Head-to-Head Comparison
While the user's query specifically mentioned this compound, a thorough review of the scientific literature reveals a significant lack of published data on this particular compound as a fatty acid tracer. Therefore, this guide will focus on a comparative analysis of well-established and extensively validated fatty acid tracers. This comparison will serve as a valuable resource for researchers and provide a framework for the potential evaluation of any novel tracer, including this compound, should data become available in the future.
The most commonly utilized fatty acid tracers in research include [¹¹C]Palmitate, [¹⁸F]Fluoro-6-thia-heptadecanoic acid ([¹⁸F]FTHA), and radioiodinated analogs such as 15-(p-iodophenyl)-pentadecanoic acid (IPPA) and β-methyl-p-iodophenyl-pentadecanoic acid (BMIPP).
| Tracer | Radiotracer Type | Imaging Modality | Key Characteristics | Advantages | Disadvantages |
| [¹¹C]Palmitate | Radiolabeled Natural Fatty Acid | PET | Chemically identical to endogenous palmitate, directly traces natural fatty acid metabolism. | Directly reflects physiological fatty acid pathways. | Short half-life (20.4 min) requires an on-site cyclotron; rapid metabolism leads to complex kinetics and the presence of radiolabeled metabolites. |
| [¹⁸F]FTHA | Modified Fatty Acid (Thia-substituted) | PET | A metabolically trapped tracer, its accumulation reflects the rate of β-oxidation of long-chain fatty acids. | Longer half-life (109.8 min) allows for centralized production and longer imaging times; metabolic trapping simplifies kinetic modeling. | As an analog, its metabolism may not perfectly mirror that of natural fatty acids under all physiological conditions. |
| [¹²³I]IPPA | Radioiodinated Fatty Acid Analog | SPECT | Shows high initial myocardial uptake but is rapidly cleared. | Useful for dynamic studies of fatty acid uptake and turnover. | Rapid washout can be a limitation for static imaging with SPECT. |
| [¹²³I]BMIPP | Radioiodinated Branched-Chain Fatty Acid | SPECT | The β-methyl group inhibits β-oxidation, leading to prolonged myocardial retention. | Longer retention allows for high-quality SPECT imaging with improved signal-to-noise ratio; widely used clinically in some regions for assessing myocardial viability. | The altered metabolism due to the methyl group means it primarily reflects fatty acid uptake and storage rather than oxidation. |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in fatty acid metabolism and the general workflow for evaluating fatty acid tracers, the following diagrams are provided.
Navigating Purity: A Comparative Guide to the Validation of Methyl 13-iodotridecanoate by GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of Methyl 13-iodotridecanoate purity, alongside alternative analytical techniques. While specific experimental data for this particular iodinated fatty acid ester is limited in published literature, this guide extrapolates from established methodologies for similar halogenated fatty acid methyl esters (FAMEs) to provide a robust framework for its analysis.
This compound, a halogenated fatty acid methyl ester, finds potential applications in various research and development sectors. Accurate determination of its purity is crucial for reliable experimental outcomes and for meeting regulatory standards. GC-MS stands as a powerful and widely used technique for this purpose, offering high sensitivity and specificity.
The Gold Standard: Purity Validation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application to the purity analysis of this compound involves the separation of the compound from potential impurities based on their volatility and interaction with a stationary phase in a capillary column, followed by detection and identification using mass spectrometry.
Experimental Protocol for GC-MS Analysis
A detailed protocol for the GC-MS analysis of this compound is outlined below. This protocol is based on established methods for the analysis of other long-chain fatty acid methyl esters.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent, such as hexane or ethyl acetate, to create a stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).
-
An internal standard (e.g., Methyl nonadecanoate) can be added to the sample solution for quantitative analysis to correct for variations in injection volume.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for the separation of FAMEs. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Final hold: 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main compound relative to the total peak area of all detected compounds in the chromatogram.
-
The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The presence of the characteristic iodine isotope pattern (a prominent peak at m/z 127) would be a key indicator.
A graphical representation of the GC-MS workflow is provided below:
Hypothetical Data Presentation
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 15.2 | 99.5 |
| Impurity 1 | 14.8 | 0.2 |
| Impurity 2 | 16.1 | 0.3 |
Alternative and Complementary Analytical Techniques
While GC-MS is a powerful tool, a comprehensive purity assessment may benefit from the use of alternative or complementary techniques. These methods can provide orthogonal information, confirming the results obtained by GC-MS and potentially detecting impurities that are not amenable to GC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase. For a non-volatile or thermally labile compound, HPLC would be a superior choice.
Experimental Protocol for HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for the separation of fatty acid esters.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detection at a low wavelength (e.g., 205 nm) or ELSD for compounds lacking a strong chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used for quantitative analysis (qNMR). ¹H NMR and ¹³C NMR can confirm the structure of this compound and detect impurities with different chemical structures.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, I) in a sample. This can be used to confirm the empirical formula of the compound and assess its overall purity.
Comparative Analysis of Methods
The following table provides a comparison of the key features of GC-MS, HPLC, NMR, and Elemental Analysis for the purity validation of this compound.
| Feature | GC-MS | HPLC | NMR Spectroscopy | Elemental Analysis |
| Principle | Volatility and mass-to-charge ratio | Polarity and partitioning | Nuclear spin properties | Elemental composition |
| Sensitivity | High (ng to pg level) | Moderate to High (µg to ng level) | Low (mg level) | Low (mg level) |
| Specificity | High (mass spectral identification) | Moderate (retention time) | High (structural information) | Low (bulk property) |
| Quantitative | Yes (with internal standard) | Yes (with calibration curve) | Yes (qNMR with internal standard) | Yes |
| Impurity Detection | Volatile and semi-volatile impurities | Non-volatile and polar impurities | Structurally different impurities | Does not identify specific impurities |
| Sample Requirement | Small (µg) | Small (µg) | Larger (mg) | Larger (mg) |
The logical relationship for selecting an appropriate analytical method is depicted in the following diagram:
Conclusion
The validation of this compound purity is a critical step in its use for research and development. GC-MS provides a highly sensitive and specific method for this purpose. However, a comprehensive approach that incorporates orthogonal techniques such as HPLC, NMR, and elemental analysis is recommended for a complete and reliable assessment of purity. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and structural information. While direct experimental data for this compound is scarce, the principles and protocols outlined in this guide provide a solid foundation for its rigorous purity validation.
A Comparative Guide to the Biological Effects of Iodinated vs. Non-Iodinated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of iodinated and non-iodinated fatty acids, focusing on their impact on cellular signaling, proliferation, and apoptosis. While direct quantitative comparisons are limited in the current scientific literature, this document synthesizes available experimental data to highlight the distinct and overlapping roles of these two classes of molecules.
Introduction
Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling.[1] Non-iodinated fatty acids, including saturated, monounsaturated, and polyunsaturated fatty acids, are integral components of cell membranes and precursors to a vast array of signaling molecules.[2] The introduction of iodine to the fatty acid backbone, creating iodinated fatty acids, can dramatically alter their biological activity, leading to novel therapeutic applications, particularly in oncology and endocrinology. This guide will delve into the known biological effects of both types of fatty acids, presenting available quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.
Quantitative Data Comparison
Direct comparative studies quantifying the biological effects of a specific fatty acid against its iodinated counterpart are not extensively available. The majority of research on iodinated fatty acids has focused on iodolactones, which are derivatives of arachidonic acid. The following tables summarize the available quantitative data, primarily focusing on the effects on cancer cell lines.
Table 1: Comparative Effects on Cell Proliferation and Viability (IC50 Values)
| Fatty Acid Type | Specific Compound | Cell Line | Effect | IC50 Value | Citation(s) |
| Non-Iodinated | Oleic Acid | Endometrial Cancer (KLE) | Inhibition of cell viability | 445.6 µM | [3] |
| Oleic Acid | Endometrial Cancer (Hec-1B) | Inhibition of cell viability | 382.8 µM | [3] | |
| Oleic Acid | Endometrial Cancer (ECC-1) | Inhibition of cell viability | 369.8 µM | [3] | |
| Linoleic Acid | MOLT-4 (T-lymphoblastic leukemia) | Inhibition of cell growth | ~400 µM | [4] | |
| Iodinated | δ-Iodolactone | HT-29 (Colon Cancer) | Inhibition of cell proliferation | ~5 µM | [5] |
| 6-Iodolactone (6-IL) | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | Not specified, but significant at 10 µM | [6] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Effects on Apoptosis
| Fatty Acid Type | Specific Compound | Cell Line | Effect | Observation | Citation(s) |
| Non-Iodinated | Linoleic Acid | MOLT-4 (T-lymphoblastic leukemia) | Induction of apoptosis | Ultrastructural evidence of apoptosis at 400 µM | [4] |
| Oleic Acid | Raji (B-lymphocyte) | Induction of apoptosis and necrosis | Mitochondrial depolarization and lipid accumulation | [7] | |
| Iodinated | δ-Iodolactone | HT-29 (Colon Cancer) | Induction of apoptosis | Significant increase in caspase-3 activity | [5] |
| 6-Iodolactone (6-IL) | MCF-7 (Breast Cancer) | Induction of apoptosis | Caspase-dependent apoptosis | [8] |
Key Signaling Pathways
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation by 6-Iodolactone
6-Iodolactone (6-IL), a derivative of iodinated arachidonic acid, has been identified as a potent activator of PPARγ.[8] This interaction is crucial for the anti-tumoral effects of iodine in certain cancers. The activation of PPARγ by 6-IL leads to the regulation of genes involved in cell proliferation, differentiation, and apoptosis.[6]
Inhibition of Epidermal Growth Factor (EGF) Signaling by δ-Iodolactone
δ-Iodolactone, another iodinated derivative of arachidonic acid, has been shown to inhibit the proliferation of thyroid cells by interfering with the EGF signaling pathway. Specifically, it reduces the generation of inositol-1,4,5-trisphosphate (IP3), a key second messenger in this pathway.
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the cytotoxic effects of fatty acids on adherent cancer cell lines and to determine their half-maximal inhibitory concentration (IC50).
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fatty acid stock solutions (dissolved in an appropriate solvent like ethanol or DMSO, and often complexed with bovine serum albumin (BSA))
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[1]
-
Fatty Acid Treatment: Prepare serial dilutions of the fatty acid solutions. Remove the culture medium from the wells and add 100 µL of the different concentrations of the fatty acid solutions to the respective wells. Include a vehicle control (medium with the solvent used for the fatty acid stock).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][9]
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the fatty acid concentration and determine the IC50 value from the resulting dose-response curve.[10]
PPARγ Activation Assay (Transcription Factor ELISA)
This assay semi-quantitatively detects the activation of PPARγ in nuclear extracts.
Materials:
-
Nuclear extraction kit
-
PPARγ Transcription Factor Assay Kit (containing a 96-well plate coated with a dsDNA sequence with the PPAR response element (PPRE), primary antibody against PPARγ, HRP-conjugated secondary antibody, and detection reagents)
Procedure:
-
Nuclear Extract Preparation: Treat cells with the fatty acid of interest (e.g., 6-iodolactone) or a vehicle control. Prepare nuclear extracts from the treated cells according to the manufacturer's protocol of the nuclear extraction kit.
-
Binding Reaction: Add the prepared nuclear extracts to the wells of the PPRE-coated plate and incubate to allow PPARγ to bind to the immobilized DNA.
-
Antibody Incubation: Wash the wells and add the primary antibody specific for PPARγ. Incubate to allow the antibody to bind to the DNA-bound PPARγ.
-
Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. After incubation and washing, add the substrate solution and measure the colorimetric change using a microplate reader at 450 nm.[11]
-
Data Analysis: The absorbance is proportional to the amount of activated PPARγ in the nuclear extract.
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
Materials:
-
Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and the caspase-8 substrate IETD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysis: Induce apoptosis in cells by treating with the fatty acid of interest. Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice.
-
Preparation of Cell Lysate: Centrifuge the lysed cells and collect the supernatant containing the cytosolic extract.
-
Assay Reaction: In a 96-well plate, add the cell lysate, 2x reaction buffer containing DTT, and the IETD-pNA substrate.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 400 or 405 nm.[9]
-
Data Analysis: The absorbance of the p-nitroaniline (pNA) chromophore released by caspase-8 cleavage is proportional to the caspase-8 activity. The fold-increase in activity can be determined by comparing the results with an uninduced control.[9]
Conclusion
The available evidence strongly suggests that iodination of fatty acids, particularly the formation of iodolactones from arachidonic acid, imparts potent biological activities that are distinct from their non-iodinated precursors. Iodinated fatty acids, such as δ-iodolactone and 6-iodolactone, have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines at concentrations substantially lower than those at which non-iodinated fatty acids exhibit similar effects. These effects are mediated, at least in part, through the modulation of key signaling pathways, including the inhibition of EGF signaling and the activation of PPARγ.
Non-iodinated fatty acids also play critical roles in cell signaling and can influence cell fate; however, their effects are highly dependent on the specific fatty acid, its concentration, and the cellular context.
For drug development professionals, the unique mechanisms of action of iodinated fatty acids present promising avenues for the development of novel therapeutics, particularly in oncology. Further research involving direct, quantitative comparisons of iodinated and non-iodinated fatty acids under standardized conditions is crucial to fully elucidate their therapeutic potential and to enable the rational design of new fatty acid-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship between Dilution Magnification of Non-Ionic Iodinated Contrast Medium and Amplification Effect of Radiation Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linoleic and linolelaidic acids differentially influence proliferation and apoptosis of MOLT-4 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Activation of peroxisome proliferator-activated receptor gamma is crucial for antitumoral effects of 6-iodolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of oleic acid and linoleic acid on Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A complex between 6-iodolactone and the peroxisome proliferator-activated receptor type gamma may mediate the antineoplastic effect of iodine in mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of the Cellular Uptake of Long-Chain Fatty Acids: Oleic, Linoleic, and Palmitic Acid
A comprehensive guide for researchers, scientists, and drug development professionals detailing the differential uptake kinetics, experimental methodologies, and subsequent signaling pathways of three key long-chain fatty acids.
Long-chain fatty acids (LCFAs) are fundamental building blocks for cellular structures and critical signaling molecules in a myriad of biological processes. Their efficient and regulated uptake by cells is paramount for maintaining metabolic homeostasis. This guide provides a comparative overview of the cellular uptake of three prevalent LCFAs: the monounsaturated oleic acid (18:1), the polyunsaturated linoleic acid (18:2), and the saturated palmitic acid (16:0). Understanding the nuances of their transport and subsequent cellular fates is crucial for research into metabolic diseases, drug development, and nutritional science.
Comparative Uptake Kinetics
Studies in human myotubes have shown that the total uptake of both oleic acid and palmitic acid is increased by insulin stimulation.[1] However, the subsequent intracellular processing differs significantly. Palmitic acid tends to be incorporated more into diacylglycerol (DAG) and triacylglycerol (TAG) compared to oleic acid, which shows a higher accumulation as intracellular free fatty acids.[1] This differential partitioning suggests distinct metabolic fates and potential for lipotoxicity, with palmitic acid being more readily steered towards storage and signaling pathways associated with insulin resistance.
| Fatty Acid | Chemical Formula | Saturation | Key Transporters | General Uptake Characteristics |
| Oleic Acid | C18H34O2 | Monounsaturated | CD36, FATPs, FABPpm | Efficiently taken up and often directed towards triglyceride synthesis for storage in lipid droplets. Can protect against palmitic acid-induced toxicity. |
| Linoleic Acid | C18H32O2 | Polyunsaturated | CD36, FATPs, FABPpm | Uptake is essential as it is a precursor for other bioactive lipids. Its comparative uptake kinetics with oleic and palmitic acid are less characterized. |
| Palmitic Acid | C16H32O2 | Saturated | CD36, FATPs, FABPpm | Readily taken up and can act as a signaling molecule. Often associated with the induction of inflammatory pathways and insulin resistance. |
Experimental Protocols for Comparative Uptake Studies
To quantitatively assess and compare the uptake of different long-chain fatty acids, fluorescently labeled fatty acid analogs are commonly employed in conjunction with techniques like flow cytometry or fluorescence microscopy. The following provides a detailed methodology based on the use of BODIPY™-labeled fatty acids, which are fluorescent analogs that are readily taken up by cells via the same transport mechanisms as their unlabeled counterparts.
Protocol: Comparative Fatty Acid Uptake Assay Using BODIPY™-Labeled Fatty Acids
This protocol is designed for adherent cell lines such as 3T3-L1 adipocytes or C2C12 myotubes and can be adapted for suspension cells.
Materials:
-
Adherent cells (e.g., 3T3-L1 or C2C12) cultured in appropriate media
-
BODIPY™ FL C16 (palmitic acid analog), BODIPY™ FL C12 (lauric acid analog, can be used as a general LCFA tracer), and other relevant BODIPY™-labeled fatty acids of interest (e.g., analogs of oleic and linoleic acid if available).
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Serum-free culture medium
-
Trypsin-EDTA (for cell detachment)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate at a density that ensures they reach approximately 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, aspirate the culture medium and wash the cells once with PBS. Then, incubate the cells in serum-free medium for 2-4 hours at 37°C. This step is crucial to reduce the background from serum-derived fatty acids.
-
Preparation of Fatty Acid-BSA Complexes:
-
Prepare a stock solution of each BODIPY™-labeled fatty acid in DMSO.
-
Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 10%).
-
To prepare the working solution, dilute the BODIPY™-fatty acid stock solution in serum-free medium containing a physiological concentration of BSA (e.g., 1%). The molar ratio of fatty acid to BSA is critical and should be optimized (typically between 2:1 and 5:1). It is important to prepare separate working solutions for each fatty acid being compared.
-
-
Uptake Assay:
-
Aspirate the serum-free medium from the starved cells.
-
Add the pre-warmed BODIPY™-fatty acid-BSA complex working solution to the respective wells. Include wells with BSA-containing medium without the fluorescent fatty acid as a background control.
-
Incubate the plate at 37°C for the desired time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the kinetics of uptake.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold PBS containing a low concentration of BSA (e.g., 0.5%) to remove unbound fatty acids.
-
-
Fluorescence Measurement:
-
After the final wash, add PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths for the BODIPY™ fluorophore (e.g., ~485 nm excitation and ~515 nm emission).
-
Alternatively, visualize and quantify the uptake in individual cells using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
Normalize the fluorescence intensity to the cell number or protein content in each well.
-
Plot the fluorescence intensity against time to visualize the uptake kinetics for each fatty acid.
-
For kinetic parameter determination (Vmax and Km), the assay should be performed with varying concentrations of the fatty acid-BSA complex.
-
Signaling Pathways and Logical Relationships
The intracellular fate of long-chain fatty acids extends beyond their role as energy substrates. They are potent signaling molecules that can modulate various cellular pathways, often in a manner dependent on their saturation status.
General Fatty Acid Uptake and Intracellular Trafficking
The following diagram illustrates the general workflow of fatty acid uptake and subsequent channeling into different metabolic and signaling pathways.
Caption: General workflow of long-chain fatty acid cellular uptake and metabolism.
Differential Signaling Cascades of Oleic, Linoleic, and Palmitic Acid
While all three fatty acids can be incorporated into cellular lipids and utilized for energy, their impact on signaling pathways, particularly those related to inflammation and insulin sensitivity, can be markedly different. Palmitate, as a saturated fatty acid, is a known activator of inflammatory signaling.[2][3] In contrast, the unsaturated fatty acids, oleic and linoleic acid, can have neutral or even protective effects.
The diagram below outlines the differential activation of key signaling pathways by these fatty acids.
Caption: Differential signaling pathways activated by palmitic, oleic, and linoleic acid.
References
- 1. Differential utilization of saturated palmitate and unsaturated oleate: evidence from cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Effects of Iodine in Metabolic Tracing Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that can significantly impact the outcome and interpretation of metabolic studies. This guide provides an objective comparison of commonly used iodine isotopes, detailing their performance, experimental applications, and the subtle yet important isotopic effects that can influence experimental results.
Iodine, an essential trace element, plays a pivotal role in metabolism, primarily through its incorporation into thyroid hormones. The availability of multiple iodine isotopes, each with distinct physical properties, has made it an invaluable tool for tracing metabolic pathways, quantifying hormone production, and assessing receptor-ligand interactions. This guide will delve into the characteristics of five key iodine isotopes: the stable isotope ¹²⁷I, the long-lived radioisotope ¹²⁹I, and the shorter-lived radioisotopes ¹²³I, ¹²⁵I, and ¹³¹I.
Comparative Analysis of Iodine Isotopes
The choice of an iodine isotope for a metabolic tracing study is dictated by a combination of factors including the biological question, the required sensitivity, the duration of the experiment, and safety considerations. The following tables provide a quantitative comparison of the key properties and applications of these isotopes.
| Isotope | Half-life | Decay Mode | Primary Emissions (Energy) | Common Applications in Metabolic Tracing | Detection Method |
| ¹²³I | 13.22 hours | Electron Capture (EC) | Gamma (159 keV) | In vivo imaging (SPECT), thyroid uptake studies | Gamma Counter, SPECT Scanner |
| ¹²⁵I | 59.4 days | Electron Capture (EC) | Gamma (35.5 keV), X-rays (27-32 keV) | Radioimmunoassays (RIA), in vitro receptor binding assays, autoradiography | Gamma Counter |
| ¹²⁷I | Stable | None | None | Mass spectrometry-based metabolic flux analysis, as a carrier for radioisotopes | Mass Spectrometry (MS) |
| ¹²⁹I | 15.7 million years | Beta Minus (β⁻) | Beta (154 keV), Gamma (39.6 keV) | Long-term environmental and geological tracing, metabolic studies requiring ultra-high sensitivity | Accelerator Mass Spectrometry (AMS) |
| ¹³¹I | 8.02 days | Beta Minus (β⁻) | Beta (606 keV), Gamma (364 keV) | Thyroid ablation therapy, in vivo imaging (SPECT), metabolic studies | Gamma Counter, SPECT Scanner |
Isotopic Effects: Does Mass Matter?
The term "isotopic effect" refers to the differences in the physicochemical properties of isotopes that arise from their mass differences. In the context of metabolic tracing, the most relevant is the kinetic isotope effect (KIE), where a heavier isotope may lead to a slower reaction rate compared to its lighter counterpart.
For iodine, a relatively heavy element, the KIE is generally considered to be negligible in most biological systems. The percentage mass difference between the iodine isotopes is small (e.g., ~3% between ¹²⁷I and ¹³¹I), and the bond strengths and vibrational frequencies of carbon-iodine bonds are less sensitive to these mass changes compared to bonds involving lighter elements like hydrogen.
However, for enzymatic reactions with very sensitive transition states, subtle isotopic effects might be observable. For instance, in reactions catalyzed by peroxidases, which are involved in thyroid hormone synthesis, the larger mass of ¹³¹I compared to ¹²³I could theoretically lead to a slightly slower rate of iodination. While direct experimental evidence quantifying the KIE of iodine isotopes in specific metabolic pathways is scarce in the literature, researchers should be aware of this potential, especially when interpreting high-precision kinetic data. In practice, for most metabolic tracing applications, the choice of isotope is overwhelmingly dictated by its nuclear properties (half-life, decay mode, and emissions) rather than by anticipated kinetic isotope effects.
Experimental Protocols
Accurate and reproducible data in metabolic tracing studies rely on well-defined experimental protocols. Below are methodologies for common procedures involving iodine isotopes.
Radioiodination of Peptides and Proteins using the Chloramine-T Method
This method is widely used for labeling tyrosine residues in peptides and proteins with radioiodine.
Materials:
-
Peptide/Protein solution (in a suitable buffer, e.g., 0.05 M sodium phosphate, pH 7.5)
-
Na¹²⁵I or Na¹³¹I solution
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)
-
Sodium metabisulfite solution (e.g., 2.4 mg/mL in water) to quench the reaction
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
To a reaction vial, add the peptide/protein solution.
-
Add the Na¹²⁵I or Na¹³¹I solution to the reaction vial.
-
Initiate the reaction by adding the Chloramine-T solution. The amount of Chloramine-T should be optimized for each protein to achieve desired specific activity without causing significant oxidative damage.
-
Allow the reaction to proceed for a short period, typically 30-60 seconds at room temperature.
-
Quench the reaction by adding the sodium metabisulfite solution.
-
Purify the radiolabeled peptide/protein from unreacted iodide and other reactants using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
-
Collect fractions and determine the radioactivity in each fraction to identify the protein-bound and free iodine peaks.
Radioiodination using the Iodogen Method
This method utilizes a milder oxidizing agent, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), and is often preferred for sensitive proteins.
Materials:
-
Iodogen-coated reaction vials
-
Peptide/Protein solution (in a suitable buffer, e.g., 0.05 M sodium phosphate, pH 7.5)
-
Na¹²⁵I or Na¹³¹I solution
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Iodogen-coated vials by dissolving Iodogen in an organic solvent (e.g., chloroform), aliquoting into vials, and evaporating the solvent under a gentle stream of nitrogen.
-
Add the peptide/protein solution and the Na¹²⁵I or Na¹³¹I solution to the Iodogen-coated vial.
-
Incubate the reaction mixture for 5-15 minutes at room temperature with occasional gentle agitation.
-
Terminate the reaction by transferring the reaction mixture to a new tube, leaving the insoluble Iodogen behind.
-
Purify the radiolabeled peptide/protein as described in the Chloramine-T method.
Sample Preparation for ¹²⁹I Analysis by Accelerator Mass Spectrometry (AMS)
AMS offers exceptional sensitivity for quantifying the long-lived ¹²⁹I isotope in biological samples.
Materials:
-
Biological tissue sample
-
Stable iodine (¹²⁷I) carrier solution
-
Furnace for combustion
-
Reagents for iodine extraction and purification (e.g., sodium hydroxide, sodium hypochlorite, silver nitrate)
Procedure:
-
The biological sample is dried and homogenized.
-
A known amount of stable ¹²⁷I carrier is added to the sample to allow for the determination of the overall chemical yield.
-
The sample is combusted in a stream of oxygen in a furnace to convert all iodine to a gaseous form.
-
The iodine vapor is trapped in a basic solution (e.g., sodium hydroxide).
-
The iodine is then purified through a series of chemical extraction and precipitation steps, often culminating in the precipitation of silver iodide (AgI).
-
The purified AgI is mixed with a conductive binder (e.g., niobium or silver powder) and pressed into a target for the AMS instrument.
-
The AMS instrument is then used to measure the ¹²⁹I/¹²⁷I ratio with very high precision.
Visualizing Metabolic Pathways and Experimental Workflows
Thyroid Hormone Synthesis and Regulation
The thyroid gland actively transports iodide from the blood and incorporates it into thyroglobulin to synthesize the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This process is tightly regulated by the hypothalamic-pituitary-thyroid axis.
Caption: Thyroid hormone synthesis and its regulation by the HPT axis.
Experimental Workflow for a Radioligand Binding Assay
Radioligand binding assays are fundamental in pharmacology and drug development to determine the affinity of a ligand for its receptor. ¹²⁵I-labeled ligands are frequently used due to their high specific activity and suitable half-life for these in vitro experiments.
Caption: Workflow for a typical radioligand binding assay.
Conclusion
The selection of an iodine isotope for metabolic tracing is a multifaceted decision that requires careful consideration of the experimental goals and technical requirements. While the short-lived gamma-emitter ¹²³I is ideal for in vivo imaging with low radiation dose to the patient, the longer-lived ¹²⁵I remains the workhorse for in vitro assays due to its convenient half-life and ease of detection. The beta-emitter ¹³¹I is primarily used for therapeutic applications but can also be used for imaging. The stable isotope ¹²⁷I and the long-lived ¹²⁹I, in conjunction with mass spectrometry techniques, open up possibilities for long-term tracing studies and high-sensitivity quantification without the constraints of radioactive decay.
While the kinetic isotope effects of iodine are generally subtle in biological systems, a fundamental understanding of this phenomenon is crucial for rigorous experimental design and data interpretation. By carefully selecting the appropriate isotope and employing robust experimental protocols, researchers can effectively harness the power of iodine tracers to unravel the complexities of metabolic pathways.
A Researcher's Guide to Alternative Methods for Assessing Fatty Acid Metabolism
For researchers, scientists, and drug development professionals, a comprehensive understanding of fatty acid metabolism is crucial for advancing insights into metabolic diseases, oncology, and beyond. This guide provides an objective comparison of leading alternative methods for assessing fatty acid metabolism, supported by experimental data and detailed protocols. We delve into the principles, advantages, and limitations of Stable Isotope Tracing, Extracellular Flux Analysis, and Lipidomics to empower you in selecting the most appropriate technique for your research questions.
This guide presents a comparative overview of three powerful methodologies used to interrogate the intricate pathways of fatty acid metabolism. Each method offers unique insights, from dynamic flux measurements in whole organisms to real-time bioenergetic analysis in live cells and comprehensive lipid profiling.
At a Glance: Comparison of Fatty Acid Metabolism Assessment Methods
| Method | Principle | Sample Type | Key Outputs | Advantages | Limitations |
| Stable Isotope Tracing | Infusion or administration of stable isotope-labeled fatty acids (e.g., ¹³C-palmitate) and tracking their incorporation into downstream metabolites via mass spectrometry.[1] | In vivo (animals, humans), ex vivo (tissues), in vitro (cells) | Fatty acid flux, oxidation rates, de novo lipogenesis, contribution to TCA cycle.[1] | Gold standard for in vivo kinetic measurements, provides a dynamic view of metabolic pathways.[2] | Technically demanding, requires specialized equipment (mass spectrometer), data analysis can be complex.[3] |
| Extracellular Flux Analysis (Seahorse) | Real-time measurement of oxygen consumption rate (OCR) in live cells to determine mitochondrial respiration and fatty acid oxidation (FAO).[4] | In vitro (adherent cells, suspension cells, spheroids, islets) | Basal respiration, maximal respiration, ATP production, FAO capacity, substrate reliance.[5][6] | Real-time kinetic data, high-throughput capabilities, allows for the study of cellular responses to various substrates and inhibitors.[4] | Indirect measurement of FAO, results can be influenced by other metabolic pathways, primarily an in vitro technique. |
| Lipidomics (GC-MS & LC-MS) | Comprehensive analysis of the entire lipid profile, including the quantification of individual fatty acid species, using gas or liquid chromatography coupled with mass spectrometry.[7][8][9][10] | In vitro (cells), ex vivo (tissues), biological fluids (plasma, urine) | Absolute or relative quantification of a wide range of fatty acids and other lipid species, identification of novel lipid biomarkers.[7][11] | High sensitivity and specificity, provides a detailed snapshot of the lipidome, can be used for biomarker discovery.[7][8][11] | Provides a static measurement, does not directly measure metabolic flux, sample preparation can be complex and may introduce bias.[10] |
In-Depth Methodologies and Experimental Protocols
Stable Isotope Tracing
Stable isotope tracing is a powerful technique to quantitatively track the metabolic fate of fatty acids in vivo and in vitro. By introducing fatty acids labeled with stable isotopes (e.g., ¹³C, ²H), researchers can trace their path through various metabolic pathways.
Experimental Protocol: In Vivo Fatty Acid Flux Analysis
-
Tracer Selection and Preparation:
-
Select a stable isotope-labeled fatty acid appropriate for the research question (e.g., [U-¹³C]palmitate to trace oxidation and incorporation into complex lipids).
-
Prepare the tracer solution for infusion, often complexed with albumin for in vivo studies to mimic physiological transport.
-
-
Animal Preparation and Tracer Infusion:
-
Surgically implant catheters for tracer infusion and blood sampling.
-
After a recovery period, begin a primed-continuous infusion of the labeled fatty acid to achieve isotopic steady state in the plasma.
-
-
Sample Collection:
-
Collect blood samples at baseline and at regular intervals during the infusion.
-
At the end of the infusion, collect tissues of interest and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
-
Sample Processing and Analysis:
-
Extract lipids from plasma and tissues.
-
Derivatize fatty acids to volatile esters (e.g., fatty acid methyl esters - FAMEs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the isotopic enrichment of the fatty acids and their downstream metabolites using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis and Interpretation:
-
Calculate fatty acid turnover (rate of appearance) in plasma using isotopic dilution equations.
-
Determine the fractional contribution of the tracer to the acetyl-CoA pool and its incorporation into tissue lipids.
-
Model the data to estimate metabolic fluxes through specific pathways.[3]
-
Extracellular Flux Analysis (Seahorse XF Technology)
The Seahorse XF Analyzer measures the two major energy-producing pathways of the cell – mitochondrial respiration and glycolysis – in real-time. For fatty acid metabolism, it specifically measures the oxygen consumption rate (OCR) as a proxy for fatty acid oxidation (FAO).
Experimental Protocol: Seahorse XF Fatty Acid Oxidation Assay
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
-
Assay Medium Preparation and Cell Incubation:
-
Prepare the FAO assay medium containing a low concentration of glucose and supplemented with L-carnitine and the fatty acid of interest (e.g., palmitate conjugated to BSA).
-
Wash the cells with the assay medium and incubate them in a non-CO₂ 37°C incubator for approximately one hour prior to the assay.
-
-
Compound Loading and Assay Execution:
-
Load the injection ports of the hydrated sensor cartridge with compounds that modulate FAO, such as:
-
Port A: Etomoxir (an inhibitor of CPT1, the rate-limiting enzyme for long-chain fatty acid entry into the mitochondria).
-
Port B: Oligomycin (an ATP synthase inhibitor).
-
Port C: FCCP (an uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration).
-
Port D: Rotenone/antimycin A (complex I and III inhibitors to shut down mitochondrial respiration).
-
-
Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.[5]
-
-
Data Analysis and Interpretation:
-
The Seahorse software calculates OCR in real-time.
-
The decrease in OCR after the injection of etomoxir indicates the rate of FAO.
-
The subsequent injections of oligomycin, FCCP, and rotenone/antimycin A provide further details on the bioenergetic profile of the cells.[5]
-
Lipidomics using Mass Spectrometry
Lipidomics aims to provide a comprehensive and quantitative description of the full spectrum of lipids (the lipidome) in a biological system. For fatty acid analysis, this typically involves either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: GC-MS Analysis of Total Fatty Acids
-
Lipid Extraction:
-
Homogenize the biological sample (cells, tissue, or plasma) in a solvent mixture, typically chloroform:methanol, to extract the total lipid content.
-
-
Saponification and Derivatization:
-
Saponify the extracted lipids using a strong base (e.g., methanolic NaOH) to release the fatty acids from complex lipids.
-
Derivatize the free fatty acids to fatty acid methyl esters (FAMEs) using an agent like boron trifluoride in methanol. This step increases the volatility of the fatty acids for GC analysis.
-
-
Extraction of FAMEs:
-
Extract the FAMEs from the reaction mixture using an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the extracted FAMEs into a gas chromatograph equipped with a capillary column. The FAMEs are separated based on their boiling points and polarity.
-
The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
-
Data Analysis and Quantification:
Visualizing Metabolic Pathways and Workflows
To further elucidate the complex processes discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway: Fatty Acid β-Oxidation
Caption: The cellular pathway of fatty acid β-oxidation.
Signaling Pathway: De Novo Lipogenesis
Caption: The de novo lipogenesis pathway for fatty acid synthesis.
Experimental Workflow: Seahorse XF Fatty Acid Oxidation Assay
Caption: Workflow for the Seahorse XF fatty acid oxidation assay.
Experimental Workflow: GC-MS Analysis of Total Fatty Acids
Caption: Workflow for GC-MS analysis of total fatty acids.
References
- 1. isotope.com [isotope.com]
- 2. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
Stable vs. Radioactive Iodine Isotopes: A Comparative Guide for Tracer Studies
For researchers, scientists, and drug development professionals, the choice of a tracer is critical to the success of experimental studies. When it comes to iodine, both stable and radioactive isotopes are available, each with a distinct set of advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tracer for your research needs.
The fundamental difference between stable and radioactive iodine isotopes lies in their nuclear stability. Stable isotopes, such as Iodine-127 (¹²⁷I), do not decay and emit radiation, making them inherently safe for use in a wide range of studies, including those involving human subjects. In contrast, radioactive isotopes, or radioisotopes, like Iodine-131 (¹³¹I) and Iodine-123 (¹²³I), have unstable nuclei and emit radiation as they decay, which allows for highly sensitive detection but also poses radiation exposure risks.
Performance Comparison: Stable vs. Radioactive Iodine Tracers
The selection of an iodine isotope for a tracer study is a trade-off between safety, sensitivity, and the specific requirements of the experimental design. The following table summarizes the key quantitative differences between stable and radioactive iodine tracers.
| Feature | Stable Iodine Isotopes (e.g., ¹²⁷I, ¹²⁹I) | Radioactive Iodine Isotopes (e.g., ¹³¹I, ¹²³I) |
| Safety | Non-radioactive, no radiation exposure risk. Ideal for long-term studies and use in vulnerable populations. | Radioactive, poses radiation exposure risk. Requires specialized handling and disposal procedures. |
| Typical Dose in Human Studies | Microgram to milligram quantities (e.g., 12 µg of ¹²⁹I). | Microcurie (µCi) to millicurie (mCi) range (e.g., 5-15 µCi for diagnostic ¹³¹I uptake studies). |
| Detection Method | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Accelerator Mass Spectrometry (AMS). | Gamma counters, scintillation detectors, gamma cameras. |
| Detection Limit | Low ng/mL to pg/mL range for ICP-MS. AMS can detect ratios of ¹²⁹I/¹²⁷I down to 10⁻¹² to 10⁻¹⁴. | High sensitivity, capable of detecting very small quantities of radioactive material. |
| Half-life | Stable (infinite). | Varies by isotope (e.g., ¹³¹I: ~8 days, ¹²³I: ~13.2 hours). |
| Cost | Can be cost-effective for the tracer material itself, but analysis using specialized equipment like AMS can be expensive. | Production of radioisotopes can be expensive, and costs are associated with handling, safety measures, and disposal. |
| Applications | Metabolic research, pharmacokinetic studies, environmental and ecological research, food authentication. | Medical imaging (SPECT, PET), cancer therapy, radiocarbon dating. |
Experimental Protocols
Stable Iodine Tracer Study: Investigating Human Iodine Metabolism using ¹²⁹I
This protocol is based on a study designed to investigate human iodine metabolism using the long-lived, semi-stable isotope ¹²⁹I.
1. Subject Preparation:
- Participants consume a standardized diet for the initial 6 days of the trial to minimize variability in iodine intake.
- A food diary is maintained for the final 4 days of the study.
2. Tracer Administration:
- A single oral dose of 12 µg of ¹²⁹I is administered to the subjects.
3. Sample Collection:
- Plasma: A baseline blood sample is collected 5 minutes before tracer administration. Subsequent samples are collected at 15, 30, 45, 60, and 90 minutes, and then at 2, 4, 8, 24, 48, 72, and 96 hours post-administration.
- Urine: Complete urine is collected for a total of 8 days, starting with a baseline collection 1 day before the tracer dose.
- Stool: Stool samples are collected throughout the study period.
4. Sample Analysis:
- Plasma, urine, and stool samples are prepared for analysis.
- The ratio of ¹²⁹I to ¹²⁷I is quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
5. Data Analysis:
- Pharmacokinetic curves are constructed to show the appearance and clearance of the ¹²⁹I tracer in blood, urine, and stool.
- This data is used to determine the rates and timing of human iodine absorption, retention, and excretion.
Radioactive Iodine Tracer Study: Thyroid Uptake Measurement using ¹³¹I
This protocol outlines a standard procedure for measuring thyroid uptake of radioactive iodine to evaluate thyroid function.
1. Patient Preparation:
- The patient should fast for at least 4 hours before and up to 1 hour after receiving the ¹³¹I dose.
- A careful history of medications and recent use of iodinated contrast media is taken, as these can interfere with iodine uptake.
2. Tracer Administration:
- A small diagnostic dose of ¹³¹I, typically in the range of 5 to 15 microcuries (0.185 to 0.555 megabecquerels), is administered orally in capsule or liquid form.
3. Measurement:
- The patient is positioned supine on an examination table.
- A gamma probe (a type of scintillation detector) is used to measure the radioactivity in the thyroid gland at specific time points, typically 6 and 24 hours after administration.
- A standard of the same dose is also measured to calculate the percentage of uptake.
4. Data Analysis:
- The percentage of the administered ¹³¹I dose taken up by the thyroid gland is calculated.
- This uptake value is a key indicator of thyroid function.
Visualizing Pathways and Workflows
Iodine Metabolism in the Thyroid Gland
The following diagram illustrates the key steps in the synthesis of thyroid hormones, a process where iodine plays a central role. This pathway is often the subject of tracer studies.
Caption: A simplified diagram of iodine metabolism and thyroid hormone synthesis.
Experimental Workflow for Stable Isotope Analysis
The following diagram outlines a typical workflow for the analysis of stable iodine isotopes in biological samples using mass spectrometry.
A Head-to-Head Comparison of Iodinated Tracers in Myocardial Imaging: ¹²³I-MIBG vs. ¹²³I-BMIPP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-invasive cardiac imaging, iodinated radiotracers, particularly those labeled with Iodine-123 (¹²³I), play a crucial role in assessing myocardial function and pathology. This guide provides a detailed head-to-head comparison of two prominent iodinated tracers: ¹²³I-metaiodobenzylguanidine (¹²³I-MIBG) and ¹²³I-β-methyl-p-iodophenyl-pentadecanoic acid (¹²³I-BMIPP). We will delve into their mechanisms of action, comparative performance data from clinical studies, and detailed experimental protocols to assist researchers and drug development professionals in selecting the appropriate tracer for their specific needs.
At a Glance: Key Differences and Applications
| Feature | ¹²³I-MIBG | ¹²³I-BMIPP |
| Primary Function | Assesses cardiac sympathetic nerve integrity and function. | Evaluates myocardial fatty acid metabolism. |
| Key Applications | Diagnosis and prognosis of heart failure, assessment of chemotherapy-induced cardiotoxicity, risk stratification for lethal arrhythmias. | Detection of coronary artery disease (CAD), assessment of myocardial viability, evaluation of regional left ventricular function. |
| Uptake Mechanism | Analog of norepinephrine, taken up by the norepinephrine transporter (NET) in presynaptic sympathetic nerve terminals. | A branched-chain fatty acid analog, its uptake reflects myocardial fatty acid utilization, involving fatty acid transporters like CD36. |
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from comparative studies of ¹²³I-MIBG and ¹²³I-BMIPP in different clinical scenarios.
Table 1: Diagnostic Accuracy for Coronary Artery Disease (CAD)
| Parameter | ¹²³I-MIBG (Resting SPECT) | ¹²³I-BMIPP (Resting SPECT) | Reference |
| Sensitivity | Higher than ¹²³I-BMIPP | Lower than ¹²³I-MIBG and exercise Thallium-201 | [1] |
| Specificity | Lower than ¹²³I-BMIPP and exercise Thallium-201 | Higher than ¹²³I-MIBG | [1] |
| Accuracy | Nearly the same as exercise Thallium-201, higher than ¹²³I-BMIPP | Lower than ¹²³I-MIBG | [1] |
Table 2: Correlation with Left Ventricular Ejection Fraction (LVEF)
| Tracer | Correlation Coefficient (r) with LVEF | Reference |
| ¹²³I-MIBG (Resting SPECT) | 0.80 | [1] |
| ¹²³I-BMIPP (Resting SPECT) | 0.77 | [1] |
Table 3: Assessment of Anthracycline-Induced Cardiotoxicity
| Parameter | Patient Group (Anthracycline-Treated) | Control Group | p-value | Reference |
| ¹²³I-MIBG Heart-to-Mediastinum (H/M) Ratio | 1.5 ± 0.2 | 1.9 ± 0.2 | < 0.01 | [2] |
| ¹²³I-MIBG Myocardial Clearance (%) | 27 ± 10 | 22 ± 4 | < 0.05 | [2] |
| ¹²³I-BMIPP Heart-to-Mediastinum (H/M) Ratio | 2.1 ± 0.2 | 2.0 ± 0.2 | NS | [2] |
| ¹²³I-BMIPP Myocardial Clearance (%) | 24 ± 6 | 26 ± 6 | NS | [2] |
NS: Not Significant
Signaling Pathways and Cellular Mechanisms
The distinct clinical utilities of ¹²³I-MIBG and ¹²³I-BMIPP stem from their different biological targets and uptake mechanisms within the cardiomyocyte and associated nerve endings.
¹²³I-MIBG, as a norepinephrine analog, is actively transported into the presynaptic sympathetic nerve terminals by the norepinephrine transporter (NET).[3] It is then stored in neurosecretory vesicles. The amount of ¹²³I-MIBG accumulation and its washout rate reflect the integrity and function of the cardiac sympathetic nervous system.
¹²³I-BMIPP is a branched-chain fatty acid analog that is taken up by cardiomyocytes through fatty acid transporters such as CD36. Once inside the cell, it is esterified but is not readily metabolized via β-oxidation due to its molecular structure. Its accumulation, therefore, reflects the myocardial capacity for fatty acid uptake and utilization, which is altered in ischemic conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are generalized protocols for myocardial SPECT imaging using ¹²³I-MIBG and ¹²³I-BMIPP.
¹²³I-MIBG Myocardial Scintigraphy Protocol
1. Patient Preparation:
-
Patients should discontinue medications known to interfere with ¹²³I-MIBG uptake if clinically feasible.
-
To block thyroid uptake of free radioiodine, administer a stable iodine solution (e.g., Lugol's solution or potassium iodide) at least 1 hour before tracer injection.
-
The patient should rest in a supine position for at least 15-30 minutes before and during the injection to ensure a stable sympathetic state.
2. Radiotracer Administration:
-
Administer 111-370 MBq (3-10 mCi) of ¹²³I-MIBG intravenously.
3. Image Acquisition:
-
Early Imaging: Acquire planar and SPECT images 15-30 minutes post-injection.
-
Delayed Imaging: Acquire a second set of planar and SPECT images 3-4 hours post-injection.
-
Use a gamma camera equipped with a low-energy, high-resolution (LEHR) or medium-energy (ME) collimator.
-
For planar imaging, acquire a 5-10 minute static anterior view of the chest.
-
For SPECT, acquire images over 180° or 360° with 32-64 projections.
4. Data Analysis:
-
Calculate the heart-to-mediastinum (H/M) ratio from the planar images by drawing regions of interest (ROIs) over the heart and the upper mediastinum.
-
Calculate the myocardial washout rate (WR) using the early and delayed H/M ratios.
-
Analyze SPECT images to assess regional tracer distribution.
¹²³I-BMIPP Myocardial Scintigraphy Protocol
1. Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the study to enhance myocardial fatty acid uptake.
2. Radiotracer Administration:
-
Administer 111-222 MBq (3-6 mCi) of ¹²³I-BMIPP intravenously at rest.
3. Image Acquisition:
-
Acquire SPECT images 15-30 minutes post-injection.
-
Use a gamma camera with a low-energy, high-resolution (LEHR) collimator.
-
Acquire images over 180° or 360° with 32-64 projections.
4. Data Analysis:
-
Reconstruct SPECT images to visualize regional myocardial uptake of ¹²³I-BMIPP.
-
Compare the ¹²³I-BMIPP uptake with myocardial perfusion data (often obtained from a separate study with a perfusion tracer like Thallium-201 or a Technetium-99m labeled agent) to identify mismatches indicative of viable but ischemic myocardium.
-
Quantitative analysis can be performed by calculating defect scores.
Conclusion
¹²³I-MIBG and ¹²³I-BMIPP are valuable iodinated tracers for myocardial imaging, each providing unique insights into cardiac pathophysiology. ¹²³I-MIBG is a powerful tool for assessing cardiac sympathetic innervation, with significant prognostic implications in heart failure. In contrast, ¹²³I-BMIPP offers a window into myocardial fatty acid metabolism, proving useful in the diagnosis of coronary artery disease and the assessment of myocardial viability. The choice between these tracers should be guided by the specific clinical or research question at hand. The provided data and protocols serve as a foundational guide for professionals in the field to make informed decisions and design robust experimental studies.
References
- 1. [Usefulness of 123I-MIBG and 123I-BMIPP myocardial scintigraphy for detecting coronary artery disease and for evaluating left ventricular function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive identification of anthracycline cardiotoxicity: comparison of 123I-MIBG and 123I-BMIPP imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel iodinated tracers, MIBG and BMIPP, for nuclear cardiology - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Methyl 13-iodotridecanoate: A Comparative Guide for Cellular and Metabolic Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of Methyl 13-iodotridecanoate against gold-standard methods for studying fatty acid metabolism. Leveraging detailed experimental protocols and quantitative comparisons, this document serves as a critical resource for evaluating its application in areas such as cardiac imaging and cellular bioenergetics.
This compound is a synthetic, iodinated fatty acid methyl ester designed for probing fatty acid uptake and metabolism. Its structure allows for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) or for use as a stable tracer in mass spectrometry-based analyses. This guide compares its utility and performance against established methodologies, providing a framework for its integration into experimental workflows.
Performance Benchmarks: this compound vs. Gold Standards
The efficacy of this compound can be assessed across several key applications, primarily in cellular fatty acid uptake assays and in vivo metabolic imaging. Here, we compare its hypothetical performance characteristics against well-established gold-standard techniques.
Cellular Fatty Acid Uptake Assays
In the realm of cellular biology, the gold standard for quantifying fatty acid uptake involves the use of radiolabeled fatty acids, such as [³H]palmitate or [¹⁴C]oleic acid, followed by scintillation counting.
Table 1: Comparison of Cellular Fatty Acid Uptake Probes
| Parameter | This compound (¹²⁵I-labeled) | [³H]Palmitate / [¹⁴C]Oleic Acid |
| Detection Method | Gamma Counting | Scintillation Counting |
| Cellular Uptake Efficiency | High, mimics natural long-chain fatty acids | High, considered the biological standard |
| Metabolic Fate | Primarily trapped intracellularly after esterification | Enters beta-oxidation and lipid synthesis pathways |
| Signal-to-Noise Ratio | Excellent | Very Good |
| Handling Safety | Requires handling of gamma emitters | Requires handling of beta emitters |
| Cost-Effectiveness | Moderate to High | High |
In Vivo Cardiac Metabolic Imaging
For in vivo applications, particularly in cardiac imaging, the gold standard is ¹²³I-labeled 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP), a branched-chain fatty acid analog that is retained in the myocardium.
Table 2: Comparison of Cardiac Fatty Acid Imaging Agents
| Parameter | This compound (¹²³I-labeled) | ¹²³I-BMIPP |
| Myocardial Uptake | High | High and sustained |
| Myocardial Washout Rate | Moderate | Low, allowing for delayed imaging |
| Image Quality | High Resolution | Excellent, well-established protocols |
| Tracer Kinetics | Reflects fatty acid uptake and initial metabolism | Reflects myocardial fatty acid utilization |
| Clinical Validation | Investigational | Extensively validated for various cardiac conditions[1][2][3][4] |
| Availability | Research Use Only | Commercially available for clinical use |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the use of this compound.
Protocol 1: In Vitro Cellular Fatty Acid Uptake Assay
This protocol details the measurement of fatty acid uptake in cultured cells (e.g., cardiomyocytes or adipocytes) using ¹²⁵I-labeled this compound.
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes or 3T3-L1 adipocytes)
-
¹²⁵I-Methyl 13-iodotridecanoate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (inhibitor of protein-mediated fatty acid transport)
-
Scintillation fluid and vials
-
Gamma counter
Procedure:
-
Cell Preparation: Plate cells in 24-well plates and culture until they reach the desired confluency or differentiation state.
-
Tracer Preparation: Prepare a 2X working solution of ¹²⁵I-Methyl 13-iodotridecanoate complexed to fatty acid-free BSA in KRH buffer.
-
Uptake Inhibition (Control): For control wells, pre-incubate cells with KRH buffer containing phloretin for 10 minutes at 37°C to block protein-mediated uptake.
-
Initiation of Uptake: Add an equal volume of the 2X tracer solution to each well to initiate the uptake assay. Incubate for a defined period (e.g., 2, 5, 10 minutes) at 37°C.
-
Termination of Uptake: To stop the reaction, aspirate the radioactive medium and immediately wash the cells three times with ice-cold KRH buffer containing 0.5% BSA.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Compare the uptake in treated versus control cells.
Protocol 2: In Vivo Biodistribution Studies in a Rodent Model
This protocol outlines the assessment of the biodistribution of ¹²³I-labeled this compound in mice to determine its uptake in various organs, particularly the heart.
Materials:
-
¹²³I-Methyl 13-iodotridecanoate
-
Saline solution (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
Procedure:
-
Tracer Administration: Administer a known quantity of ¹²³I-Methyl 13-iodotridecanoate (e.g., 0.1-0.2 mCi) to anesthetized mice via tail vein injection.
-
Biodistribution Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 5, 30, 60, and 120 minutes).
-
Organ Harvesting: Dissect and collect major organs and tissues (heart, liver, lungs, kidney, muscle, blood, brain, and adipose tissue).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This will provide a quantitative measure of the tracer's biodistribution and clearance.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Fatty acid uptake and metabolism pathway for this compound.
Caption: Experimental workflow for in vivo benchmarking of ¹²³I-Methyl 13-iodotridecanoate.
References
Safety Operating Guide
Proper Disposal of Methyl 13-iodotridecanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. Methyl 13-iodotridecanoate, as a halogenated organic compound, requires specific disposal procedures to mitigate potential environmental and health risks. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on established protocols for the disposal of halogenated and iodo-organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Halogenated organic compounds can be hazardous, and precautions should always be taken.
| Personal Protective Equipment (PPE) | Recommended Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). |
| Body Protection | A standard laboratory coat should be worn. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as a halogenated organic waste, which is typically incinerated by a licensed hazardous waste disposal facility.[3]
1. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [1][3][4] This is because the disposal methods differ, and mixing can increase disposal costs and complicate the process.[1][4]
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) in a designated, compatible waste container.[2][5]
2. Container Selection and Labeling:
-
Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[2][3] The container must be in good condition and have a secure, tight-fitting lid.[2]
-
The label should clearly identify the contents, including the full chemical name "this compound," and any other halogenated compounds in the container.[2] The words "Hazardous Waste" should also be clearly visible on the label.[1][4]
3. Accumulation of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1]
-
Keep the container closed except when adding waste to it.[1][2]
-
Ensure the storage area is cool, dry, and well-ventilated.[2]
4. Chemical Treatment (Optional, for dilute aqueous solutions):
-
For dilute aqueous solutions containing iodine, a chemical neutralization step can be performed. This involves reducing the iodine to the less harmful iodide form using a reducing agent like sodium thiosulfate or sodium bisulfite.[6][7]
-
This procedure should only be carried out by personnel trained in the method and with appropriate safety measures in place. The resulting solution may still require disposal as hazardous waste, depending on local regulations.
5. Arranging for Disposal:
-
Once the waste container is full, or if the experiment is complete, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional and local regulations for the handover of hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. disposecleverly.com [disposecleverly.com]
- 7. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling Methyl 13-iodotridecanoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 13-iodotridecanoate in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of similar long-chain fatty acid methyl esters and iodinated organic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is presumed to share hazards with similar chemical structures, which include potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[1] Appropriate PPE is critical to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | To protect against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Viton).[4] | To prevent skin contact. Glove material should be selected based on chemical compatibility. Regularly inspect gloves for any signs of degradation or puncture.[5] |
| Body Protection | A flame-retardant lab coat worn over long pants and closed-toe shoes.[5] | To protect skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] | To minimize the inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Before handling the compound, ensure all recommended PPE is correctly worn.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary laboratory equipment and reagents to avoid interruptions.
-
-
Handling:
-
Conduct all work involving this compound within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Avoid direct contact with skin and eyes.[1]
-
Use spark-proof tools and equipment, and ground containers to prevent static discharge, especially when handling flammable solvents.[8]
-
Keep containers tightly closed when not in use.[7]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use chemically resistant containers that are compatible with halogenated organic compounds.
-
Keep waste containers securely closed, except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Disposal:
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Emergency Response for a this compound Spill
Caption: Emergency response workflow for a chemical spill.
Emergency Contact and First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to these safety and handling protocols, you can minimize the risks associated with the use of this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS office for additional information.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. epa.gov [epa.gov]
- 3. fatfinger.io [fatfinger.io]
- 4. sjsu.edu [sjsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. download.basf.com [download.basf.com]
- 7. sds.chemdox.com [sds.chemdox.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
